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  • Product: 2-Ethyl-4-methylquinoline-3-carboxylic acid
  • CAS: 847837-40-5

Core Science & Biosynthesis

Foundational

Structure Elucidation of 2-Ethyl-4-methylquinoline-3-carboxylic acid

An In-depth Technical Guide: Introduction The quinoline scaffold is a privileged heterocyclic system of immense importance in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Introduction

The quinoline scaffold is a privileged heterocyclic system of immense importance in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] The precise substitution pattern on the quinoline ring dictates its pharmacological profile. Therefore, the unambiguous structural characterization of novel quinoline derivatives is a cornerstone of the drug discovery process, enabling a deep understanding of structure-activity relationships (SAR).[1]

This technical guide provides a comprehensive, multi-technique workflow for the complete structure elucidation of a specific derivative: 2-Ethyl-4-methylquinoline-3-carboxylic acid . We will proceed through a logical sequence of analytical experiments, explaining not just the procedural steps but the causal reasoning behind the selection of each technique and the interpretation of the resulting data. This self-validating system of protocols is designed for researchers, scientists, and drug development professionals to confidently determine and confirm molecular structures.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

The first step in any structure elucidation is to determine the molecular formula and identify the key functional groups present. This information provides the fundamental building blocks and constraints for assembling the final structure.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: HRMS is the definitive technique for determining the elemental composition of a molecule with high precision. For a compound like 2-Ethyl-4-methylquinoline-3-carboxylic acid, which contains nitrogen and oxygen, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically keeps the molecule intact and is ideal for polar compounds containing acidic protons.[4][5]

Expected Outcome: The analysis will confirm the molecular formula C₁₃H₁₃NO₂ (Monoisotopic Mass: 215.0946 g/mol ).[6]

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, equipped with an ESI source.

  • Data Acquisition (Positive Ion Mode):

    • Infuse the sample solution at a flow rate of 5-10 µL/min.

    • Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization.

    • Acquire the mass spectrum in the positive ion mode. The primary ion expected is the protonated molecule, [M+H]⁺.

  • Data Analysis: Compare the measured accurate mass of the [M+H]⁺ ion with the theoretical mass calculated for C₁₃H₁₄NO₂⁺. The mass error should be less than 5 ppm to confidently assign the molecular formula.

Data Presentation: Expected Mass Spectrometry Data
Ion SpeciesTheoretical m/zExpected ObservationInformation Gained
[M+H]⁺216.1019High-intensity peak confirming the molecular weight.Molecular Formula Confirmation
[M-CO₂H]⁺170.0910Potential fragment from in-source decay, loss of the carboxyl group.Presence of Carboxylic Acid
Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.[7] For our target molecule, we expect to see characteristic absorptions for the carboxylic acid, the aromatic quinoline system, and the alkyl substituents.

Expected Outcome: The IR spectrum will provide clear evidence for an O-H bond (carboxylic acid), a C=O bond (carboxylic acid), aromatic C=C and C=N bonds, and both aromatic and aliphatic C-H bonds.

Experimental Protocol: KBr Pellet Method
  • Sample Preparation: Grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.[7]

  • Spectrum Recording: Acquire the spectrum over the range of 4000-400 cm⁻¹.[7]

Data Presentation: Characteristic FT-IR Absorption Bands
Wavenumber (cm⁻¹)Bond VibrationFunctional GroupSignificance for Structure
3300-2500 (very broad)O-H stretchCarboxylic Acid (dimer)Confirms the presence of the carboxylic acid group.[8][9]
3100-3000C-H stretchAromatic (Quinoline)Indicates the aromatic nature of the core structure.[7]
2980-2850C-H stretchAliphatic (Ethyl, Methyl)Confirms the presence of saturated alkyl side chains.
1760-1690 (strong)C=O stretchCarboxylic AcidStrong evidence for the carboxylic acid carbonyl.[8]
1650-1400C=C / C=N stretchAromatic (Quinoline)Confirms the heterocyclic aromatic ring system.[7]

Part 2: Elucidating the Molecular Framework with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule.[1][7] Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, we can piece together the precise connectivity of all atoms.

Experimental Protocol: NMR Sample Preparation
  • Sample Preparation: Weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.[10]

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. DMSO-d₆ is an excellent choice as it readily dissolves polar compounds and allows for the observation of the exchangeable carboxylic acid proton.[10]

  • Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs for ¹H, ¹³C, COSY, HSQC, and HMBC should be utilized.

One-Dimensional (1D) NMR: ¹H and ¹³C Spectra

Expertise & Rationale:

  • ¹H NMR provides information on the number of different proton environments, their integration (relative number of protons), and their coupling patterns (neighboring protons).

  • ¹³C NMR reveals the number of unique carbon environments, giving a "carbon fingerprint" of the molecule.[1]

Data Presentation: Predicted 1D NMR Spectral Data (in DMSO-d₆)
¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
Carboxylic Acid~13.0Broad Singlet1H-COOH
Aromatic~8.2-7.5Multiplets4HH5, H6, H7, H8
Ethyl~3.0Quartet2H-CH₂-CH₃
Methyl~2.6Singlet3H-CH₃ (at C4)
Ethyl~1.3Triplet3H-CH₂-CH₃
¹³C NMR Predicted δ (ppm) Assignment
Carbonyl~168-COOH
Aromatic/Heteroaromatic~155-1209 carbons of the quinoline ring
Ethyl~28-CH₂-CH₃
Methyl~18-CH₃ (at C4)
Ethyl~14-CH₂-CH₃
Two-Dimensional (2D) NMR: Connectivity Mapping

Expertise & Rationale: 2D NMR experiments are crucial for unambiguously assigning the proton and carbon signals and establishing the final connectivity.[10]

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically through 2-3 bonds), revealing which protons are adjacent to each other.[11][12]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH coupling).[1][10]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the molecular skeleton. It shows correlations between protons and carbons over longer ranges (2-3 bonds), connecting the different fragments identified by other techniques.[10]

Data Presentation: Key Expected 2D NMR Correlations
ExperimentKey Correlation FromCorrelates ToInformation Gained
COSY Ethyl -CH₂- protonsEthyl -CH₃ protonsConfirms the presence of the ethyl group fragment.
COSY Aromatic ProtonsOther Aromatic ProtonsEstablishes the connectivity of the protons on the benzo portion of the quinoline ring.
HSQC All proton signalsTheir directly attached carbon signalsUnambiguously links the ¹H and ¹³C assignments for all C-H bonds.
HMBC Methyl protons (-CH₃ at C4)C4, C3, C4aCrucially places the methyl group at the C4 position.
HMBC Ethyl -CH₂- protonsC2, C3Crucially places the ethyl group at the C2 position.
HMBC Ethyl -CH₂- protonsC=O of carboxylic acidConfirms the position of the carboxylic acid at C3, adjacent to both the ethyl and methyl groups.

Part 3: Definitive Structure Confirmation and Workflow Visualization

The convergence of data from Mass Spectrometry, FT-IR, and a full suite of NMR experiments provides overwhelming evidence for the proposed structure. For ultimate confirmation, especially for regulatory filings or patent applications, single-crystal X-ray crystallography can be employed.

X-ray Crystallography

Expertise & Rationale: While spectroscopic methods deduce connectivity, X-ray crystallography provides a direct, three-dimensional image of the molecule in the solid state.[13] It offers irrefutable proof of the atomic arrangement, bond lengths, and bond angles.

Experimental Protocol: Single-Crystal Growth
  • Crystallization: High-quality single crystals are typically grown using techniques like slow evaporation, vapor diffusion, or slow cooling.[14] A common approach is to dissolve the compound to near-saturation in a suitable solvent (e.g., ethanol, chloroform) and allow the solvent to evaporate slowly over several days.[14]

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution: The diffraction data are processed to solve and refine the crystal structure, yielding a complete 3D model of the molecule.

Visualization of the Elucidation Workflow

A logical workflow ensures that each piece of evidence builds upon the last, leading to a confident structural assignment.

Elucidation_Workflow MS Mass Spectrometry NMR_1D 1D NMR ('H, '3C) MS->NMR_1D Provides Molecular Formula (C13H13NO2) IR FT-IR Spectroscopy IR->NMR_1D Identifies Functional Groups (-COOH, Aromatic, Alkyl) NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assigns Proton/Carbon Environments Structure Final Structure Confirmed NMR_2D->Structure Establishes Atomic Connectivity

Caption: Logical workflow for the structure elucidation process.

Confirmed Structure and Key HMBC Correlations

The following diagram illustrates the final confirmed structure of 2-Ethyl-4-methylquinoline-3-carboxylic acid, highlighting the critical long-range HMBC correlations that lock in the positions of the substituents.

Final_Structure cluster_quinoline mol mol C2_H C2_C C2_H->C2_C H to C2 C3_C_ethyl C2_H->C3_C_ethyl H to C3 C4_H C4_C C4_H->C4_C H to C4 C3_C_methyl C4_H->C3_C_methyl H to C3

Caption: Key HMBC correlations confirming substituent positions.

Conclusion

The structural elucidation of 2-Ethyl-4-methylquinoline-3-carboxylic acid is systematically achieved through the integrated application of mass spectrometry, infrared spectroscopy, and a comprehensive suite of one- and two-dimensional NMR experiments. Each technique provides a unique and essential piece of the structural puzzle. HRMS establishes the molecular formula, FT-IR identifies the constituent functional groups, and NMR spectroscopy meticulously maps the atomic connectivity. The convergence of these datasets allows for the unambiguous assignment of the molecular structure, a critical step in advancing the research and development of novel quinoline-based compounds.

References

  • Benchchem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
  • Benchchem. (n.d.). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.
  • Doležal, M., et al. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • Benchchem. (n.d.). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
  • Nieto, et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed.
  • Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate.
  • Benchchem. (n.d.). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide.
  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.
  • Benchchem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • University of Wisconsin-Madison. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
  • Bazgir, A. (2009). Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. ResearchGate.
  • ChemicalBook. (n.d.). 2-ethyl-4-methylquinoline-3-carboxylic acid.
  • Michigan State University. (n.d.). Infrared Spectrometry.
  • Kumar, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents.
  • International Journal of Future Medicine and Research. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
  • Sheldrake, H. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI.
  • Cabrera, A., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. ResearchGate.

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Exploratory

In Vitro Cytotoxicity of 2-Ethyl-4-methylquinoline-3-carboxylic Acid: A Technical Guide

Abstract This technical guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of the novel compound, 2-Ethyl-4-methylquinoline-3-carboxylic acid. Quinoline derivatives represent a significant...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of the novel compound, 2-Ethyl-4-methylquinoline-3-carboxylic acid. Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potent anticancer effects.[1][2] A thorough and systematic assessment of cytotoxicity is a critical early step in the drug discovery pipeline, offering essential insights into a compound's therapeutic potential and safety profile.[3][4] This document outlines a multi-phase experimental strategy, beginning with foundational cell viability assays to determine dose-dependent effects, followed by detailed mechanistic studies to elucidate the mode of action, including apoptosis and cell cycle analysis. All protocols are presented with an emphasis on scientific causality, reproducibility, and the inclusion of self-validating controls. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the cytotoxic properties of novel quinoline-based compounds.

Introduction: The Rationale for Cytotoxicity Profiling

Quinoline and its derivatives are a cornerstone in medicinal chemistry, with many demonstrating significant antiproliferative activity against a range of cancer cell lines.[1][5] Their mechanisms of action are diverse, including DNA intercalation, inhibition of topoisomerase enzymes, disruption of tubulin polymerization, and modulation of key signaling kinases.[6][7] The specific compound, 2-Ethyl-4-methylquinoline-3-carboxylic acid, belongs to the 2,4-disubstituted quinoline-3-carboxylic acid class, which has been investigated for selective antiproliferative effects.[8]

Before a novel compound can advance in the drug development process, a precise understanding of its effect on cell viability is paramount.[3] In vitro cytotoxicity assays serve as the frontline evaluation, providing critical data on a compound's potency (e.g., IC₅₀ value) and its potential for selective action against cancer cells versus normal, healthy cells.[9][10] This initial screening is rapid, cost-effective, and reduces the reliance on animal testing in the early stages of research.[4]

This guide details a logical, tiered approach to cytotoxicity testing, designed to build a comprehensive profile of 2-Ethyl-4-methylquinoline-3-carboxylic acid.

Phase 1: Foundational Viability and Dose-Response Assessment

The initial objective is to determine the concentration-dependent effect of the compound on the metabolic activity and viability of cancer cells. The MTT assay is a robust, widely accepted colorimetric method for this purpose.[11]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity.[12] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[13] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active, viable cells.

Experimental Workflow: Foundational Cytotoxicity Screening

The overall workflow provides a systematic progression from initial cell culture preparation to the final data analysis and IC₅₀ determination.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Select & Culture Cell Lines (e.g., MCF-7, A549, HEK293) Cell_Seeding Seed Cells in 96-Well Plate (1x10^4 cells/well) Cell_Culture->Cell_Seeding Compound_Prep Prepare Stock & Serial Dilutions of Test Compound Treatment Treat with Compound Dilutions (24, 48, 72h incubation) Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Assay Perform MTT Assay Treatment->MTT_Assay Read_Absorbance Read Absorbance (570 nm) MTT_Assay->Read_Absorbance Calc_Viability Calculate % Cell Viability Read_Absorbance->Calc_Viability IC50_Det Determine IC50 Value (Dose-Response Curve) Calc_Viability->IC50_Det

Caption: High-level workflow for determining the IC₅₀ value.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • 2-Ethyl-4-methylquinoline-3-carboxylic acid

  • Human cancer cell lines (e.g., MCF-7 - breast, A549 - lung) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney)[10]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)[12]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[13]

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells in 100 µL of complete medium per well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]

  • Compound Treatment: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Expert Insight: Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control (medium only). This is crucial to ensure that the solvent itself does not have a cytotoxic effect.

  • Incubation: Incubate the plates for 24, 48, or 72 hours. Time-course experiments are essential to understand if the cytotoxic effect is acute or requires prolonged exposure.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[14]

  • Formazan Formation: Incubate for 4 hours at 37°C. During this period, viable cells will convert the MTT into visible purple crystals.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[14]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis and Presentation

Cell viability is calculated as a percentage relative to the vehicle control.

Formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

The results should be plotted as a dose-response curve (Percent Viability vs. Log Compound Concentration) to determine the IC₅₀ value—the concentration of the compound that inhibits cell viability by 50%.

Table 1: Hypothetical IC₅₀ Values for 2-Ethyl-4-methylquinoline-3-carboxylic acid

Cell LineTypeIncubation TimeIC₅₀ (µM)Selectivity Index (SI)
MCF-7Breast Cancer48h15.24.8
A549Lung Cancer48h21.83.3
HEK293Normal Kidney48h73.5-

Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.[10]

Phase 2: Mechanistic Elucidation of Cytotoxicity

Once the IC₅₀ value is established, the next critical step is to understand how the compound induces cell death. The two most common forms of programmed cell death are apoptosis and cell cycle arrest.[1][5]

Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining

Principle: Apoptosis is a controlled process of cell death.[15] A key early event is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (like FITC) to detect these early apoptotic cells.[17] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised, where it intercalates with DNA.[15][18] By using both stains, we can distinguish between different cell populations via flow cytometry.[16]

  • Viable Cells: Annexin V-negative and PI-negative.[15]

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.[15]

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.[15]

Detailed Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. It is critical to collect the floating cells as they are often apoptotic. Centrifuge the cell suspension at 300 x g for 5 minutes.[19]

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol (e.g., from kit ab14085).[16]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the samples immediately using a flow cytometer.

Cell Cycle Analysis

Principle: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M).[20] This can be analyzed by quantifying the DNA content of cells. Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[21] Flow cytometry can then distinguish between cell cycle phases:

  • G0/G1 Phase: Cells have a normal (2N) DNA content.

  • S Phase: Cells are actively replicating DNA, so their content is between 2N and 4N.

  • G2/M Phase: Cells have duplicated their DNA (4N) and are preparing for or are in mitosis.

Detailed Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells in 6-well plates with the compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Collect and wash the cells with PBS as described previously.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. This step permeabilizes the cells and preserves their DNA. Incubate on ice for at least 30 minutes.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a staining solution containing PI and RNase.

    • Expert Insight: RNase treatment is essential because PI can also bind to double-stranded RNA, which would otherwise create a confounding signal.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the samples using a flow cytometer, collecting the fluorescence data to generate a DNA content histogram.

Proposed Mechanism of Action Pathway

Based on known activities of quinoline derivatives, a plausible mechanism for 2-Ethyl-4-methylquinoline-3-carboxylic acid could involve the induction of apoptosis via mitochondrial stress and caspase activation, potentially coupled with cell cycle arrest.

G cluster_cell Cellular Effects Compound 2-Ethyl-4-methylquinoline- 3-carboxylic acid Mitochondria Mitochondrial Stress Compound->Mitochondria Induces CellCycle Cell Cycle Progression Compound->CellCycle Disrupts Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Cleaves & Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes G2M_Arrest G2/M Arrest CellCycle->G2M_Arrest Leads to

Caption: Hypothetical signaling pathway for the test compound.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach to characterizing the in vitro cytotoxicity of 2-Ethyl-4-methylquinoline-3-carboxylic acid. By progressing from broad viability screening to specific mechanistic assays, researchers can build a comprehensive profile of the compound's anticancer potential.

Positive results from these assays—specifically, potent IC₅₀ values, high selectivity for cancer cells, and clear induction of apoptosis or cell cycle arrest—would provide a strong rationale for advancing the compound to more complex studies. Future work could include investigating effects on specific protein targets (e.g., kinases, topoisomerases), assessing the generation of reactive oxygen species (ROS), and ultimately, transitioning to in vivo models to evaluate efficacy and safety in a whole-organism context.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences.
  • Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
  • Assaying cell cycle st
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1).
  • MTT Assay Protocol for Cell Viability and Prolifer
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies.
  • Review on recent development of quinoline for anticancer activities. (2022, June 16).
  • an overview of quinoline derivatives as anti-cancer agents. (2024, May 6).
  • In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences.
  • Anticancer Activity of Quinoline Derivatives. (2022, October 20). International Journal of Pharmaceutical Sciences Review and Research.
  • Principles of the Annexin V Apoptosis Assay. (n.d.). University of Massachusetts Chan Medical School.
  • Flow Cytometry Protocol | 10 Hints & Tips. (2022, November 7). Assay Genie.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • MTT assay protocol. (n.d.). Abcam.
  • Cell Viability Assays. (2013, May 1). NCBI Bookshelf.
  • A Researcher's Guide to In Vitro Cytotoxicity Assays for Novel 1,5-Benzodiazepines. (n.d.). Benchchem.
  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka.
  • Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
  • Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Bio.
  • Flow Cytometry Protocol. (n.d.). Sigma-Aldrich.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013, March 20). Bio-protocol.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15).
  • Cell Cycle Analysis by Flow Cytometry. (2020, October 29). YouTube.
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiprolifer

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Foundational

Synthesis and Characterization of 2-Ethyl-4-methylquinoline-3-carboxylic Acid: A Technical Guide

Executive Summary This technical guide details the synthesis, purification, and characterization of 2-Ethyl-4-methylquinoline-3-carboxylic acid , a functionalized quinoline scaffold with significant utility in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, purification, and characterization of 2-Ethyl-4-methylquinoline-3-carboxylic acid , a functionalized quinoline scaffold with significant utility in medicinal chemistry. Quinoline-3-carboxylic acids are privileged structures, serving as key intermediates for antibacterial agents (bioisosteres of fluoroquinolones), NK3 receptor antagonists, and anti-inflammatory drugs.

This protocol utilizes a modified Friedländer Condensation , optimized for regioselectivity and yield. Unlike the classic Pfitzinger reaction which typically yields quinoline-4-carboxylic acids, this route specifically targets the 3-position carboxylate via the condensation of 2-aminoacetophenone with a


-keto ester.

Chemical Profile & Retrosynthetic Analysis

Target Molecule Profile
PropertySpecification
IUPAC Name 2-Ethyl-4-methylquinoline-3-carboxylic acid
Molecular Formula

Molecular Weight 215.25 g/mol
CAS Registry 49608-01-7 (Generic for isomer class, specific CAS varies by salt)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH (hot), aqueous base; Insoluble in water
Retrosynthetic Logic

The synthesis is designed based on the Friedländer Annulation principle.[1] The retrosynthetic disconnection involves breaking the C2-N and C3-C4 bonds.

  • Fragment A (Nucleophile): 2-Aminoacetophenone .[2][3] This provides the benzene ring, the nitrogen atom, and the C4-methyl group (derived from the acetyl moiety).

  • Fragment B (Electrophile): Ethyl propionylacetate (Ethyl 3-oxopentanoate). This

    
    -keto ester provides the C2-ethyl group and the C3-carboxylate functionality.
    

Rationale: The condensation of an o-amino ketone with a


-keto ester is preferred over the Combes synthesis for this target because it allows for unambiguous placement of the carboxylate at the 3-position and the ethyl group at the 2-position, driven by the higher reactivity of the ketone carbonyl in fragment B toward the amine.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-ethyl-4-methylquinoline-3-carboxylate

This step involves the acid-catalyzed cyclocondensation of 2-aminoacetophenone and ethyl propionylacetate.[4]

Reagents:

  • 2-Aminoacetophenone (1.0 equiv, 13.5 g, 100 mmol)

  • Ethyl propionylacetate (1.1 equiv, 15.8 g, 110 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 equiv, catalytic)

  • Ethanol (Absolute, 100 mL)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Mixing: Dissolve 2-aminoacetophenone (13.5 g) in absolute ethanol (100 mL). Add ethyl propionylacetate (15.8 g) followed by p-TsOH (0.95 g).

  • Reaction: Heat the mixture to reflux (

    
    ) with vigorous stirring. Monitor the reaction by TLC (Eluent: Hexane/EtOAc 4:1). The reaction typically reaches completion within 6–8 hours.
    
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (rotary evaporator) to approximately 20% of the original volume.

    • Pour the residue into crushed ice (200 g) with stirring.

    • Neutralize with saturated

      
       solution if necessary to remove residual acid.
      
  • Isolation: The solid ester precipitates out. Filter the solid using a Buchner funnel and wash with cold water (

    
    ).
    
  • Purification: Recrystallize from hot ethanol/water (9:1) to yield pale yellow crystals.

    • Yield: ~85% (21.8 g)

    • Melting Point:

      
      
      
Step 2: Hydrolysis to 2-Ethyl-4-methylquinoline-3-carboxylic Acid

Saponification of the ethyl ester yields the free carboxylic acid.

Reagents:

  • Ethyl 2-ethyl-4-methylquinoline-3-carboxylate (from Step 1)

  • Sodium Hydroxide (NaOH) (2.0 M aqueous solution)

  • Ethanol (95%)

Procedure:

  • Dissolution: Suspend the ester (10 g) in ethanol (50 mL).

  • Hydrolysis: Add 2.0 M NaOH (40 mL) dropwise.

  • Reflux: Heat the mixture to reflux for 2 hours. The solution should become clear as the salt forms.

  • Acidification:

    • Cool the mixture to room temperature.

    • Evaporate the ethanol under reduced pressure.

    • Dilute the aqueous residue with water (50 mL).

    • Acidify carefully with 2.0 M HCl to pH 3–4. The carboxylic acid will precipitate as a white/off-white solid.

  • Purification: Filter the crude acid, wash with water, and dry in a vacuum oven at

    
    . Recrystallize from DMF/Ethanol if high purity is required.
    
    • Yield: ~90%

    • Melting Point:

      
       (dec.)
      

Reaction Mechanism & Pathway Visualization

The formation of the quinoline core proceeds via a sequence of imine formation, tautomerization, intramolecular aldol-type condensation, and dehydration.

FriedlanderMechanism Reactants Reactants 2-Aminoacetophenone + Ethyl Propionylacetate Step1 Acid Catalysis Protonation of Keto-Ester Carbonyl Reactants->Step1 Step2 Nucleophilic Attack Amine attacks Protonated Ketone Step1->Step2 Intermediate1 Intermediate: Hemiaminal Step2->Intermediate1 Step3 Dehydration Formation of Imine (Schiff Base) Intermediate1->Step3 Step4 Cyclization Intramolecular Attack of Enol/Enamine on Acetyl Carbonyl Step3->Step4 Regioselective Intermediate2 Intermediate: Dihydroquinoline Step4->Intermediate2 Step5 Aromatization Loss of Water Intermediate2->Step5 EsterProduct Product 1: Ethyl 2-ethyl-4-methylquinoline-3-carboxylate Step5->EsterProduct Hydrolysis Hydrolysis (NaOH/H+) EsterProduct->Hydrolysis FinalProduct Final Target: 2-Ethyl-4-methylquinoline-3-carboxylic acid Hydrolysis->FinalProduct

Figure 1: Mechanistic pathway for the modified Friedländer synthesis of the target quinoline scaffold.

Characterization & Validation

The following spectral data confirms the structure of the synthesized acid.

Proton NMR ( -NMR)

Solvent: DMSO-


, 400 MHz
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentInterpretation
13.50 Broad Singlet1H-COOH Carboxylic acid proton (exchangeable with

).
8.15 Doublet (J=8.4 Hz)1HAr-H (C8)Proton adjacent to Nitrogen (peri-position).
7.95 Doublet (J=8.0 Hz)1HAr-H (C5)Proton adjacent to C4-Methyl.
7.75 Triplet1HAr-H (C7)Aromatic ring proton.
7.55 Triplet1HAr-H (C6)Aromatic ring proton.
3.05 Quartet (J=7.2 Hz)2H-CH

-CH

Methylene of the C2-Ethyl group.
2.75 Singlet3H-CH

(C4)
Methyl group at position 4.
1.28 Triplet (J=7.2 Hz)3H-CH

-CH

Methyl of the C2-Ethyl group.
Infrared Spectroscopy (FT-IR)
  • 3300–2500 cm

    
    :  Broad O-H stretch (Carboxylic acid dimer).
    
  • 1695 cm

    
    :  C=O stretch (Carboxyl carbonyl).
    
  • 1580, 1490 cm

    
    :  C=C and C=N stretching (Quinoline aromatic ring).
    
Mass Spectrometry (ESI-MS)
  • Calculated Mass: 215.25[5]

  • Observed Mass:

    
    ; 
    
    
    

Scientific Integrity & Troubleshooting

Critical Control Points
  • Regioselectivity: The use of ethyl propionylacetate is critical. If ethyl acetoacetate were used, the product would be 2,4-dimethylquinoline-3-carboxylic acid. If 2-aminobenzaldehyde were used (classic Friedländer), the product would lack the 4-methyl group.

  • Water Management: While the reaction produces water, removing it is not strictly necessary in ethanol reflux. However, for scale-up, using a Dean-Stark trap with toluene can drive the reaction to completion faster.

  • Acid Catalyst: p-TsOH is preferred over HCl or

    
     as it is less likely to cause oxidative degradation of the amine and allows for easier handling.
    
Self-Validating Protocol

To ensure the protocol is working before full commitment:

  • TLC Check: After 1 hour of reflux, a new spot should appear at

    
     (Hex/EtOAc 4:1), distinct from the starting amine (
    
    
    
    ) and keto-ester.
  • Color Change: The reaction mixture typically deepens in color from pale yellow to amber/orange, indicating the formation of the extended conjugated system.

References

  • Friedländer Synthesis Overview: Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., do Carmo Carreiras, M., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671.

  • Quinoline Biological Activity: Keri, R. S., & Patil, S. A. (2014). Quinoline: A privileged scaffold in drug discovery.[6] Biomedicine & Pharmacotherapy, 68(8), 1161-1175.

  • Synthesis of Polysubstituted Quinolines: Muscia, G. C., Bollini, M., Carnevale, J. P., Bruno, A. M., & Asís, S. E. (2006). Microwave-assisted Friedländer synthesis of substituted quinolines and naphthyridines. Tetrahedron Letters, 47(50), 8811-8815.

  • NMR Characterization of Quinoline Carboxylates: Bazgir, A. (2009). Ethyl 2-methyl-4-phenylquinoline-3-carboxylate.[4] Acta Crystallographica Section E, E65, o1326. (Used for comparative spectral assignment logic).

Sources

Exploratory

Solubility and stability of 2-Ethyl-4-methylquinoline-3-carboxylic acid

An In-Depth Technical Guide to the Solubility and Stability of 2-Ethyl-4-methylquinoline-3-carboxylic Acid Introduction 2-Ethyl-4-methylquinoline-3-carboxylic acid is a member of the quinoline carboxylic acid class of co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of 2-Ethyl-4-methylquinoline-3-carboxylic Acid

Introduction

2-Ethyl-4-methylquinoline-3-carboxylic acid is a member of the quinoline carboxylic acid class of compounds, a scaffold of significant interest in medicinal chemistry and drug development. Quinoline derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The physicochemical properties of a drug candidate, particularly its aqueous solubility and chemical stability, are critical determinants of its therapeutic potential, influencing everything from formulation and bioavailability to shelf-life and safety.[4]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to thoroughly characterize the solubility and stability of 2-Ethyl-4-methylquinoline-3-carboxylic acid. As a Senior Application Scientist, the methodologies presented herein are grounded in established pharmaceutical industry practices and regulatory expectations, emphasizing not just the "how" but also the "why" behind each experimental choice. The protocols are designed to be self-validating, ensuring the generation of robust and reliable data to support critical decision-making in the drug development process.

Part 1: Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a crucial factor that governs its absorption and bioavailability.[4] A comprehensive understanding of a compound's solubility in various media is fundamental to developing a viable formulation. This section outlines the methodologies for determining both the kinetic and thermodynamic solubility of 2-Ethyl-4-methylquinoline-3-carboxylic acid.

Theoretical Considerations: Kinetic vs. Thermodynamic Solubility

It is essential to distinguish between two key types of solubility measurements:

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a stock solution (typically in dimethyl sulfoxide, DMSO) when added to an aqueous medium. It is a high-throughput screening method often used in early drug discovery to quickly rank compounds.[5]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent at a specific temperature and pressure.[5][6] The "shake-flask" method is the gold-standard for determining thermodynamic solubility.[7]

For drug development purposes, thermodynamic solubility is the more definitive and relevant parameter.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol details the definitive method for assessing the equilibrium solubility of 2-Ethyl-4-methylquinoline-3-carboxylic acid in various aqueous and organic solvents.

Objective: To determine the maximum equilibrium concentration of the compound in a range of pharmaceutically relevant solvents.

Materials:

  • 2-Ethyl-4-methylquinoline-3-carboxylic acid (solid, high purity)

  • Selection of solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, Ethanol, Methanol, Acetonitrile, Propylene Glycol)

  • Calibrated orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PVDF)

  • HPLC system with UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 2-Ethyl-4-methylquinoline-3-carboxylic acid to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.

  • Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium.[6]

  • Sample Collection and Preparation: After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid. Allow the vials to stand undisturbed to let the solid settle.

  • Separation of Solid and Liquid Phases: Carefully withdraw an aliquot of the supernatant. To ensure all solid particles are removed, first centrifuge the aliquot and then filter it through a 0.45 µm syringe filter.[6]

  • Quantification: Accurately dilute the filtered solution with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC method (a suitable method is detailed in Part 2).

  • Data Analysis: Calculate the solubility of 2-Ethyl-4-methylquinoline-3-carboxylic acid in each solvent, typically expressed in mg/mL or µg/mL.

Data Presentation: Solubility of 2-Ethyl-4-methylquinoline-3-carboxylic Acid

SolventTemperature (°C)Solubility (mg/mL)
Water25Experimental Data
PBS (pH 7.4)37Experimental Data
0.1 M HCl37Experimental Data
0.1 M NaOH37Experimental Data
Ethanol25Experimental Data
Methanol25Experimental Data
Acetonitrile25Experimental Data
Propylene Glycol25Experimental Data

This table should be populated with the user's experimental data.

Part 2: Stability Assessment and Forced Degradation Studies

Stability testing is a critical component of drug development, providing insights into how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[8] Forced degradation, or stress testing, is the deliberate degradation of the compound under more severe conditions than those used for accelerated stability testing.[2][9]

The primary objectives of forced degradation studies are:

  • To identify potential degradation products.

  • To establish degradation pathways.

  • To develop and validate a stability-indicating analytical method.[10]

  • To understand the intrinsic stability of the molecule.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

Proposed HPLC Method Parameters:

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient To be optimized to resolve the parent peak from all degradants
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength To be determined by UV-Vis scan (e.g., 254 nm)
Injection Volume 10 µL

Rationale: A C18 column is a versatile choice for the separation of moderately polar compounds like quinoline carboxylic acids.[11] A gradient elution with an acidified aqueous mobile phase and an organic modifier like acetonitrile is a standard approach for resolving the parent compound from its potential degradation products.[11][12]

Experimental Protocol: Forced Degradation Studies

The following protocols outline the stress conditions to be applied to 2-Ethyl-4-methylquinoline-3-carboxylic acid. The goal is to achieve a target degradation of 5-20%.[9][10]

General Procedure:

  • Prepare solutions of 2-Ethyl-4-methylquinoline-3-carboxylic acid (e.g., at 1 mg/mL) in a suitable solvent.

  • Expose the solutions to the stress conditions outlined below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the samples using the validated stability-indicating HPLC method.

  • Calculate the percentage degradation and identify any degradation products.

Stress Conditions:

  • Acidic Hydrolysis:

    • Condition: 0.1 M to 1.0 M HCl at 60°C.[9]

    • Procedure: Reflux the compound solution in acid. If no degradation is observed, increase the acid concentration or temperature.[8]

  • Basic Hydrolysis:

    • Condition: 0.1 M to 1.0 M NaOH at room temperature or 60°C.[9]

    • Procedure: Treat the compound solution with the base. Basic hydrolysis is often faster than acidic hydrolysis.

  • Oxidative Degradation:

    • Condition: 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature.[9]

    • Procedure: Mix the compound solution with H₂O₂. This condition tests the susceptibility of the molecule to oxidation.

  • Thermal Degradation:

    • Condition: Expose the solid compound and a solution to dry heat at a temperature above that of accelerated stability testing (e.g., 80°C).[9]

  • Photolytic Degradation:

    • Condition: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[9]

Data Presentation: Forced Degradation Summary

Stress ConditionReagent/TempDuration% DegradationNo. of Degradants
Acid Hydrolysis0.1 M HCl24hExperimental DataExperimental Data
Base Hydrolysis0.1 M NaOH8hExperimental DataExperimental Data
Oxidation3% H₂O₂24hExperimental DataExperimental Data
Thermal (Solid)80°C48hExperimental DataExperimental Data
Thermal (Solution)80°C48hExperimental DataExperimental Data
Photolytic (Solid)ICH Q1B-Experimental DataExperimental Data
Photolytic (Solution)ICH Q1B-Experimental DataExperimental Data

This table should be populated with the user's experimental data.

Visualization of Workflows and Pathways

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solid to Solvent B Agitate at Constant Temp (24-72h) A->B C Centrifuge B->C D Filter Supernatant (0.45 µm) C->D E Dilute Sample D->E F Quantify via HPLC E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Forced Degradation Study Logic

G cluster_api API cluster_stress Stress Conditions cluster_analysis Analysis & Outcome API 2-Ethyl-4-methylquinoline-3-carboxylic acid Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation API->Oxidation Thermal Thermal API->Thermal Photo Photolytic API->Photo Analysis Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradation Products Establish Degradation Pathways Validate Analytical Method Analysis->Outcome

Caption: Logic Flow for Forced Degradation Studies.

Conclusion

This guide provides a robust framework for the comprehensive evaluation of the solubility and stability of 2-Ethyl-4-methylquinoline-3-carboxylic acid. By following these detailed protocols, researchers can generate high-quality, reliable data that is essential for advancing a compound through the drug development pipeline. The emphasis on understanding the principles behind each method ensures that the generated data is not only accurate but also interpretable in the broader context of pharmaceutical science. The successful characterization of these fundamental physicochemical properties is a critical step towards realizing the therapeutic potential of novel quinoline carboxylic acid derivatives.

References

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • SIELC Technologies. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • ACS Food Science & Technology. (2025, February 28). Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. [Link]

  • PubMed. (2007, March 30). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. [Link]

  • SIELC Technologies. (2023, October 4). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. [Link]

  • PubMed. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • IJCRT.org. (2023, October 10). Stability Indicating Assay Method. [Link]

  • Google Patents.
  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. [Link]

  • ResearchGate. Physicochemical Data for Quinoline Derivatives. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]

  • Purdue University Graduate School. SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3-F]QUINOLINE ANALOGS. [Link]

  • PubMed. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]

  • MDPI. (2022, February 6). Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. [Link]

  • Stability Indicating HPLC Method for Estimation of Thymoquinone in Nasal Simulated Fluid: Method Development and Validation. [Link]

  • Impactfactor. (2025, June 25). Analytical Strategies for Stability-Indicating Method Development: Challenges and Advances in Fixed-Dose Combination Formulation. [Link]

Sources

Foundational

Mechanistic Interrogation of Quinoline Scaffolds: From Intercalation to Kinase Modulation

Executive Summary The quinoline scaffold (benzo[b]pyridine) represents a "privileged structure" in medicinal chemistry due to its planar aromaticity and diverse binding potential. While historically synonymous with antim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold (benzo[b]pyridine) represents a "privileged structure" in medicinal chemistry due to its planar aromaticity and diverse binding potential. While historically synonymous with antimalarial action (via heme polymerization inhibition), modern derivatives act as potent DNA intercalators, Topoisomerase II poisons, and ATP-competitive kinase inhibitors.

This technical guide provides a rigorous, self-validating framework for investigating these mechanisms. It moves beyond basic phenotypic screening to isolate specific molecular targets, ensuring that observed cytotoxicity is causally linked to a defined Mode of Action (MoA).

The Classical Mechanism: DNA Intercalation & Topoisomerase Inhibition[1][2]

Quinoline derivatives, particularly those with planar tricyclic extensions (e.g., acridine-like or camptothecin analogs), often function by sliding between DNA base pairs (


-

stacking) and stabilizing the Topoisomerase-DNA "cleavable complex." This prevents DNA religation, leading to double-strand breaks (DSBs) and apoptosis.
Mechanism Visualization: Topoisomerase II Poisoning

The following diagram illustrates the transition from binary binding to the lethal ternary complex.

TopoII_Mechanism Drug Quinoline Derivative Ternary Stabilized Ternary Complex (Drug-DNA-Enzyme) Drug->Ternary DNA Genomic DNA Binary Transient DNA-Topo II Complex DNA->Binary Recognition Topo Topoisomerase II (Enzyme) Topo->Binary Recognition Binary->Ternary + Drug (Intercalation) Religation Religation Blockade Ternary->Religation Prevents resealing DSB Double Strand Breaks (Accumulation) Religation->DSB Replication Fork Collision Apoptosis Apoptotic Cell Death DSB->Apoptosis p53/Caspase Activation

Figure 1: The "Poison" mechanism where quinolines stabilize the cleavable complex, converting an essential enzyme into a DNA-damaging agent.

Validation Protocol: Plasmid DNA Relaxation Assay

Objective: Determine if the quinoline derivative inhibits Topoisomerase II activity by preventing the relaxation of supercoiled DNA.

Reagents:

  • Supercoiled plasmid DNA (e.g., pBR322, 0.5 µ g/reaction ).

  • Recombinant Human Topoisomerase II

    
    .
    
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl

    
    , 2 mM ATP, 0.5 mM DTT.
    
  • Controls: Doxorubicin (Positive Control), DMSO (Negative Control).

Step-by-Step Workflow:

  • Equilibration: Prepare the Master Mix on ice to prevent premature enzymatic activity.

  • Compound Incubation: Incubate 1 µL of the quinoline derivative (varying concentrations: 1–100 µM) with 0.5 µg plasmid DNA and 2 units of Topo II

    
     in 20 µL total volume.
    
    • Criticality: Do not add ATP yet if testing for competitive ATPase inhibition, but for standard intercalation/poisoning, ATP is required.

  • Reaction: Incubate at 37°C for 30 minutes .

  • Termination: Stop reaction with 4 µL of Stop Solution (5% SDS, 0.25 mg/mL bromophenol blue, 40% glycerol). SDS denatures the enzyme; if the drug is a "poison," the enzyme remains covalently bound to DNA (linearizing it).

  • Electrophoresis: Resolve samples on a 1% agarose gel without Ethidium Bromide (EtBr) initially.

  • Staining & Analysis: Stain with EtBr post-run.

    • Readout: Supercoiled DNA migrates fastest. Relaxed (nicked) DNA migrates slower. A Topo II inhibitor will maintain the supercoiled band (preventing relaxation) or generate linear DNA (if it stabilizes the cleavable complex).

Target Specificity: Heme Polymerization (Antimalarial Context)

For quinolines targeted at Plasmodium falciparum, the primary mechanism is the inhibition of hemozoin formation. The parasite digests hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). It detoxifies this by polymerizing it into inert


-hematin (hemozoin). Quinolines cap the growing polymer, causing toxic heme buildup.
Validation Protocol: High-Throughput -Hematin Inhibition Assay (BHIA)

Objective: Quantify the ability of a compound to inhibit the conversion of hemin to


-hematin chemically (mimicking the parasite's digestive vacuole).[1]

Step-by-Step Workflow:

  • Substrate Preparation: Dissolve hemin chloride in DMSO (not NaOH, to prevent aging artifacts).

  • Acidification (Vacuole Mimicry): Dilute hemin into 0.5 M Sodium Acetate buffer (pH 5.0) .

    • Why pH 5.0? This matches the acidic environment of the Plasmodium digestive vacuole where polymerization occurs.

  • Drug Addition: Add the quinoline derivative (0–5 equivalents relative to hemin) in 96-well plates.

  • Incubation: Incubate at 37°C for 18–24 hours .

  • Solubility Wash: Add 200 µL of 2.5% SDS in 0.1 M Sodium Bicarbonate (pH 9.0).

    • Mechanism:[2][3][4][5][6]

      
      -hematin is insoluble in bicarbonate/SDS. Free hemin (monomer) is soluble.
      
  • Quantification: Transfer the supernatant to a new plate and measure absorbance at 405 nm .

    • Interpretation: High absorbance = High free heme = Strong inhibition (Effective Drug). Low absorbance = Polymer formed = Inactive Drug.

Emerging Pathways: Kinase Inhibition Profile[9]

Modern quinoline derivatives (e.g., Cabozantinib analogs) function as ATP-competitive inhibitors of tyrosine kinases. The nitrogen in the quinoline ring often serves as a key hydrogen bond acceptor in the ATP-binding pocket (hinge region).

Comparative Data: Quinoline Selectivity Profiles

The following table summarizes typical IC


 ranges for quinoline derivatives against major oncogenic kinases, illustrating the shift from broad cytotoxicity to targeted therapy.
Target KinaseBiological RoleTypical Quinoline IC

Binding Mode
c-Met Angiogenesis/Metastasis5 – 50 nMType I (ATP Competitive)
VEGFR-2 Angiogenesis10 – 100 nMType II (DFG-out stabilizer)
EGFR Cell Proliferation50 – 500 nMHinge binder (N1 interaction)
Pim-1 Cell Survival100 nM – 1 µMIntercalation + H-bonding

Biophysical Validation (The "Trust" Pillar)

To distinguish between a "sticky" compound (promiscuous aggregator) and a specific binder, kinetic validation using Surface Plasmon Resonance (SPR) is mandatory.

Protocol: Kinetic Binding Analysis (SPR)

Objective: Determine the association (


) and dissociation (

) rates, not just the affinity (

).
  • Immobilization: Immobilize the target protein (e.g., c-Met kinase domain) or biotinylated DNA hairpin onto a Sensor Chip (CM5 or SA).

  • Reference Channel: Use a flow cell with BSA or scrambled DNA to subtract non-specific binding.

  • Injection Series: Inject the quinoline derivative at 5 concentrations (spanning 0.1x to 10x the estimated

    
    ).
    
  • Dissociation Phase: Allow buffer flow for 300s to measure residence time.

    • Insight: For DNA intercalators, a slow

      
       correlates better with cytotoxicity than 
      
      
      
      alone, as it implies a longer disruption of replication machinery.
  • Data Fitting: Fit to a 1:1 Langmuir binding model.

    • Red Flag: If the binding curve does not saturate or shows "square wave" kinetics, the compound may be aggregating rather than binding specifically.

Integrated Experimental Workflow

The following diagram outlines the logical progression for validating a new quinoline derivative, ensuring resources are not wasted on non-specific compounds.

Workflow Start Synthesized Quinoline InSilico In Silico Docking (Planarity/H-Bonds) Start->InSilico Biophys Biophysical Screen (Tm / SPR) InSilico->Biophys Decision Specific Binder? Biophys->Decision MechAssay Mechanistic Assay (Topo II / Heme / Kinase) Decision->MechAssay Yes Discard Discard (Promiscuous) Decision->Discard No (Aggregator) Cellular Cellular Validation (Viability / Western Blot) MechAssay->Cellular

Figure 2: Strategic workflow for quinoline validation. Note the "Biophysical Screen" gatekeeper step to filter out non-specific aggregators before expensive cellular assays.

References

  • Martorana, A., et al. (2021).[7] Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets. European Journal of Medicinal Chemistry.

  • Egan, T. J., et al. (2019).[8] Antimalarial Quinoline Drugs Inhibit β-Hematin and Increase Free Hemin Catalyzing Peroxidative Reactions. Scientific Reports.

  • Vaidya, A., et al. (2024).[5] Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Health Sciences.

  • Ncokazi, K. K., & Egan, T. J. (2005). A colorimetric high-throughput beta-hematin inhibition screening assay for use in the search for antimalarial compounds. Analytical Biochemistry.

  • BOC Sciences. (2024). Biophysical Assays for Drug Discovery: SPR and ITC Protocols.

Sources

Protocols & Analytical Methods

Method

Friedländer annulation for 2,4-disubstituted quinoline synthesis

Application Note: Precision Synthesis of 2,4-Disubstituted Quinolines via Friedländer Annulation Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 2,4-Disubstituted Quinolines via Friedländer Annulation

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in antimalarial (e.g., chloroquine), antibacterial (e.g., ciprofloxacin), and anticancer agents (e.g., lenvatinib). While the Friedländer annulation is the most versatile method for constructing this ring system, achieving precise 2,4-disubstitution requires specific substrate control that differs from the standard 2,3-disubstitution protocols.

This guide details the synthesis of 2,4-disubstituted quinolines via the condensation of 2-aminoaryl ketones with


-methylene ketones . Unlike the unstable 2-aminobenzaldehyde used in classic protocols, 2-aminoaryl ketones are robust, allowing for harsher conditions and higher throughput. We present two validated protocols: a high-efficiency Iodine-Catalyzed  method (Green/Modern) and a robust Base-Mediated  method (Classic/Scale-up).

Strategic Overview & Mechanism

Retrosynthetic Logic

To synthesize a quinoline substituted specifically at the 2- and 4-positions, the retrosynthetic disconnection dictates the use of 2-aminoacetophenone (or substituted analogs) rather than 2-aminobenzaldehyde.

  • C4-Substituent: Derived from the ketone moiety of the aniline precursor (R1).

  • C2-Substituent: Derived from the carbonyl carbon of the reacting ketone (R2).

  • C3-Position: Derived from the

    
    -methylene of the reacting ketone (usually H for 2,4-disubstitution).
    
Mechanistic Pathway

The reaction proceeds through a two-step sequence:

  • Intermolecular Aldol Condensation: The

    
    -methylene of the external ketone attacks the carbonyl of the 2-aminoaryl ketone.
    
  • Cyclodehydration: Intramolecular imine formation followed by dehydration to aromatize the system.

Figure 1: Mechanistic Pathway for 2,4-Disubstituted Quinolines

FriedlanderMechanism Start 2-Aminoaryl Ketone (R1 = Alkyl/Aryl) Inter1 Aldol Adduct (Intermediate) Start->Inter1 Aldol Condensation (Rate Limiting) Inter2 Schiff Base (Alternative Path) Start->Inter2 Imine Formation (Acid Cat.) Reactant Ketone (Alpha-Methylene) Reactant->Inter1 Reactant->Inter2 Cyclic Dihydroquinoline Intermediate Inter1->Cyclic - H2O Cyclization Inter2->Cyclic Cyclization Product 2,4-Disubstituted Quinoline Cyclic->Product - H2O Aromatization

Caption: Dual-pathway mechanism. Under basic conditions, the path favors initial aldol condensation (solid lines). Under acidic conditions, Schiff base formation (dashed lines) may compete.

Critical Process Parameters (CPP)

ParameterRecommendationScientific Rationale
Substrate Selection 2-Aminoacetophenone Essential for placing a substituent at C4. 2-Aminobenzaldehyde yields C4-H (unsubstituted).
Catalyst (Method A) Molecular Iodine (I₂) Acts as a mild Lewis acid to activate carbonyls and facilitates the final oxidative aromatization step.
Catalyst (Method B) KOH / NaOH Promotes enolate formation for the initial rate-limiting aldol condensation step.
Solvent Ethanol or Solvent-Free Polar protic solvents stabilize the transition states; solvent-free conditions maximize concentration and kinetics.
Temperature 80°C (Reflux) Required to overcome the activation energy of the dehydration step and drive aromatization.

Experimental Protocols

Protocol A: Iodine-Catalyzed "Green" Synthesis (Recommended)

Best for: High-throughput screening, acid-sensitive substrates, and rapid synthesis.

Materials:

  • 2-Aminoacetophenone (1.0 mmol)

  • Acetophenone (or derivative) (1.2 mmol)

  • Molecular Iodine (I₂) (10 mol%)[1]

  • Ethyl Acetate (for workup)[1]

  • Sodium Thiosulfate (sat.[1] aq.)

Step-by-Step Methodology:

  • Charge: In a 10 mL round-bottom flask, mix 2-aminoacetophenone (135 mg, 1.0 mmol) and the reacting ketone (1.2 mmol).

  • Catalyst Addition: Add molecular iodine (25 mg, 0.1 mmol). No solvent is required (neat reaction).[1]

    • Note: If substrates are solid, add minimal ethanol (0.5 mL) to create a slurry.

  • Reaction: Heat the mixture to 80°C with vigorous stirring.

    • Observation: The mixture will darken significantly (iodine complexation).

  • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1) every 30 minutes. Reaction typically completes in 1–3 hours .

  • Quench: Cool to room temperature. Dilute with Ethyl Acetate (10 mL).

  • Wash: Wash the organic layer with saturated sodium thiosulfate (

    
    ) to remove iodine (color changes from dark brown to pale yellow).
    
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from hot ethanol or purify via silica gel flash chromatography.

Validation Data:

  • Typical Yield: 85–95%

  • Atom Economy: High (Water is the only byproduct).

Protocol B: Base-Mediated Condensation (Classic)

Best for: Large-scale batches (gram-scale) and substrates stable to strong base.

Materials:

  • 2-Aminoacetophenone (10 mmol)

  • Aryl/Alkyl Ketone (12 mmol)

  • KOH (Pellets, 15 mmol)

  • Absolute Ethanol (20 mL)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-aminoacetophenone (1.35 g, 10 mmol) and the ketone (12 mmol) in absolute ethanol (20 mL).

  • Base Addition: Add KOH pellets (0.84 g, 15 mmol).

  • Reflux: Heat the mixture to reflux (78°C ) under a nitrogen atmosphere.

  • Duration: Reflux for 8–12 hours .

    • Checkpoint: If precipitation occurs during reflux, this is likely the product.

  • Workup: Pour the hot reaction mixture into crushed ice (100 g) with stirring.

  • Precipitation: Neutralize slightly with 1M HCl if necessary to maximize precipitation.

  • Filtration: Filter the solid precipitate, wash with cold water (3 x 20 mL), and air dry.

  • Purification: Recrystallization from Ethanol/Water (9:1).

Troubleshooting & Optimization

Figure 2: Decision Tree for Process Optimization

OptimizationTree Problem Issue Detected Type Identify Problem Type Problem->Type LowYield Low Yield / Incomplete Type->LowYield Regio Regioselectivity Issues (Mixture of Isomers) Type->Regio SideRxn Self-Condensation of Ketone Type->SideRxn Soln1 Increase Temp or Switch to Method A (I2) LowYield->Soln1 Soln2 Use Bulky Base (t-BuOK) or Cyclic Amine Catalyst Regio->Soln2 Soln3 Slow Addition of Ketone (Keep amine in excess) SideRxn->Soln3

Caption: Troubleshooting logic for common Friedländer annulation failures.

Common Pitfalls:
  • Regioselectivity (Asymmetric Ketones):

    • Issue: When reacting 2-aminoacetophenone with an asymmetric ketone like 2-pentanone (methyl propyl ketone), condensation can occur at the methyl (C1) or methylene (C3) side.

    • Solution: Use kinetic control (LDA, -78°C) to pre-form the enolate if using a stepwise method, or use cyclic amine catalysts (e.g., pyrrolidine) which favor the less substituted enamine, directing regioselectivity.

  • Ketone Self-Condensation:

    • Issue: The reacting ketone undergoes aldol condensation with itself before reacting with the aniline.

    • Solution: Use Protocol A (Iodine) as it is faster and minimizes basic aldol side reactions. Alternatively, add the ketone dropwise to the aniline solution.

References

  • Classic Mechanism & Scope

    • Friedländer, P. (1882).[1][2][3][4] "Ueber o-Amidobenzaldehyd".[2] Berichte der deutschen chemischen Gesellschaft. [2]

  • Iodine-Catalyzed Protocol

    • Wu, J., et al. (2006).[5] "Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation".[5][6] Organic & Biomolecular Chemistry.

  • Regioselectivity Studies

    • Dormer, P. G., et al. (2003).[7][8] "Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts". Journal of Organic Chemistry.

  • Green Chemistry (Water-Mediated)

    • Shen, Q., et al. (2012).[9] "Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions". Synthesis.

  • Review of Methodology

    • Marco-Contelles, J., et al. (2009).[2] "The Friedländer Reaction: From the First to the Latest Methods, Catalysts and Reagents". Chemical Reviews.

Sources

Application

Application Note: Advanced Protocols for Doebner-von Miller Quinoline Synthesis

Executive Summary The Doebner-von Miller reaction remains a cornerstone for synthesizing 2-substituted and 2,4-disubstituted quinolines, a privileged scaffold in antimalarial (e.g., chloroquine), antiviral, and anticance...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Doebner-von Miller reaction remains a cornerstone for synthesizing 2-substituted and 2,4-disubstituted quinolines, a privileged scaffold in antimalarial (e.g., chloroquine), antiviral, and anticancer therapeutics.[1] However, the classical protocol is notorious for low yields, violent exotherms, and the formation of intractable "tar" polymers caused by the uncontrolled polymerization of


-unsaturated carbonyl intermediates.

This Application Note provides a technical deep-dive into the reaction's mechanistic underpinnings—specifically the fragmentation-recombination pathway —and presents two distinct protocols:

  • Protocol A: The classical baseline method for educational or bulk non-critical synthesis.

  • Protocol B: An optimized Biphasic Control System that suppresses polymerization and enhances regioselectivity, suitable for high-value pharmaceutical intermediate synthesis.

Mechanistic Insight: The "Black Box" Revealed

Textbook descriptions often oversimplify this reaction as a direct Michael addition followed by cyclization. However, for precise control, researchers must understand the Eisch Fragmentation-Recombination Mechanism .

The Mechanistic Divergence
  • Classical View: Aniline performs a conjugate addition (Michael) to the

    
    -unsaturated ketone, followed by cyclization.[2]
    
  • Modern Insight (Eisch et al.): Isotopic labeling studies reveal that the initial Michael adduct is unstable. It often fragments into an aniline-imine and a saturated ketone, which then recombine .[3][4] This scrambling explains unexpected regiochemical outcomes and is the critical step where side-reactions (tar formation) compete with productive quinoline formation.

The Oxidation Bottleneck

The final step requires the oxidation of the dihydroquinoline intermediate to the aromatic quinoline. In the absence of an external oxidant, the reaction relies on disproportionation (hydrogen transfer), where the imine starting material acts as the oxidant. This is atom-inefficient, as it consumes valuable starting material to generate reduced byproducts (tetrahydroquinolines).

Visualization: The Eisch Pathway

The following diagram illustrates the complex equilibrium often missed in standard literature.

DoebnerMillerMechanism Reactants Aniline + Alpha,Beta-Unsaturated Ketone Adduct Conjugate Adduct (Unstable) Reactants->Adduct Michael Addn Polymer Polymer/Tar Reactants->Polymer Acid-Cat Polymerization Frag FRAGMENTATION: Imine + Saturated Ketone Adduct->Frag Rapid Equilibrium Recomb RECOMBINATION: Stable Schiff Base Frag->Recomb Condensation Cyclic Dihydroquinoline Recomb->Cyclic Acid-Cat Cyclization Product Substituted Quinoline Cyclic->Product Oxidation (-2H)

Figure 1: The Fragmentation-Recombination pathway. Note the critical fragmentation step (Red) which allows for component scrambling before the productive recombination.

Critical Process Parameters (CPP)

ParameterImpact on ReactionOptimization Strategy
Acidity (pH) High acidity catalyzes both cyclization and tar formation.Use Lewis acids (

,

) or biphasic buffers instead of neat conc. HCl.
Temperature High temp favors aromatization but accelerates polymerization.Stepwise heating: Low temp (

) for addition, High temp (Reflux) for cyclization.
Oxidant Lack of oxidant leads to disproportionation (yield loss).Add mild oxidants (

, Nitrobenzene) or ensure aerobic conditions to spare starting material.
Solvent Single-phase promotes intermolecular polymerization.Biphasic systems (Water/Toluene) sequester the reactive enone, releasing it slowly to the aqueous acid phase.

Experimental Protocols

Protocol A: Classical Method (Baseline)

Best for: Simple substrates (e.g., Quinaldine from Aniline + Crotonaldehyde) where yield is secondary to speed.

Safety Warning: This reaction is highly exothermic. The "induction period" can be deceptive, followed by a sudden violent boil-over.

  • Setup: 500 mL 3-neck RBF, reflux condenser, dropping funnel, mechanical stirrer (magnetic stirring often fails due to tar viscosity).

  • Acidification: Charge Aniline (0.1 mol) and conc. HCl (20 mL). Cool to

    
    .
    
  • Addition: Add Crotonaldehyde (0.12 mol) dropwise over 45 minutes. Crucial: Maintain temp

    
     to prevent premature polymerization.
    
  • Reaction: Remove ice bath. Allow to warm to RT. If no exotherm occurs within 20 mins, gently warm to

    
     to initiate. Once initiated, remove heat immediately.
    
  • Reflux: After the exotherm subsides, reflux for 2 hours.

  • Workup: Basify with NaOH to pH 10. Steam distill the crude mixture to separate product from the tarry residue.

  • Yield Expectation: 30–45%.

Protocol B: Optimized Biphasic Control System (Recommended)

Best for: High-value substrates, minimizing tar, and improving reproducibility.

Rationale: By using a biphasic system (Toluene/6M HCl), the reactive


-unsaturated aldehyde is kept in the organic phase and only extracts into the aqueous acid phase at a controlled rate. This "pseudo-high-dilution" effect minimizes the concentration of free aldehyde available for self-polymerization.
Reagents
  • Aniline derivative (1.0 equiv)[2]

  • 
    -unsaturated ketone/aldehyde (1.2 equiv)[2]
    
  • Solvent A: Toluene (Volume: 5x reactant mass)

  • Solvent B: 6M HCl (Volume: 3x reactant mass)

  • Co-catalyst/Oxidant: Iodine (

    
    ) (0.05 equiv) - Promotes aromatization.
    
Workflow Diagram

BiphasicWorkflow Start Start: Two-Phase Setup PhasePrep Organic Phase: Enone + Toluene Aqueous Phase: Aniline + HCl + I2 Start->PhasePrep Mixing Vigorous Stirring (Emulsion) PhasePrep->Mixing Mass Transfer Control Heating Reflux (90-100°C) 4-6 Hours Mixing->Heating Controlled Reaction Separation Phase Separation (Discard Toluene Layer) Heating->Separation Basification Basify Aqueous Layer (NaOH to pH 10) Separation->Basification Extraction Extract Product w/ DCM Basification->Extraction

Figure 2: Workflow for the Biphasic Doebner-von Miller Synthesis.

Step-by-Step Procedure
  • Preparation: In a reaction vessel, dissolve the aniline (10 mmol) and Iodine (0.5 mmol, 5 mol%) in 6M HCl (15 mL).

  • Biphasic Setup: Add Toluene (20 mL). The system will form two distinct layers.

  • Addition: Dissolve the

    
    -unsaturated ketone (12 mmol) in Toluene (5 mL) and add to the mixture.
    
  • Reaction: Heat to reflux (

    
    ) with vigorous stirring . The stirring rate is a critical process parameter (CPP) here; it determines the interfacial surface area.
    
  • Monitoring: Monitor by TLC. The toluene layer protects the enone from bulk polymerization. The reaction occurs at the interface or within the aqueous phase.

  • Completion: Upon consumption of aniline (approx. 4-6 hours), cool to room temperature.

  • Isolation:

    • Separate the layers.[3][5] The toluene layer will contain unreacted enone and non-polar oligomers (tar precursors). Discard the organic layer.

    • Basify the aqueous layer (containing the quinolinium salt) with 20% NaOH until pH > 10.

    • Extract the liberated quinoline base into DCM (

      
       mL).
      
  • Purification: Dry over

    
     and concentrate. Purify via flash chromatography (Hexane/EtOAc).
    
  • Yield Expectation: 65–85% (significantly higher than Protocol A).

Troubleshooting & Optimization (Self-Validating System)

ObservationRoot CauseCorrective Action
Reaction solidifies/Gums up uncontrolled polymerization of aldehyde.Switch to Protocol B (Biphasic). Reduce acid concentration.
Low Yield / Incomplete Reaction "Hydrogen Transfer" limitation (Imine acting as oxidant).Add 5 mol%

or perform reaction under open air reflux to utilize

.
Regioselectivity Issues Competition between kinetic (1,2) and thermodynamic (1,4) control.For 4-substituted quinolines, use

-aryl-

-unsaturated

-ketoesters with TFA (Eisch modification).[2]
Product is Dihydroquinoline Incomplete oxidation.Extend reflux time or treat crude product with DDQ or Sulfur in refluxing xylene.

References

  • Doebner, O.; von Miller, W. (1881).[6] "Ueber eine Abänderung der Skraup'schen Chinolinsynthese". Berichte der deutschen chemischen Gesellschaft, 14(2), 2812–2817.[6]

  • Eisch, J. J.; Dluzniewski, T. (1989). "Mechanism of the Skraup-Doebner-Von Miller quinoline synthesis: The importance of the fragmentation-recombination pathway". The Journal of Organic Chemistry, 54(6), 1269–1274.

  • Denmark, S. E.; Venkatraman, S. (2006). "On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis". The Journal of Organic Chemistry, 71(4), 1668–1676.[7]

  • Mansari, A., et al. (2020). "Green synthesis of quinolines via the Doebner-Miller reaction". RSC Advances, 10, 24500-24515.

  • BenchChem Technical Support. (2025). "Doebner-von Miller Quinoline Synthesis: Troubleshooting & Optimization".

Sources

Method

Microwave-assisted synthesis of quinoline derivatives

Application Note: Microwave-Assisted Synthesis of Quinoline Derivatives Executive Summary Quinoline scaffolds are ubiquitous in medicinal chemistry, serving as the pharmacophore for antimalarial (Chloroquine), antibacter...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Quinoline Derivatives

Executive Summary

Quinoline scaffolds are ubiquitous in medicinal chemistry, serving as the pharmacophore for antimalarial (Chloroquine), antibacterial (Ciprofloxacin), and anticancer agents. Traditional thermal synthesis (e.g., Skraup, Friedländer) often suffers from harsh conditions, prolonged reaction times (12–48 hours), and low atom economy.

This guide details microwave-assisted organic synthesis (MAOS) protocols that reduce reaction times to minutes while improving yield and purity.[1] By leveraging dielectric heating, researchers can overcome the activation energy barriers of cyclodehydration steps more efficiently than with conventional conductive heating.

Mechanistic Insight: The Microwave Advantage

To optimize these protocols, one must understand the causality behind the method. Microwave irradiation (typically 2.45 GHz) couples directly with the reaction matrix via two mechanisms:

  • Dipolar Polarization: Polar molecules (e.g., DMF, Acetic Acid, or polar transition states) align with the oscillating electric field. The molecular friction from this realignment generates rapid internal heat.

  • Ionic Conduction: Dissolved ions (catalysts like

    
    , 
    
    
    
    ) oscillate in the field, colliding with solvent molecules to generate heat.

Impact on Quinoline Synthesis: The rate-determining step in many quinoline syntheses (e.g., the Friedländer condensation) is the final cyclodehydration. The transition state for this ring closure is often highly polar. Microwave irradiation stabilizes this polar transition state (specific microwave effect) and provides the rapid thermal energy required to cross the activation barrier, minimizing side reactions like polymerization.

Experimental Workflows & Diagrams

Figure 1: Microwave Synthesis Logic Flow

MW_Workflow Start Experimental Planning Solvent Solvent Selection (High tan δ required) Start->Solvent Polarity Check Vessel Vessel Loading (Max 2/3 Volume) Solvent->Vessel Safety Safety Check (Pressure Limit < 30 bar) Vessel->Safety Irradiation MW Irradiation (Dynamic Power Mode) Safety->Irradiation Pass Irradiation->Irradiation Temp/Pressure Monitoring Cooling Compressed Air Cooling (To < 50°C) Irradiation->Cooling Time Elapsed Workup Isolation & Purification Cooling->Workup

Caption: Operational workflow for safe and efficient microwave-assisted synthesis.

Validated Protocols

Protocol A: Rapid Friedländer Synthesis (Neat/Solvent-Free)

Best for: Synthesizing 2,3-substituted quinolines with high atom economy.

Principle: The condensation of 2-aminoaryl ketones with


-methylene ketones. Using neat acetic acid acts as both the solvent and the acid catalyst, absorbing microwave energy efficiently due to its polarity.

Materials:

  • 2-Aminobenzophenone (1.0 mmol)

  • Cyclohexanone (or substituted ketone) (1.2 mmol)

  • Glacial Acetic Acid (Neat, 2–3 mL)

  • Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Methodology:

  • Loading: In a 10 mL microwave-specific borosilicate glass vial, introduce 1.0 mmol of 2-aminobenzophenone and 1.2 mmol of the ketone.

  • Solvent/Catalyst: Add 2 mL of glacial acetic acid. Cap the vial with a PTFE-lined septum.

  • Pre-Stirring: Vortex for 30 seconds to ensure homogeneity.

  • Irradiation Parameters:

    • Mode: Dynamic (Temperature Control)

    • Temperature: 160°C

    • Hold Time: 5 minutes

    • Power Max: 200 W (System will modulate power to maintain temp)

    • Pressure Limit: 250 psi (17 bar)

  • Cooling: Allow the reactor to cool the vessel to 50°C using compressed air (approx. 2 mins).

  • Workup: Pour the reaction mixture into crushed ice (20 g). Neutralize with 20% NaOH or saturated

    
     until pH ~8.
    
  • Isolation: Filter the resulting precipitate. Wash with cold water (

    
     mL) and dry. Recrystallize from ethanol if necessary.
    

Expected Yield: 85–95% Self-Validation: If the mixture turns black/tarry, the temperature was too high (overshoot). Reduce target temp to 150°C.

Protocol B: Three-Component One-Pot Synthesis (Green Chemistry)

Best for: Creating complex dihydropyrido[2,3-d]pyrimidines or pyrazolo-quinolines.

Principle: A multi-component reaction (MCR) involving an aldehyde, a cyclic 1,3-diketone, and an amine.[2] DMF is used as a high-absorbing solvent (high loss tangent,


).

Materials:

  • Quinoline-3-carbaldehyde (1.0 mmol)

  • 1,3-Cyclohexanedione (1.0 mmol)

  • Aminopyrimidine derivative (1.0 mmol)

  • Solvent: DMF (Dimethylformamide) - 2 mL

  • Catalyst: None (Thermal activation) or p-TSA (10 mol%)

Step-by-Step Methodology:

  • Loading: Combine all three components in a 10 mL microwave vial.

  • Solvation: Add 2 mL DMF. (Note: DMF heats very rapidly; ensure volume is sufficient to cover the temperature probe if using fiber optics).

  • Irradiation Parameters:

    • Temperature: 130°C

    • Hold Time: 10–15 minutes

    • Power Max: 150 W

    • Stirring: High (magnetic stir bar is critical for heat distribution).

  • Workup: Cool to RT. Pour mixture into ice-cold water (30 mL).

  • Isolation: The solid product usually precipitates immediately. Filter and wash with ethanol.

Expected Yield: 80–92%[3]

Comparative Data: Microwave vs. Thermal

The following data highlights the efficiency gains when switching from oil bath (thermal) to microwave irradiation.

Reaction TypeMethodSolventTemp (°C)TimeYield (%)
Friedländer ThermalAcetic AcidReflux (118)24 hrs45%
Friedländer Microwave Acetic Acid 160 5 min 92%
Povarov MCR ThermalTolueneReflux (110)18 hrs60%
Povarov MCR Microwave Acetonitrile 140 15 min 88%
Combes ThermalEthanolReflux (78)12 hrs55%
Combes Microwave Ethanol 120 10 min 85%

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Vessel Failure (Venting) Pressure exceeded limit due to solvent vapor pressure.Use a solvent with a higher boiling point or reduce reaction temperature. Ensure headspace is >30%.
Low Yield / Incomplete Temperature too low; microwave transparency.If using non-polar solvents (e.g., Toluene), add a "doping" agent like ionic liquid or switch to a high

solvent (EtOH, DMF).
Charring / Decomposition "Hot spots" due to lack of stirring or too high power density.Increase stirring speed. Use "Power Cycling" or ramp the temperature more slowly (e.g., 2 min ramp to 160°C).
Poor Temperature Control Volume too low for IR sensor accuracy.Ensure minimum volume (usually 2 mL for 10 mL vials). Use fiber optic probe if available.

Reaction Mechanism Visualization

Figure 2: Friedländer Cyclodehydration Mechanism

Mechanism Reactants 2-Aminobenzophenone + Ketone Intermediate1 Schiff Base (Imine Formation) Reactants->Intermediate1 -H2O (Acid Cat.) TS Polar Transition State (Enamine Tautomer) Intermediate1->TS Tautomerization Cyclization Intramolecular Aldol Condensation TS->Cyclization MW Stabilization (Dipolar Coupling) Product Quinoline Derivative + H2O Cyclization->Product -H2O (Aromatization)

Caption: Mechanism of Friedländer synthesis. MW irradiation stabilizes the polar transition state.

References

  • Gould, T. J., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. National Institutes of Health (NIH) / PMC. [Link]

  • Portilla, J., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine Hybrids. ACS Combinatorial Science. [Link]

  • Sharma, et al. (2023).[3] Recent developments on microwave-assisted organic synthesis of nitrogen-containing scaffolds. RSC Advances. [Link]

Sources

Application

Application Notes and Protocols for Antimicrobial Assays Using 2-Ethyl-4-methylquinoline-3-carboxylic acid

Introduction The quinoline scaffold is a foundational structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including antimicrobial properties.[1][2][3] Quinolone ant...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a foundational structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including antimicrobial properties.[1][2][3] Quinolone antibiotics, a prominent class of synthetic antibacterial agents, function by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication and cell division.[4][5][] This mechanism ultimately leads to bacterial cell death.[7] The emergence of antibiotic-resistant bacterial strains necessitates the exploration of novel antimicrobial compounds.[8] Derivatives of quinoline-3-carboxylic acid and quinoline-4-carboxylic acid have shown promise as potential antimicrobial agents, making them subjects of significant research interest.[1][2][9][10]

This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting antimicrobial susceptibility testing of 2-Ethyl-4-methylquinoline-3-carboxylic acid. The protocols outlined below are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and are designed to determine the compound's in vitro efficacy against various microorganisms.[11][12]

Understanding the Compound: 2-Ethyl-4-methylquinoline-3-carboxylic acid

Chemical Structure and Properties:

  • Compound Name: 2-Ethyl-4-methylquinoline-3-carboxylic acid

  • Molecular Formula: C13H13NO2[13]

  • Molecular Weight: 215.25 g/mol [13][14]

  • CAS Number: 847837-40-5[15]

Before commencing any experimental work, it is crucial to understand the physicochemical properties of the test compound, such as its solubility and stability. This information is vital for preparing stock solutions and ensuring the compound remains active throughout the assay. It is recommended to determine the optimal solvent (e.g., dimethyl sulfoxide (DMSO), ethanol, or water) and storage conditions for the compound.

Hypothesized Mechanism of Action:

Based on the structure of 2-Ethyl-4-methylquinoline-3-carboxylic acid, which is a quinoline derivative, its antimicrobial activity is likely attributed to the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[5][7] These enzymes are essential for managing DNA supercoiling during replication.[4] By forming a stable complex with the enzyme and DNA, quinolones prevent the re-ligation of the DNA strands, leading to double-stranded breaks and subsequent cell death.[16]

Essential Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below:

Table 1: Materials and Reagents

Category Item Specifications
Test Compound 2-Ethyl-4-methylquinoline-3-carboxylic acidHigh purity grade (>95%)
Solvent Dimethyl sulfoxide (DMSO)ACS grade or higher
Bacterial Strains Gram-positive & Gram-negative bacteriae.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa
Growth Media Mueller-Hinton Agar (MHA) & Broth (MHB)Cation-adjusted for susceptibility testing[17]
Positive Control Standard Antibiotice.g., Ciprofloxacin, Gentamicin
Labware Sterile 96-well microtiter plates, Petri dishes, pipettes, and tips---
Equipment Incubator (35-37°C), Spectrophotometer/Plate Reader, Biosafety Cabinet---
Other Reagents 0.5 McFarland turbidity standard, Sterile saline (0.85% NaCl)---

Experimental Protocols

Preparation of Stock Solutions and Inoculum

Causality Behind Experimental Choices: Proper preparation of the test compound and bacterial inoculum is fundamental to the accuracy and reproducibility of antimicrobial susceptibility testing. The use of a standardized inoculum ensures that the results are comparable across different experiments and laboratories.

  • Compound Stock Solution:

    • Dissolve 2-Ethyl-4-methylquinoline-3-carboxylic acid in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute this stock solution in Mueller-Hinton Broth (MHB) to achieve the desired starting concentration for the assay. Ensure the final DMSO concentration does not exceed 1% to avoid solvent-induced toxicity to the bacteria.

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) culture on an agar plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.[18]

    • Dilute this standardized suspension in MHB to achieve the final desired inoculum concentration for the specific assay.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Scientific Rationale: The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[19][20] This method is considered a gold standard for susceptibility testing.[21]

Workflow Diagram:

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Compound Stock Solution E Perform Serial Dilutions of Compound A->E B Prepare Bacterial Inoculum (0.5 McFarland) C Dilute Inoculum B->C F Inoculate wells with diluted bacteria C->F D Dispense MHB into 96-well plate D->E E->F G Incubate plate at 35-37°C for 16-20 hours F->G H Visually inspect for growth / Read OD G->H I Determine MIC H->I

Caption: Workflow for Broth Microdilution MIC Assay.

Step-by-Step Protocol:

  • Plate Setup: Dispense 50 µL of sterile MHB into wells A1 through H11 of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the starting concentration of the test compound to the first column of wells (e.g., A1-H1). Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, and so on, up to column 10. Discard the final 50 µL from column 10.

  • Controls:

    • Positive Control (Growth): Column 11 will contain 100 µL of MHB with the bacterial inoculum but no compound.

    • Negative Control (Sterility): Column 12 will contain 100 µL of sterile MHB only.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well from columns 1 to 11, resulting in a final volume of 100 µL per well.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[18]

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[21][22] This can be done visually or by using a plate reader to measure the optical density at 600 nm.

Agar Disk Diffusion Assay

Scientific Rationale: The agar disk diffusion method, also known as the Kirby-Bauer test, is a qualitative method used to assess the susceptibility of bacteria to antimicrobial agents.[23] It relies on the diffusion of the antimicrobial from a paper disk into the agar, creating a concentration gradient.[17][24] The size of the zone of inhibition around the disk is inversely proportional to the MIC.[25]

Workflow Diagram:

DiskDiffusionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate MHA plate with bacteria A->C B Prepare Compound-impregnated Disks D Place disks on agar surface B->D C->D E Incubate plate at 35-37°C for 16-24 hours D->E F Measure Zone of Inhibition E->F

Sources

Method

Cell viability assay protocol using quinoline carboxylic acids

Application Note & Protocol Accurate Assessment of Cell Viability in Response to Quinoline Carboxylic Acids: A Detailed Guide for Drug Discovery Introduction: The Therapeutic Promise of Quinoline Carboxylic Acids The qui...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Accurate Assessment of Cell Viability in Response to Quinoline Carboxylic Acids: A Detailed Guide for Drug Discovery

Introduction: The Therapeutic Promise of Quinoline Carboxylic Acids

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2][3] Among these, quinoline carboxylic acids have emerged as a particularly promising class of molecules, with demonstrated potential in therapeutic areas such as oncology, infectious diseases, and inflammation.[1][2][4]

In the context of cancer research, a key area of investigation for quinoline carboxylic acids, these compounds have been shown to exert their effects through various mechanisms of action.[2][5] Some derivatives act as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway that is essential for the proliferation of rapidly dividing cancer cells.[1][6] Others have been found to inhibit Pim-1 kinase, a serine/threonine kinase involved in cell cycle progression and apoptosis, or to disrupt tubulin polymerization, a key process in cell division.[7][8]

Given these diverse mechanisms that ultimately impact cell survival and proliferation, the accurate and reproducible assessment of cell viability is a cornerstone of the preclinical evaluation of novel quinoline carboxylic acid derivatives.[9][10] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to perform reliable cell viability assays for this class of compounds. We will delve into the principles of commonly used assays, provide detailed, step-by-step protocols, and offer insights into data analysis and troubleshooting.

Selecting the Appropriate Cell Viability Assay

The choice of a cell viability assay depends on several factors, including the specific research question, the cell type being used, the available equipment, and the desired throughput.[3] Cell viability assays typically measure a specific cellular parameter that correlates with the number of living cells in a sample.[9] These parameters can include metabolic activity, membrane integrity, or ATP content.[11]

For screening quinoline carboxylic acids, two of the most widely used and well-characterized assays are the MTT colorimetric assay and the CellTiter-Glo® luminescent assay.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a classic colorimetric assay that measures the metabolic activity of cells.[12][13] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[13][14] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance of the solution.[12][13]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This is a homogeneous, "add-mix-measure" assay that quantifies the amount of ATP present in a cell culture, which is a key indicator of metabolically active cells.[15] The assay reagent contains a thermostable luciferase that, in the presence of ATP, generates a stable "glow-type" luminescent signal that is proportional to the number of viable cells.[15]

Table 1: Comparison of MTT and CellTiter-Glo® Assays

FeatureMTT AssayCellTiter-Glo® Assay
Principle Colorimetric; measures metabolic activity via mitochondrial dehydrogenase reduction of MTT to formazan.[12][13]Luminescent; measures ATP content as an indicator of metabolically active cells.[15]
Sensitivity ModerateHigh
Linear Range NarrowerBroader
Throughput Moderate; requires a solubilization step.[16]High; homogeneous "add-mix-measure" format.[17]
Potential for Interference Can be affected by compounds that alter cellular redox potential or interact with the formazan product. Phenol red in culture medium can also interfere.[18]Can be affected by compounds that inhibit luciferase or alter cellular ATP levels through non-cytotoxic mechanisms.
Cost LowerHigher

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol provides a step-by-step guide for performing the MTT assay to assess the effect of quinoline carboxylic acids on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Quinoline carboxylic acid compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[13]

  • Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, and 2% (v/v) glacial acetic acid, pH 4.7)[16]

  • Sterile 96-well plates

  • Microplate reader capable of measuring absorbance at 570 nm[16]

Protocol:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.[18]

    • Seed cells in a 96-well plate at a predetermined optimal density (typically 1,000-100,000 cells per well) in a final volume of 100 µL of complete culture medium.[18][19]

    • Include wells with medium only for background control.[16]

    • To mitigate the "edge effect," consider filling the perimeter wells with sterile PBS or culture medium without cells and not using them for experimental data.[18]

    • Incubate the plate for 6 to 24 hours to allow cells to attach and recover.[19]

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline carboxylic acid compounds in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Include vehicle control wells (e.g., medium with the same concentration of DMSO used to dissolve the compounds, typically <0.5%).[18]

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[19]

    • Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[19]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.[19]

    • Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[13]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[16] A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

MTT_Workflow seed_cells Seed cells in 96-well plate treat_compounds Treat with Quinoline Carboxylic Acids seed_cells->treat_compounds add_mtt Add MTT Reagent treat_compounds->add_mtt incubate_formazan Incubate (2-4h) (Formazan Formation) add_mtt->incubate_formazan solubilize Add Solubilization Solution incubate_formazan->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance Shake (15 min)

Caption: Workflow for the MTT cell viability assay.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol outlines the procedure for the CellTiter-Glo® assay, a highly sensitive method for assessing cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Quinoline carboxylic acid compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)[20]

  • Sterile, opaque-walled 96-well plates (to prevent well-to-well crosstalk)[20]

  • Luminometer

Protocol:

  • Reagent Preparation:

    • Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature.[20]

    • Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.[20]

    • Transfer the appropriate volume of buffer to the substrate bottle to reconstitute the reagent. Mix by gentle inversion until the substrate is fully dissolved.[20]

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol, using opaque-walled 96-well plates.

  • Assay Procedure:

    • After the compound treatment period, equilibrate the plate to room temperature for approximately 30 minutes.[17]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[17]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[17]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[17]

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

CTG_Workflow seed_cells Seed cells in opaque 96-well plate treat_compounds Treat with Quinoline Carboxylic Acids seed_cells->treat_compounds add_ctg Add CellTiter-Glo® Reagent treat_compounds->add_ctg mix_lyse Mix on shaker (2 min) (Induce Lysis) add_ctg->mix_lyse stabilize Incubate (10 min) (Stabilize Signal) mix_lyse->stabilize read_luminescence Read Luminescence stabilize->read_luminescence

Caption: Workflow for the CellTiter-Glo® luminescent cell viability assay.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance/luminescence value of the medium-only wells from all other wells.

  • Calculate Percent Viability: Express the viability of treated cells as a percentage of the vehicle-treated control cells using the following formula:

    % Viability = (Signal of Treated Cells / Signal of Vehicle Control) x 100

  • Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of a compound that reduces cell viability by 50%. This value is a standard measure of a compound's potency. To determine the IC50, plot the percent viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R).

Table 2: Example Data for IC50 Determination

Compound Concentration (µM)Log(Concentration)% Viability
0 (Vehicle)-100
0.1-195.2
0.5-0.385.1
1070.3
50.748.9
10125.6
501.75.2

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for Cell Viability Assays

ProblemPossible Cause(s)Suggested Solution(s)
High Background Signal - Microbial contamination of the medium or cells.[18] - Phenol red interference (MTT assay).[18] - Serum interference.[18]- Regularly check cell cultures for contamination. - Use phenol red-free medium during the assay incubation.[18] - Consider using a serum-free medium for the assay incubation period.[18]
Low Signal or Absorbance - Low cell seeding density.[18] - Insufficient incubation time with the assay reagent.- Optimize cell seeding density by performing a cell titration experiment.[18] - Ensure the recommended incubation times are followed.
Inconsistent Results Between Experiments - Variation in cell health or passage number.[18] - Inconsistent incubation times.[18] - Reagent degradation (improper storage or multiple freeze-thaw cycles).[18]- Use cells from a consistent passage number and in the logarithmic growth phase.[18] - Standardize all incubation times across experiments.[18] - Prepare fresh reagents or ensure proper storage of stock solutions.[18]
Compound Interference - The quinoline carboxylic acid may directly reduce MTT or inhibit luciferase.- Test the compound in a cell-free system (medium + assay reagent + compound) to check for direct effects. - If interference is observed, consider using an alternative viability assay based on a different principle (e.g., a dye exclusion assay like Trypan Blue or a protease-based viability assay).

Concluding Remarks

The protocols and guidelines presented in this application note provide a robust framework for the reliable assessment of cell viability in response to treatment with quinoline carboxylic acids. By carefully selecting the appropriate assay, optimizing experimental conditions, and being mindful of potential sources of variability and compound interference, researchers can generate high-quality, reproducible data. This is crucial for advancing our understanding of the therapeutic potential of this important class of molecules and for making informed decisions in the drug discovery and development pipeline.

References

  • MTT Assay Protocol. Springer Nature Experiments. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. (2013). [Link]

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716. [Link]

  • MTT Analysis Protocol. Creative Bioarray. [Link]

  • CellTiter-Glo® 2.0 Assay. Nordic Biolabs. [Link]

  • CellTiter-Glo Assay. Oslo University Hospital Research. [Link]

  • Cell Viability Assays. Molecular Devices. [Link]

  • Al-Otaibi, F., et al. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. [Link]

  • Kumar, A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79. [Link]

  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. [Link]

  • Deng, X., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed Central. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Unbound Medicine. [Link]

  • Kumar, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PubMed Central. [Link]

  • Cell viability & viability assays: 7 facts to be aware of. Single Use Support. (2023). [Link]

  • Kumar, A., et al. (2025). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Taylor & Francis. [Link]

  • El-Sayed, N. N. E., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. Bentham Science Publisher. (2022). [Link]

Sources

Application

High-Throughput Screening of Quinoline-3-Carboxylic Acid Libraries

From Combinatorial Synthesis to Validated Hits Abstract & Strategic Rationale The quinoline-3-carboxylic acid (Q3CA) scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophore for d...

Author: BenchChem Technical Support Team. Date: February 2026

From Combinatorial Synthesis to Validated Hits

Abstract & Strategic Rationale

The quinoline-3-carboxylic acid (Q3CA) scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophore for diverse therapeutic agents ranging from broad-spectrum antibiotics (fluoroquinolones) to potent anticancer and antiviral agents (e.g., DHODH inhibitors like Brequinar). However, the high lipophilicity and potential for fluorescence interference of substituted quinolines present unique challenges in High-Throughput Screening (HTS).

This application note details a robust, self-validating workflow for screening Q3CA combinatorial libraries. We focus on overcoming solubility artifacts, mitigating "Pan-Assay Interference Compounds" (PAINS) behavior, and utilizing statistical rigor (Z-factor analysis) to identify genuine hits.

Library Architecture & Chemical Logic

Before screening, one must understand the library's structural logic. Q3CA libraries are typically generated via the Gould-Jacobs reaction or multi-component Doebner condensations , allowing diversity at the N1, C2, C4, and C6/C7 positions.

Structural Diversity & Solubility
  • The Challenge: Many Q3CA derivatives exhibit poor aqueous solubility, leading to micro-precipitation in assay buffers. This causes light scattering (false signals in absorbance assays) or quenching (in fluorescence assays).

  • The Solution: Library design must include polar moieties (e.g., morpholine, piperazine) at the C7 position to enhance solubility.

  • DMSO Management: Stock solutions should be maintained at 10 mM in 100% DMSO. For screening, intermediate dilution plates are required to ensure the final DMSO concentration in the assay well does not exceed 0.5–1.0%, preventing enzyme denaturation or compound precipitation.

Combinatorial Synthesis Workflow (Visualization)

SynthesisWorkflow Start Aniline Derivatives (R6/R7/R8 diversity) Cyclization Cyclization (250°C / PPA) Start->Cyclization + Reagent Reagent EMME / Pyruvate Reagent->Cyclization Intermed 4-Hydroxyquinoline Scaffold Cyclization->Intermed Diversification Pd-Catalyzed Coupling (C4/C7 Substitution) Intermed->Diversification Halogenation (POCl3) FinalLib Q3CA Library (96/384-well format) Diversification->FinalLib Purification (HPLC)

Figure 1: Simplified workflow for generating diverse Quinoline-3-Carboxylic Acid libraries via cyclization and subsequent Pd-catalyzed diversification.

HTS Assay Configuration: DHODH Inhibition Case Study

To demonstrate a self-validating protocol, we focus on screening for Dihydroorotate Dehydrogenase (DHODH) inhibitors. Q3CAs (like Brequinar) bind the ubiquinone channel of DHODH.

Assay Principle: The oxidation of Dihydroorotate (DHO) to Orotate reduces the cofactor FMN, which recycles by reducing a chromogenic electron acceptor (DCIP) or a fluorogenic probe (Resazurin).

  • Readout: Fluorescence (Ex 530nm / Em 590nm) or Absorbance (600nm).

  • Why this target? It validates the Q3CA scaffold's utility in antiviral/anticancer applications.

Reagents & Controls
ComponentConcentration / RoleNotes
Enzyme Human DHODH (recombinant)Titrate to linear velocity (approx. 5-10 nM).
Substrate L-Dihydroorotate (L-DHO)Use at

(approx. 20 µM) to detect competitive/non-competitive inhibitors.
Cofactor Decylubiquinone (

)
50 µM. Essential for the redox reaction.
Redox Dye DCIP (2,6-Dichlorophenolindophenol)60 µM. Blue (oxidized)

Colorless (reduced).
Detergent 0.01% Triton X-100 CRITICAL: Prevents promiscuous aggregation of lipophilic quinolines.
Pos. Control Brequinar Sodium Validated Q3CA inhibitor (

nM).
Neg. Control DMSO (Vehicle)Sets the "0% Inhibition" baseline.

Detailed Screening Protocol (384-Well Format)

Objective: Screen 10,000 compounds at single-point concentration (10 µM).

Step 1: Plate Preparation (The "Stamping" Phase)
  • Source Plate: 10 mM compound stocks in 100% DMSO.

  • Assay Plate: Use an Echo® Acoustic Liquid Handler to transfer 50 nL of compound into low-volume, black 384-well plates.

  • Controls:

    • Columns 1 & 2: Negative Control (50 nL DMSO).

    • Columns 23 & 24: Positive Control (50 nL Brequinar, final conc. 1 µM).

Step 2: Reagent Addition

Use a Multidrop™ Combi or equivalent dispenser.

  • Enzyme Mix (25 µL): Add DHODH in Assay Buffer (50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.01% Triton X-100).

  • Incubation 1: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 min at RT. This allows compounds to bind the enzyme before turnover begins.

  • Substrate Mix (25 µL): Add L-DHO, Decylubiquinone, and DCIP to initiate the reaction.

    • Final Volume: 50 µL.

    • Final Compound Conc: 10 µM (0.1% DMSO).

Step 3: Kinetic Readout
  • Transfer immediately to a plate reader (e.g., EnVision or PHERAstar).

  • Mode: Kinetic Absorbance (600 nm) for 20 minutes.

  • Rate Calculation: Calculate the slope (Vmax) of DCIP reduction (decrease in OD) for the linear portion of the curve.

Data Analysis & Hit Validation

Quality Control: The Z-Factor

Before analyzing hits, validate the assay robustness using the Z-factor (


).[1]

[1]
  • 
    : Standard deviation of positive (Brequinar) and negative (DMSO) controls.
    
  • 
    : Mean signal of controls.
    
  • Acceptance Criteria:

    
     is required.[2][3] If 
    
    
    
    , re-optimize enzyme concentration or incubation time.
Hit Selection & Triage
  • Normalization: Calculate % Inhibition for each well:

    
    
    
  • Hit Cutoff: Defined as Mean(Neg) + 3SD. Typically, compounds showing

    
     inhibition are selected for re-confirmation.
    
False Positive Triage (PAINS & Aggregators)

Quinoline derivatives can act as Redox Cyclers (generating


) or Aggregators .[4]
  • Counter-Screen 1 (Detergent Sensitivity): Re-test hits in the presence of 0.1% Tween-20. If potency drops significantly (

    
    -fold shift in 
    
    
    
    ), the compound is likely a non-specific aggregator.
  • Counter-Screen 2 (Redox): Run the assay without enzyme but with a reducing agent (DTT) and DCIP. If the compound reduces DCIP chemically, it is a redox false positive.

Screening Logic Flow

HTS_Logic Primary Primary Screen (10 µM, Single Point) ZCalc QC: Z-Factor > 0.5? Primary->ZCalc HitSelect Hit Selection (> 50% Inhibition) ZCalc->HitSelect Pass Discard Discard / Optimize ZCalc->Discard Fail (Re-run) DoseResp Dose Response (IC50) (10-point dilution) HitSelect->DoseResp CounterScreen Counter-Screens (Aggregator/Redox Check) DoseResp->CounterScreen Lead Validated Lead (Brequinar Analog) CounterScreen->Lead Specific Binder CounterScreen->Discard PAINS/Artifact

Figure 2: HTS Decision Tree. Critical checkpoints include Z-factor validation and specific counter-screens for quinoline-based artifacts.

References

  • Brequinar Mechanism & DHODH: Sykes, D. B., et al. (2016). Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia. Cell.[5][6][7]

  • Z-Factor Calculation: Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • PAINS & Assay Interference: Baell, J. B., & Holloway, G. A. (2010).[4] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries. Journal of Medicinal Chemistry.[8]

  • Quinoline-3-Carboxylic Acid Biological Activity: El-Azab, A. S., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry.[9]

  • HTS Assay Guidance: Eli Lilly & Company and NCATS. (2012). Assay Guidance Manual. NCBI Bookshelf.

Sources

Method

Application Note: Strategic Evaluation of Anti-Inflammatory Efficacy in Quinoline Scaffolds

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its versatility in targeting inflammatory pathways, particularly the NF-κB and MAPK signaling cascades. However, the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its versatility in targeting inflammatory pathways, particularly the NF-κB and MAPK signaling cascades. However, the lipophilicity and specific metabolic stability of quinoline derivatives present unique challenges in bioassay reproducibility. This guide outlines a rigorous, three-phase experimental framework—ranging from in vitro phenotypic screening to in vivo validation—designed to isolate specific anti-inflammatory activity from non-specific cytotoxicity.

Compound Management & Solubility

Critical Pre-requisite: Quinolines often exhibit poor aqueous solubility, leading to precipitation in cell culture media which causes false negatives (lack of exposure) or false positives (crystal-induced physical stress).

  • Stock Preparation: Dissolve quinoline derivatives in 100% molecular biology grade DMSO to a concentration of 10–50 mM. Vortex and sonicate for 5 minutes to ensure complete solubilization.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Dilute stock into pre-warmed culture media immediately prior to use. The final DMSO concentration must not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity or membrane permeabilization.

Phase 1: In Vitro Phenotypic Screening (RAW 264.7)

The murine macrophage cell line RAW 264.7 is the industry standard for initial inflammation screening due to its robust response to Lipopolysaccharide (LPS) via TLR4 receptors.

Experimental Workflow Diagram

ExperimentalWorkflow Prep Compound Prep (DMSO Stock) PreTreat Pre-treatment (Quinoline, 1h) Prep->PreTreat Seed Cell Seeding (RAW 264.7, 24h) Seed->PreTreat LPS LPS Stimulation (100 ng/mL, 18-24h) PreTreat->LPS MTT Viability Assay (MTT/CCK-8) LPS->MTT Supernatant Removed Griess NO Quantification (Griess Assay) LPS->Griess Supernatant ELISA Cytokine Profiling (TNF-α, IL-6) LPS->ELISA Supernatant

Figure 1: High-throughput screening workflow for quinoline derivatives in macrophages.

Step-by-Step Protocol
Step A: Cytotoxicity Exclusion (Mandatory)

Before assessing anti-inflammatory activity, you must prove that a reduction in inflammatory markers is not simply due to killing the cells.

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in a 96-well plate. Incubate for 24h.
    
  • Treatment: Treat cells with increasing concentrations of the quinoline derivative (e.g., 1, 5, 10, 25, 50, 100 µM).

  • Incubation: Incubate for 24h (mimicking the assay duration).

  • Readout: Add MTT (0.5 mg/mL) or CCK-8 reagent. Incubate 2-4h. Dissolve formazan crystals in DMSO (if using MTT) and read absorbance at 570 nm.

  • Criteria: Only concentrations yielding >90% cell viability should be used for anti-inflammatory assays.

Step B: Nitric Oxide (NO) Inhibition Assay (Griess Reaction)

NO is a stable proxy for iNOS activity.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates.
    
  • Pre-treatment: Add non-toxic concentrations of quinoline for 1 hour prior to stimulation.

    • Why? Quinolines often act by preventing NF-κB translocation; pre-treatment ensures the inhibitor is present before the signaling cascade initiates.

  • Stimulation: Add LPS (final conc. 100 ng/mL or 1 µg/mL). Incubate for 18–24 hours.[1]

  • Griess Reaction:

    • Transfer 100 µL of culture supernatant to a new plate.

    • Add 100 µL of Griess Reagent (1:1 mix of 1% sulfanilamide in 5% phosphoric acid and 0.1% NEDD).

    • Incubate 10 mins in the dark at room temperature.

  • Measurement: Read absorbance at 540 nm.

  • Calculation: Calculate % inhibition relative to LPS-only control (0% inhibition) and untreated control (100% inhibition).

Phase 2: Mechanistic Validation (NF-κB Pathway)

Quinolines typically exert their effects by inhibiting the phosphorylation of IKK or the subsequent nuclear translocation of the p65 subunit of NF-κB.

Signaling Pathway & Intervention Points

NFkB_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_Cyto NF-κB (p65/p50) Inactive NFkB_Nuc NF-κB (p65) Active NFkB_Cyto->NFkB_Nuc Translocation Quinoline Quinoline Inhibition Quinoline->IKK Block Quinoline->NFkB_Nuc Block Translocation DNA Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_Nuc->DNA Transcription

Figure 2: Putative mechanism of action for quinolines within the TLR4/NF-κB signaling cascade.

Protocol: Immunofluorescence for p65 Translocation[2]
  • Culture: Seed RAW 264.7 cells on sterile glass coverslips in 6-well plates.

  • Treat: Pre-treat with Quinoline (IC50 concentration from Phase 1) for 1h, then LPS (1 µg/mL) for 30-60 minutes .

    • Note: Translocation is a rapid event; 24h is too late.

  • Fix & Permeabilize: Fix with 4% paraformaldehyde (15 min), permeabilize with 0.2% Triton X-100 (10 min).

  • Stain:

    • Primary Ab: Anti-NF-κB p65 (1:100) overnight at 4°C.

    • Secondary Ab: FITC or Alexa Fluor 488 conjugated (1h).

    • Counterstain: DAPI (nuclei).

  • Analysis: Confocal microscopy. Active compounds will show p65 retention in the cytoplasm (green ring), while LPS-only cells will show nuclear overlap (teal/cyan nucleus).

Phase 3: In Vivo Validation (Carrageenan-Induced Paw Edema)

The carrageenan model is the "gold standard" for assessing acute anti-inflammatory efficacy of small molecules like quinolines.

Ethical Note: All animal experiments must be approved by the Institutional Animal Care and Use Committee (IACUC).

Protocol Steps:
  • Animals: Male Wistar rats (150–200g). Group size n=6.

  • Grouping:

    • Group I: Vehicle Control (Saline/CMC).

    • Group II: Positive Control (Indomethacin 10 mg/kg, p.o.).[3]

    • Group III-V: Quinoline Derivative (Low, Mid, High dose, e.g., 10, 25, 50 mg/kg).

  • Administration: Administer compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour before induction.

  • Induction: Inject 0.1 mL of 1% w/v Carrageenan (lambda type) in sterile saline into the subplantar region of the right hind paw.

  • Measurement: Measure paw volume using a digital plethysmometer (water displacement) at

    
     (baseline), 1, 2, 3, 4, and 6 hours post-injection.
    
  • Calculation:

    
    
    Where 
    
    
    
    is paw volume at time
    
    
    , and
    
    
    is baseline volume.

Data Presentation & Statistics

Table 1: Recommended Data Layout for Screening Results

Compound IDCytotoxicity

(µM)
NO Inhibition

(µM)
Selectivity Index (

)
TNF-α Inhibition (%)
Ref (Indomethacin) >20045.2 ± 3.1>4.465%
Quinoline-A 150.512.4 ± 1.212.178%
Quinoline-B 25.022.0 ± 2.51.1 (Toxic)N/A

Statistical Analysis:

  • Data must be expressed as Mean ± SEM.

  • Use One-way ANOVA followed by Dunnett’s post-hoc test when comparing multiple treatment groups against a single control (LPS-only).

  • Significance threshold:

    
    .
    

References

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. Journal of Pharmacological and Toxicological Methods. [Link]

  • 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling. Biochemical and Biophysical Research Communications. [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. Inotiv Protocols. [Link]

Sources

Application

Application Note: Green Synthesis Protocols for Quinoline Derivatives

Topic: Green Synthesis Protocols for Quinoline Derivatives Content Type: Detailed Application Notes and Protocols Executive Summary & Rationale Quinoline scaffolds form the backbone of critical antimalarial (Chloroquine)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Green Synthesis Protocols for Quinoline Derivatives Content Type: Detailed Application Notes and Protocols

Executive Summary & Rationale

Quinoline scaffolds form the backbone of critical antimalarial (Chloroquine), anticancer (Camptothecin), and antiviral therapeutics. However, traditional synthetic routes—such as the Skraup, Combes, and Doebner-Miller syntheses—are historically plagued by poor Atom Economy (AE), harsh mineral acids (H₂SO₄/HF), and toxic volatile organic solvents (VOCs).

This guide details three validated "Green" protocols that align with the 12 Principles of Green Chemistry , specifically focusing on:

  • Energy Efficiency: Microwave (MW) and Ultrasound (US) activation.[1]

  • Solvent Reduction: Aqueous media and solvent-free (neat) conditions.

  • Catalysis: Recyclable nanocatalysts and ionic liquids.[2]

The Green Logic: Mechanism & Strategy

Transitioning to green protocols requires understanding the "Activation Gap." Traditional methods use thermal conduction (heating mantles) which is slow and inefficient. Green methods utilize dielectric heating (MW) or acoustic cavitation (US) to directly activate molecules, reducing reaction times from hours to minutes.

Visualization: Green Synthetic Workflow

The following diagram illustrates the decision matrix for selecting the appropriate green protocol based on substrate availability and desired substitution pattern.

GreenQuinolineWorkflow Start Target Quinoline Scaffold RouteA Route A: Polyhydroquinolines (Hantzsch-like MCR) Start->RouteA Aliphatic/Aldehyde inputs RouteB Route B: 2,3-Disubstituted Quinolines (Friedländer Annulation) Start->RouteB 2-Aminoaryl ketone inputs RouteC Route C: Spiro/Fused Quinolines (Isatin Condensation) Start->RouteC Isatin inputs MethodA Aqueous Phase + Nanocatalyst (Protocol 2) RouteA->MethodA Hydrophobic Effect MethodB Microwave Irradiation (Solvent-Free) (Protocol 1) RouteB->MethodB Dielectric Heating MethodC Ultrasound + Ionic Liquid (Protocol 3) RouteC->MethodC Acoustic Cavitation Outcome High Yield, Low E-Factor Isolation MethodA->Outcome MethodB->Outcome MethodC->Outcome

Caption: Decision matrix for selecting the optimal green synthesis protocol based on target scaffold.

Protocol 1: Microwave-Assisted Friedländer Synthesis (Solvent-Free)

Principle: The Friedländer synthesis involves the condensation of 2-aminoaryl ketones with


-methylene ketones. Under microwave irradiation, the polar transition state is stabilized, and "superheating" effects drive the dehydration step without the need for bulk solvents or strong mineral acids.
Materials
  • Reactant A: 2-Aminoaryl ketone (e.g., 2-aminobenzophenone) (1.0 mmol)

  • Reactant B: Active methylene compound (e.g., acetylacetone or cyclic ketone) (1.2 mmol)

  • Catalyst: Solid Acid (e.g.,

    
    -Sulfonic acid calix[4]arene or Nafion NR50) OR neat Acetic Acid.
    
  • Equipment: Monomode Microwave Reactor (e.g., CEM Discover or Anton Paar).

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave-transparent crimp-top vial, mix Reactant A (1.0 mmol) and Reactant B (1.2 mmol).

  • Catalyst Addition: Add 5 mol% of the solid acid catalyst. If using neat conditions, add 2-3 drops of acetic acid (acting as both solvent and catalyst).

  • Irradiation: Cap the vessel. Program the microwave reactor:

    • Temperature: 160°C

    • Power: Max 250W (Dynamic mode)

    • Hold Time: 5–10 minutes (vs. 24h thermal reflux).

    • Stirring: High.

  • Monitoring: Check TLC (Ethyl Acetate:Hexane 3:7). The spot for the amino-ketone (usually fluorescent) should disappear.

  • Workup:

    • Cool to room temperature (compressed air cooling).

    • Add 5 mL cold ethanol. The product often precipitates immediately.

    • Filter the solid.[3][4] Wash with cold water to remove residual acid.

    • Recrystallization: Ethanol/Water (9:1).

Data Summary:

Parameter Conventional Thermal Microwave (Green)
Time 4 - 24 Hours 5 - 15 Minutes
Yield 65 - 75% 85 - 96%

| Solvent | Toluene/Benzene | None (Neat) |

Protocol 2: Aqueous One-Pot Synthesis of Polyhydroquinolines

Principle: This utilizes the Hantzsch Four-Component Reaction . Water is used as the solvent.[1][5] Although organic reactants are often insoluble in water, the reaction proceeds "on water" (hydrophobic effect), where the interface accelerates the reaction. A magnetic nanocatalyst allows for easy recovery.

Materials
  • Aldehyde: Benzaldehyde derivative (1.0 mmol)[6]

  • 1,3-Diketone: Dimedone (1.0 mmol)[7]

  • 
    -Keto Ester:  Ethyl acetoacetate (1.0 mmol)
    
  • Nitrogen Source: Ammonium Acetate (1.5 mmol)[7]

  • Catalyst: Fe

    
    O
    
    
    
    @SiO
    
    
    (Magnetic Nanoparticles) - 20 mg.
  • Solvent: Deionized Water (5 mL).

Mechanistic Pathway (Hantzsch)

The reaction involves a Knoevenagel condensation followed by a Michael addition and cyclization.

HantzschMechanism Aldehyde Aldehyde Knoevenagel Knoevenagel Intermediate Aldehyde->Knoevenagel Dimedone Dimedone Dimedone->Knoevenagel EAA Ethyl Acetoacetate Enamine Enamine Intermediate EAA->Enamine NH4 NH4OAc NH4->Enamine Michael Michael Addition (On Water Surface) Knoevenagel->Michael Enamine->Michael Cyclization Cyclization & Dehydration Michael->Cyclization Product Polyhydroquinoline Cyclization->Product

Caption: Four-component Hantzsch condensation pathway facilitated by aqueous media.

Step-by-Step Methodology
  • Assembly: In a 50 mL round-bottom flask, add the aldehyde, dimedone, ethyl acetoacetate, and ammonium acetate in the ratios listed above.

  • Catalyst: Add 20 mg of Fe

    
    O
    
    
    
    @SiO
    
    
    nanoparticles and 5 mL water.
  • Reaction: Heat to 80°C (or reflux) with vigorous stirring. The mixture will likely be heterogeneous.

  • Time: 15–45 minutes.

  • Catalyst Recovery: Place a strong external magnet against the flask wall. Decant the liquid reaction mixture. Wash the catalyst with ethanol and dry for reuse.

  • Isolation: Cool the reaction mixture. The solid product will float or settle. Filter and recrystallize from hot ethanol.

Protocol 3: Ultrasound-Promoted Synthesis (Ionic Liquid Mediated)

Principle: Ultrasound creates cavitation bubbles. The collapse of these bubbles generates local "hotspots" (temp >5000K, pressure >1000 atm) that overcome activation energy barriers. Using a Basic Ionic Liquid (BIL) like [bmim]OH avoids volatile bases.

Materials
  • Substrate: Isatin (1.0 mmol)

  • Reactant: Acetophenone or substituted ketone (1.0 mmol)

  • Catalyst/Medium: Ionic Liquid (e.g., [bmim]OH or water with catalytic IL).

  • Equipment: Ultrasonic Cleaner (Bath) or Probe Sonicator (20-40 kHz).

Step-by-Step Methodology
  • Mixture: Dissolve Isatin and the ketone in 2 mL of the Ionic Liquid (or 5 mL water + 10 mol% IL).

  • Sonication: Place the flask in the ultrasonic bath at ambient temperature (25–30°C).

  • Duration: Sonicate for 30–60 minutes.

    • Note: Monitor temperature; if the bath gets too hot (>50°C), replace the water to maintain ambient conditions.

  • Workup:

    • Add crushed ice to the mixture.

    • The quinoline derivative precipitates (Isatin derivatives usually form quinoline-4-carboxylic acids via Pfitzinger-type pathway).

    • Filter and wash with water.[8]

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield (MW) Thermal Runaway / CharringReduce power; use "Power Cycling" (Pulse mode). Ensure vessel is not sealed too tightly if gas evolution is expected.
Emulsion (Aqueous) Surfactant effect of intermediatesAdd Brine (NaCl solution) to break the emulsion. Use centrifugation instead of filtration.
Catalyst Loss (Nano) Inefficient magnetic separationEnsure pH is neutral before separation (some coatings degrade in high acid).
No Reaction (US) "Dead Zones" in bathMove the flask to the area of highest cavitation intensity (usually the center). Ensure liquid level in flask matches bath level.

References

  • Microwave-Assisted Friedländer Synthesis: Muscia, G. C., et al. "Microwave-assisted Friedländer synthesis of quinolines derivatives as potential antiparasitic agents."[9] Tetrahedron Letters, 2006.[9]

  • Aqueous Hantzsch Synthesis: Paul, S., et al. "Hantzsch reaction in water: One-pot synthesis of polyhydroquinoline derivatives." Tetrahedron Letters, 2011.

  • Nanocatalysts in Quinoline Synthesis: Maleki, B., et al. "Fe3O4@SiO2 nanoparticles: an efficient and magnetically recoverable catalyst for the synthesis of polyhydroquinolines." Applied Catalysis A: General, 2012.

  • Ultrasound-Assisted Synthesis: Dandia, A., et al. "Ultrasound promoted synthesis of quinolines using basic ionic liquids in aqueous media as a green procedure."[10] Ultrasonics Sonochemistry, 2011.

  • Green Chemistry Principles: Anastas, P. T., & Warner, J. C. Green Chemistry: Theory and Practice. Oxford University Press.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Ethyl-4-methylquinoline-3-carboxylic acid

Introduction Welcome to the technical support guide for the synthesis of 2-Ethyl-4-methylquinoline-3-carboxylic acid. This molecule is a key intermediate in the development of various pharmaceuticals and specialty chemic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Ethyl-4-methylquinoline-3-carboxylic acid. This molecule is a key intermediate in the development of various pharmaceuticals and specialty chemicals. Its synthesis, most commonly achieved via the Doebner reaction or related multicomponent pathways, presents several challenges that can impact yield and purity. This guide provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you navigate these complexities and optimize your experimental outcomes. We will focus on the well-established one-pot synthesis involving m-toluidine, propionaldehyde, and pyruvic acid.

Troubleshooting & FAQs

This section addresses common issues encountered during the synthesis.

Question 1: My overall yield is consistently low (< 40%). What are the most likely causes?

Low yield is the most frequent challenge and can stem from several factors. The primary culprits are often incomplete reaction, formation of side products, or losses during workup and purification.

  • Causality Analysis: The reaction is a cascade of condensation and cyclization steps. The initial formation of an α,β-unsaturated aldehyde (from the self-condensation of propionaldehyde) and its subsequent reaction with m-toluidine and pyruvic acid must be carefully controlled. Insufficient heating can stall the reaction, while excessive temperatures can lead to polymerization and the formation of tar-like byproducts, which are a known issue in Doebner reactions.

  • Troubleshooting Steps:

    • Temperature Control: Ensure the reaction temperature is maintained consistently. A gradual increase to the target reflux temperature is often more effective than rapid heating. Monitor the reaction using Thin Layer Chromatography (TLC) to track the consumption of starting materials.

    • Order of Addition: Adding the pyruvic acid portion-wise to the mixture of m-toluidine and propionaldehyde can help control the initial exothermic reaction and minimize side product formation.

    • Solvent Choice: While often performed in ethanol or methanol, the choice of solvent can be critical. Ensure your solvent is anhydrous, as water can interfere with the initial condensation steps.

Question 2: I'm observing a significant amount of a dark, tarry substance in my reaction flask. How can I prevent this?

The formation of tar is a classic sign of polymerization and degradation, particularly of the aldehyde starting material under acidic or high-temperature conditions.

  • Causality Analysis: Propionaldehyde can readily undergo self-condensation and polymerization, especially in the presence of acid catalysts or high heat. This process competes with the desired reaction pathway, consuming starting materials and complicating purification. The aniline reactant can also be susceptible to oxidation and degradation.

  • Troubleshooting Steps:

    • Use Fresh Aldehyde: Always use freshly distilled propionaldehyde. Aldehydes are prone to oxidation and polymerization upon storage.

    • Moderate Temperature: Avoid excessive heating. The optimal reflux temperature should be just high enough to drive the reaction to completion without causing significant decomposition. For an ethanol solvent system, this is typically around 78-80°C.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative side reactions involving the m-toluidine, thereby reducing the formation of colored impurities and tar.

Question 3: My final product is difficult to purify and appears to be contaminated with a starting material. What's the best purification strategy?

Purification is complicated by the similar polarities of the product and unreacted intermediates. The carboxylic acid functionality of the product is key to an effective purification strategy.

  • Causality Analysis: The product is an acid, while the key starting material, m-toluidine, is a base. Unreacted pyruvic acid and propionaldehyde are typically removed by the initial workup. The primary challenge is separating the acidic product from any neutral or basic byproducts.

  • Troubleshooting Steps:

    • Acid-Base Extraction: This is the most effective method. After the reaction, cool the mixture and dilute it with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted m-toluidine. Then, extract the desired carboxylic acid product into an aqueous basic solution (e.g., 1M NaOH or NaHCO₃).

    • Re-precipitation: The basic aqueous layer containing the sodium salt of your product can then be washed with an organic solvent one more time to remove any remaining neutral impurities. Finally, acidify the aqueous layer with cold dilute HCl to precipitate the pure 2-Ethyl-4-methylquinoline-3-carboxylic acid.

    • Recrystallization: The crude solid obtained after precipitation can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.

Question 4: How does the choice of solvent affect the reaction outcome?

The solvent plays a crucial role in solubilizing reactants, controlling the reaction temperature, and influencing the reaction kinetics.

  • Causality Analysis: Polar protic solvents like ethanol and methanol are commonly used because they effectively dissolve the reactants and facilitate the proton transfer steps inherent in the condensation mechanism. The boiling point of the solvent also dictates the maximum reaction temperature under reflux conditions.

  • Data-Driven Solvent Selection:

SolventBoiling Point (°C)Typical ObservationsRecommendation
Ethanol78Good solubility for reactants; generally provides a clean reaction with moderate reaction times.Recommended starting point.
Methanol65Higher volatility can lead to solvent loss; reaction may be slower due to lower reflux temperature.Use if a lower temperature is desired to minimize specific side reactions.
Acetic Acid118Can act as both solvent and catalyst; higher temperature may increase reaction rate but also risks more tar formation.Use with caution, primarily for less reactive substrates.
Toluene111Aprotic; may require a separate acid catalyst. Useful for Dean-Stark setups to remove water.Advanced option for optimizing water removal.

Visualizing the Process

Reaction Mechanism

The synthesis follows the Doebner reaction pathway, a multicomponent reaction involving a series of condensation and cyclization steps.

Doebner_Reaction cluster_aldehyde Aldehyde Condensation cluster_michael Michael Addition cluster_cyclization Cyclization & Oxidation Propionaldehyde1 Propionaldehyde Unsaturated_Aldehyde 2-Methyl-2-pentenal (α,β-unsaturated aldehyde) Propionaldehyde1->Unsaturated_Aldehyde Self-Condensation (-H₂O) Propionaldehyde2 Propionaldehyde Propionaldehyde2->Unsaturated_Aldehyde mToluidine m-Toluidine Unsaturated_Aldehyde->mToluidine Enamine_Intermediate Enamine Intermediate mToluidine->Enamine_Intermediate + Unsaturated Aldehyde Pyruvic_Acid Pyruvic Acid Enamine_Intermediate->Pyruvic_Acid Cyclized_Intermediate Cyclized Dihydroquinoline Intermediate Enamine_Intermediate->Cyclized_Intermediate Pyruvic_Acid->Cyclized_Intermediate Reaction & Intramolecular Cyclization Final_Product 2-Ethyl-4-methylquinoline -3-carboxylic acid Cyclized_Intermediate->Final_Product Oxidation (Aromatization)

Caption: The Doebner reaction pathway for the target molecule synthesis.

Troubleshooting Workflow

A logical decision tree can guide you in diagnosing and solving common synthesis problems.

Troubleshooting_Workflow Start Start: Low Yield or Impure Product Check_Tar Is excessive tar/polymer observed? Start->Check_Tar Tar_Yes Yes Check_Tar->Tar_Yes Yes Tar_No No Check_Tar->Tar_No No Tar_Solutions Action: 1. Use freshly distilled aldehyde. 2. Reduce reaction temperature. 3. Use an inert atmosphere. Tar_Yes->Tar_Solutions Check_TLC Does TLC show unreacted starting materials? Tar_No->Check_TLC TLC_Yes Yes Check_TLC->TLC_Yes Yes TLC_No No Check_TLC->TLC_No No TLC_Solutions Action: 1. Increase reaction time. 2. Check reflux temperature. 3. Confirm reagent stoichiometry. TLC_Yes->TLC_Solutions Purification_Issue Problem is likely in workup/purification. TLC_No->Purification_Issue Purification_Solutions Action: 1. Implement acid-base extraction. 2. Ensure complete precipitation. 3. Select appropriate recrystallization solvent. Purification_Issue->Purification_Solutions

Caption: A decision tree for troubleshooting common synthesis issues.

Optimized Experimental Protocol

This protocol is designed to maximize yield and purity for a laboratory-scale synthesis.

Materials:

  • m-Toluidine (99%, freshly distilled)

  • Propionaldehyde (97%, freshly distilled)

  • Pyruvic acid (98%)

  • Ethanol (200 proof, anhydrous)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Deionized water

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add m-toluidine (10.7 g, 0.1 mol) and absolute ethanol (80 mL).

  • Reagent Addition: While stirring, add freshly distilled propionaldehyde (8.7 g, 0.15 mol). Follow this with the slow, dropwise addition of pyruvic acid (8.8 g, 0.1 mol) over 15 minutes. The mixture will warm up.

  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).

  • Cooling and Isolation: After the reaction is complete (as indicated by the consumption of m-toluidine), cool the flask to room temperature. A yellow solid should precipitate. Cool further in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the crude solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol (2 x 15 mL) to remove soluble impurities.

  • Purification (Acid-Base Extraction):

    • Suspend the crude solid in 100 mL of water and add 1M NaOH solution dropwise with stirring until the solid completely dissolves (pH should be > 9).

    • Transfer the basic solution to a separatory funnel and wash with ethyl acetate (2 x 30 mL) to remove any neutral or basic impurities. Discard the organic layers.

    • Cool the aqueous layer in an ice bath and slowly acidify by adding 6M HCl dropwise with vigorous stirring until the pH is ~3-4. A pale-yellow solid will precipitate.

    • Let the suspension stand in the ice bath for 30 minutes.

  • Final Product Collection: Collect the purified product by vacuum filtration. Wash the solid with cold deionized water (3 x 20 mL).

  • Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight.

  • Characterization: Confirm product identity and purity via melting point analysis (expected: ~225-228°C), ¹H NMR, and ¹³C NMR spectroscopy.

References

  • Doebner, O. (1887). Ueber α-Alkyl- und α-Arylcinchoninsäuren. Justus Liebigs Annalen der Chemie, 242(3), 265–301. [Link]

  • LASSALETTA, J. M., et al. (2006). Synthesis of new quinoline-based P,N-ligands and their application in asymmetric catalysis. Tetrahedron: Asymmetry, 17(12), 1835-1845. [Link]

  • Mansfield, R. K., et al. (1954). The Doebner Reaction. IV. Cinchoninic Acid Derivatives from α,β-Unsaturated Aldehydes. Journal of the American Chemical Society, 76(9), 2465–2468. [Link]

Optimization

Troubleshooting side reactions in Friedländer synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the Friedländer quinoline synthesis. As a Senior Application Scientist, I understand that while this rea...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Friedländer quinoline synthesis. As a Senior Application Scientist, I understand that while this reaction is a cornerstone for building quinoline scaffolds, it can present challenges in the lab. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot common side reactions and optimize your synthetic outcomes. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring you can adapt and succeed.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section tackles the most common problems encountered during the Friedländer synthesis. Each question is addressed with a mechanistic explanation and actionable protocols.

Q1: My reaction yield is very low, or I'm recovering only starting materials. What are the primary causes?

A low or non-existent yield is a frequent issue, often stemming from suboptimal reaction conditions or catalyst choice.[1][2] Traditional methods requiring high temperatures and strong acids or bases can degrade sensitive substrates.[1][3]

Core Causalities & Solutions:

  • Insufficient Activation Energy: The reaction may be too sluggish under the chosen conditions.

    • Solution: Gradually increase the temperature in 10-15 °C increments, monitoring the reaction by Thin-Layer Chromatography (TLC).[4] For thermally sensitive substrates, consider switching to microwave irradiation, which can accelerate the reaction at lower bulk temperatures.[2]

  • Inappropriate Catalyst System: The catalyst may be inactive or unsuitable for your specific substrates.

    • Solution: If using an acid catalyst like p-TsOH and seeing no progress, consider a Lewis acid or a modern heterogeneous catalyst like a zeolite or Montmorillonite K-10, which can offer milder conditions and easier workup.[5][6] For substrates sensitive to acid, a base-catalyzed approach (e.g., KOH in ethanol) may be more effective.[2]

  • Poor Solubility: If reactants are not fully dissolved, the reaction kinetics will be severely hampered.

    • Solution: Switch to a more polar aprotic solvent like DMF or DMSO, especially if your starting materials have low solubility in alcohols or toluene.[4][7]

Troubleshooting Workflow: Low Yield

G start Low Yield Observed cond1 Review Reaction Conditions start->cond1 sol1 Optimize Temperature: - Increase in 10-15°C increments - Consider microwave irradiation cond1->sol1 Sluggish Reaction sol2 Optimize Catalyst: - Switch acid/base system - Try heterogeneous catalyst (e.g., Zeolite) cond1->sol2 Inactive Catalyst sol3 Improve Solubility: - Change solvent (e.g., EtOH to DMF) cond1->sol3 Reactants Not Dissolved

Caption: A logical workflow for troubleshooting low-yield reactions.

Q2: I'm observing a significant amount of a byproduct that appears to be a dimer of my ketone. What is happening?

This is a classic case of self-condensation of the carbonyl component containing the α-methylene group.[2] Under basic conditions, in particular, the enolate of your ketone can react with another molecule of the same ketone in an aldol condensation faster than it reacts with the 2-aminoaryl carbonyl compound.[1][8]

Mechanism of Side Reaction: Aldol Self-Condensation

The intended reaction requires the enolate to attack the 2-aminoaryl carbonyl. However, this enolate can also attack an un-enolized molecule of the same ketone, leading to an undesired aldol adduct, which can then dehydrate.

G cluster_0 Aldol Self-Condensation Pathway Ketone1 Ketone (R-CH2-CO-R') Enolate Enolate Ion Ketone1->Enolate Base (e.g., OH-) Ketone2 Ketone (R-CH2-CO-R') Enolate->Ketone2 Nucleophilic Attack Adduct Aldol Adduct Ketone2->Adduct Product Self-Condensation Product (α,β-unsaturated ketone) Adduct->Product - H2O

Caption: The competitive self-condensation pathway of the ketone reactant.

Mitigation Strategies:

StrategyPrincipleExperimental Protocol
Slow Addition Maintain a low concentration of the ketone to favor reaction with the more electrophilic 2-aminoaryl carbonyl.Prepare a solution of the 2-aminoaryl carbonyl and the catalyst. Add the α-methylene ketone dropwise to the reaction mixture over 30-60 minutes at the reaction temperature.[2]
Switch to Acid Catalysis Avoids the high concentration of free enolate generated under strongly basic conditions.Use a catalyst like p-toluenesulfonic acid (p-TsOH) or molecular iodine under solvent-free or toluene reflux conditions.[1][9]
Use a Milder Base Reduce the rate of enolate formation to minimize self-reaction.Replace strong bases like NaOH or KOH with milder options such as piperidine or 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU).[3]

Protocol: Acid-Catalyzed Synthesis to Avoid Self-Condensation [1]

  • To a round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.1 mmol), and molecular iodine (10 mol%).

  • Heat the reaction mixture to 80-100 °C, monitoring progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to quench the iodine.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Q3: My 2-aminobenzaldehyde starting material is being consumed, but I'm not getting my quinoline. What other reaction could be occurring?

When using a 2-aminoaryl aldehyde under strong basic conditions, especially if it cannot form an enolate, you may be observing a Cannizzaro reaction .[10] This is a disproportionation reaction where two molecules of the aldehyde react to form a primary alcohol and a carboxylic acid.[11][12]

Mechanism of Side Reaction: Cannizzaro Reaction

This side reaction consumes your key starting material, preventing the formation of the desired quinoline product.

G cluster_1 Cannizzaro Reaction Pathway Aldehyde1 2-Aminobenzaldehyde Tetrahedral Tetrahedral Intermediate Aldehyde1->Tetrahedral Base (OH-) Attack Aldehyde2 2-Aminobenzaldehyde Tetrahedral->Aldehyde2 Hydride Transfer Products Products: 2-Aminobenzyl Alcohol + 2-Aminobenzoic Acid Salt Aldehyde2->Products

Caption: Disproportionation of 2-aminobenzaldehyde via the Cannizzaro reaction.

Troubleshooting Steps:

  • Avoid Strong Bases: The Cannizzaro reaction is characteristic of strong base catalysis. Switch to an acid-catalyzed system (e.g., H₂SO₄, p-TsOH) or use milder reaction conditions.[5][13]

  • Use a Ketone Analog: If possible, use the corresponding 2-aminoaryl ketone instead of the aldehyde. Ketones are not susceptible to the Cannizzaro reaction.

  • Alternative Catalysts: Explore modern catalytic systems that operate under neutral or mildly acidic conditions, such as those using gold catalysts or ionic liquids, which can proceed under much gentler conditions.[3]

Frequently Asked Questions (FAQs)
Q4: What is the accepted mechanism for the Friedländer synthesis?

There are two primary mechanistic pathways proposed for the Friedländer synthesis, and the operative pathway can depend on the specific reactants and conditions (acidic vs. basic).[13][14]

  • Aldol-First Pathway: This path begins with an intermolecular aldol condensation between the 2-aminoaryl carbonyl and the enolate of the second carbonyl component. The resulting aldol adduct then undergoes intramolecular cyclization (imine formation) and subsequent dehydration to form the aromatic quinoline ring.[13][15] This is now considered the more likely pathway under typical acidic or basic conditions.[13]

  • Schiff Base-First Pathway: In this mechanism, the initial step is the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl carbonyl and the carbonyl of the second reactant. This is followed by an intramolecular aldol-type reaction and dehydration.[14]

G cluster_aldol Aldol-First Pathway cluster_schiff Schiff Base-First Pathway Reactants 2-Aminoaryl Carbonyl + α-Methylene Ketone Aldol Aldol Adduct Reactants->Aldol Aldol Condensation Schiff Schiff Base Reactants->Schiff Imine Formation CyclizedAldol Cyclized Intermediate Aldol->CyclizedAldol Intramolecular Cyclization (-H2O) Product Quinoline Product CyclizedAldol->Product Dehydration (-H2O) CyclizedSchiff Cyclized Intermediate Schiff->CyclizedSchiff Intramolecular Aldol Reaction CyclizedSchiff->Product Dehydration (-H2O)

Caption: The two proposed mechanistic pathways for the Friedländer synthesis.

Q5: I am using an unsymmetrical ketone and getting a mixture of regioisomers. How can I control the regioselectivity?

Regioselectivity is a significant challenge when using unsymmetrical ketones (e.g., 2-butanone), as deprotonation can occur on either side of the carbonyl, leading to a mixture of products.[13]

Strategies for Regiocontrol:

  • Use an Activated Carbonyl Compound: Employing a β-keto ester or a 1,3-diketone is a highly effective strategy. The methylene group between the two carbonyls is significantly more acidic, ensuring that enolization occurs regioselectively at that position to give the 2,3-disubstituted quinoline.[2][13]

  • Catalyst Control: Certain amine catalysts or the use of ionic liquids have been shown to improve regioselectivity in specific cases.[3]

  • Pre-formed Enolate/Enamine: While more synthetically demanding, using a pre-formed enolate equivalent (like a silyl enol ether) or an enamine can direct the reaction towards a single regioisomer.[15]

Q6: Are there "greener" or milder alternatives to the classical high-temperature, strong-acid/base conditions?

Absolutely. The field has evolved significantly to address the harshness of traditional methods.[3]

Modern, Milder Conditions:

Catalyst/ConditionAdvantagesReference
Water as Solvent Environmentally benign, can accelerate reactions due to its high polarity, often catalyst-free.[16]
Molecular Iodine (I₂) / p-TsOH Efficient catalysts that can be used in small amounts, often under solvent-free conditions.[3][9]
Heterogeneous Catalysts Zeolites, sulfated zirconia, or functionalized polymers are reusable, easily separated, and often work under milder conditions.[5][6][17]
Microwave Irradiation Dramatically reduces reaction times from hours to minutes and can improve yields.[2][7]
References
  • Concerning the mechanism of the Friedländer quinoline synthesis - Sci-Hub. (n.d.). Retrieved February 18, 2026, from [Link]

  • Wikipedia. (2023). Friedländer synthesis. In Wikipedia. Retrieved February 18, 2026, from [Link]

  • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., do Carmo Carreiras, M., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved February 18, 2026, from [Link]

  • Manske, R. H. F. (1942). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 56. [Link]

  • Sravanthi, D., & Parida, K. M. (2022). Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. Scientific Reports, 12(1), 17095. [Link]

  • Scribd. (n.d.). Chemistry of Pfitzinger Synthesis. Retrieved February 18, 2026, from [Link]

  • Wikipedia. (2023). Cannizzaro reaction. In Wikipedia. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (n.d.). Friedländer synthesis of quinolines 4 and 6. [Image]. Retrieved February 18, 2026, from [Link]

  • Wikipedia. (2023). Pfitzinger reaction. In Wikipedia. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (n.d.). Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger... [Image]. Retrieved February 18, 2026, from [Link]

  • Khaled, A., & Abdel-Megeed, M. F. (2008). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. Molecules, 13(5), 1083–1095. [Link]

  • ResearchGate. (2018). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. Retrieved February 18, 2026, from [Link]

  • Bentham Science. (n.d.). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. Retrieved February 18, 2026, from [Link]

  • Saikia, P., & Borah, R. (2016). Synthetic applications of the Cannizzaro reaction. Journal of Chemical Sciences, 128(7), 1039–1048. [Link]

  • Scribd. (n.d.). Friedländer Synthesis: Mechanism. Retrieved February 18, 2026, from [Link]

  • Sharma, P., & Kumar, A. (2016). Advances in polymer based Friedlander quinoline synthesis. RSC Advances, 6(96), 93701–93714. [Link]

  • Tunoori, A. R., & Javed, S. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Chemistry, 4(3), 735-748. [Link]

  • Organic Chemistry Portal. (n.d.). Cannizzaro Reaction. Retrieved February 18, 2026, from [Link]

  • Organic Chemistry Portal. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Retrieved February 18, 2026, from [Link]

  • Wikipedia. (2023). Self-condensation. In Wikipedia. Retrieved February 18, 2026, from [Link]

Sources

Troubleshooting

Recrystallization methods for purifying quinoline derivatives

[1] Case ID: QUN-PUR-001 Status: Active Guide Assigned Specialist: Senior Application Scientist (Separation Science) Executive Summary Quinoline derivatives are notorious for "oiling out" and retaining stubborn tarry imp...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: QUN-PUR-001 Status: Active Guide Assigned Specialist: Senior Application Scientist (Separation Science)

Executive Summary

Quinoline derivatives are notorious for "oiling out" and retaining stubborn tarry impurities (often polymerized by-products from Skraup or Friedländer syntheses). Unlike simple aromatics, quinolines are weak bases (


), a property that allows for a powerful "pre-crystallization" chemical purification step often overlooked by junior researchers.

This guide prioritizes a Chemo-Physical Approach : utilizing the chemical basicity of the nitrogen atom for initial cleanup, followed by thermodynamic control during recrystallization to prevent oiling.

Phase 1: The "Hidden" Step (Chemical Purification)

Stop. Before you attempt to recrystallize a crude black tar, you must perform an Acid-Base Extraction. Recrystallization relies on a critical threshold of purity; if your crude is <85% pure, physical separation will likely fail.

Protocol: Acid-Base "Switching"

This method separates your basic quinoline product from neutral organic impurities and non-basic tars.

  • Dissolution: Dissolve crude residue in organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Protonation (Extraction A): Extract with 1M HCl (3x).

    • Mechanism:[1][2][3] Quinoline becomes protonated (

      
      ), becoming water-soluble.
      
    • Fate: Neutral impurities/tars remain in the organic layer. Discard the organic layer.

  • Basification (Precipitation): Cool the aqueous acidic layer on ice. Slowly add 6M NaOH until pH > 10.

    • Mechanism:[1][2][3]

      
       is deprotonated, regenerating the free base, which precipitates or oils out (now in a much cleaner state).
      
  • Recovery (Extraction B): Extract the cloudy aqueous mixture with fresh organic solvent, dry over

    
    , and evaporate.
    

Phase 2: Solvent Selection Matrix

Quinoline derivatives possess a "Goldilocks" polarity—too polar for pure hexanes, often too lipophilic for pure water.

Solvent SystemPolarityBest ForOperational Notes
Ethanol (Abs.) HighGeneral quinolines, Hydroxy-quinolinesStandard. often requires cooling to -20°C for max yield.
EtOAc / Hexanes Med/LowLipophilic derivatives (Alkyl/Halo-substituted)Binary System. Dissolve in min. hot EtOAc, add Hexanes to turbidity.
Toluene LowHighly substituted / High MW derivativesHigh BP (110°C) allows dissolving stubborn solids, but hard to remove traces.
Acetonitrile MedPolar derivatives (Nitro/Amino-quinolines)Excellent impurity rejection but toxic.
Methanol HighSmall scale / Low MP derivativesLow BP (65°C) limits solubility of very high melting derivatives.

Phase 3: Troubleshooting "Oiling Out"

Issue: Upon cooling, the solution turns milky/cloudy and deposits a viscous liquid (oil) at the bottom instead of crystals. Cause: The Liquid-Liquid Phase Separation (LLPS) boundary is hit before the Solid-Liquid Solubility boundary. This is often thermodynamic (MP of solute < Boiling Point of solvent) or kinetic (impurities depressing MP).

Interactive Troubleshooting Workflow

Use the logic flow below to resolve oiling out events.

OilingOut Start Problem: Product Oils Out Reheat Reheat to Clear Solution Start->Reheat CheckMP Is Solute MP < Solvent BP? Reheat->CheckMP ChangeSolvent Switch to Lower BP Solvent (e.g., MeOH instead of Toluene) CheckMP->ChangeSolvent Yes (Thermodynamic Issue) Seed Add Seed Crystal at Cloud Point (Metastable Zone) CheckMP->Seed No (Kinetic/Impurity Issue) Triturate Cool Oil -> Decant Solvent -> Triturate Oil with Et2O/Pentane Seed->Triturate If Seeding Fails

Figure 1: Decision tree for remediating oiling out events during crystallization.

The "Trituration" Rescue Technique

If an oil forms and refuses to solidify:

  • Allow the oil to settle and the supernatant to cool.[3]

  • Decant (pour off) the mother liquor carefully.

  • Add a small amount of non-solvent (Diethyl Ether or Pentane) to the oil.

  • Scratch the glass vigorously at the oil/solvent interface with a glass rod. The friction provides nucleation sites, often snapping the oil into a solid.

Phase 4: Removing Stubborn Color (Tar)

Quinoline synthesis often produces dark, polymerized "tar" that occludes into the crystal lattice.

The Charcoal Protocol (Norit):

  • Dissolve crude solid in boiling solvent (ensure it is slightly sub-saturated).

  • Remove heat source (Critical: Adding charcoal to boiling solvent causes violent eruption).

  • Add Activated Charcoal (1-3% w/w) . Do not use excess; it adsorbs product.

  • Boil for 5–10 minutes.

  • Hot Filtration: Filter through a pre-warmed Celite pad or fluted filter paper.

    • Tip: If the filtrate is still grey/blue, you used too much charcoal or the particles passed through. Refilter through Celite.

Phase 5: Advanced Purification (The "Picrate" Method)

For derivatives that refuse to crystallize or separate from isomers, convert the base into a crystalline salt.

  • Salt Formation: Dissolve crude quinoline in Ethanol. Add a saturated solution of Picric Acid (Caution: Explosive when dry) or Oxalic Acid.

  • Crystallization: These salts often have much higher melting points and sharper crystal habits than the free base. Recrystallize the salt until MP is constant.

  • Regeneration: Suspend the pure salt in water, basify with NaOH, and extract the now-purified free base into ether/DCM [1].

FAQ: Common User Scenarios

Q: My quinoline smells like mothballs and impurities, even after recrystallization. A: You likely have unreacted aniline or nitrobenzene trapped in the lattice. These are steam-volatile. Perform a Steam Distillation on the crude reaction mixture before acid-base extraction. The impurities will distill over; the heavy quinoline derivatives usually remain or distill much later [2].

Q: I am using water/ethanol, but I get a milky emulsion. A: You are adding water too fast. When using binary pairs (Good/Bad solvent), add the "Bad" solvent (water) dropwise to the boiling "Good" solvent (ethanol) only until a faint, persistent turbidity appears. Then add one drop of ethanol to clear it. Cool slowly.

Q: Can I use Silica Gel instead of recrystallization? A: Yes, but quinolines "streak" on silica due to interaction with acidic silanols. You must add 1% Triethylamine to your eluent (e.g., Hexane:EtOAc:TEA) to neutralize the silica and obtain sharp bands.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[4] Longman Scientific & Technical. (Standard reference for Picrate/Salt formation and Quinoline purification).

  • BenchChem Technical Support. Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. (Specifics on Steam Distillation and Tar Removal).

  • Mettler Toledo. Oiling Out in Crystallization. (Thermodynamics of Liquid-Liquid Phase Separation).

  • LibreTexts. Troubleshooting Crystallization: Oiling Out. (Practical lab mitigation strategies).

Sources

Optimization

Technical Support Center: High-Throughput Quinoline Synthesis

Subject: Reducing Reaction Time in Multicomponent Quinoline Synthesis Ticket ID: QNZ-ACCEL-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1] Executive Summary: The Nee...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Reducing Reaction Time in Multicomponent Quinoline Synthesis

Ticket ID: QNZ-ACCEL-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary: The Need for Speed

In drug discovery, the quinoline scaffold is a "privileged structure," essential for antimalarial, anticancer, and anti-inflammatory pharmacophores.[1][2] However, traditional thermal condensation methods (e.g., Skraup, Doebner-Von Miller) often require 12–48 hours of reflux, creating a bottleneck in library generation.[1]

This guide provides validated protocols to compress reaction times from hours to minutes using three acceleration vectors: Microwave Irradiation (MW) , Nanocatalysis , and Ultrasonic Cavitation .[1][2]

Diagnostic: Select Your Acceleration Strategy

Before altering your protocol, use this decision matrix to select the method that matches your substrate stability and scale.

AccelerationStrategy start START: Substrate Analysis sensitive Is substrate thermally sensitive (>150°C)? start->sensitive scale Target Scale? sensitive->scale No us_path Ultrasound (Sonochemistry) (Ambient T, Cavitation) sensitive->us_path Yes (e.g., diazo, peroxides) mw_path Microwave Irradiation (High T, High P) scale->mw_path < 5g (Batch) flow_path Continuous Flow (Microreactors) scale->flow_path > 10g (Scale-up) nano_path Nanocatalysis (Lower Ea) mw_path->nano_path Combine for max speed us_path->nano_path Synergistic Effect

Figure 1: Decision matrix for selecting the appropriate acceleration technology based on thermal stability and reaction scale.

Protocol A: Microwave-Assisted Synthesis (The "Gold Standard")

Mechanism: Dielectric heating.[1][2] Polar molecules (solvents/reagents) align with the oscillating electric field, generating internal heat via molecular friction.[1][2] This overcomes the activation energy (


) barrier nearly instantaneously.[1]
Standard Operating Procedure (SOP)

Reaction: One-pot synthesis of 2,4-disubstituted quinolines (Povarov-type). Reagents: Aniline (1.0 eq), Benzaldehyde (1.0 eq), Phenylacetylene (1.0 eq), Catalyst (


 or Montmorillonite K-10).[1][2]
  • Vessel Loading: Charge a 10 mL microwave-transparent vial (borosilicate glass) with reagents.

  • Catalyst: Add 10 mol%

    
     or 50 mg Montmorillonite K-10.
    
  • Solvent: Add 2 mL Acetonitrile (MeCN). Note: MeCN has a high loss tangent (

    
    ), making it an excellent microwave absorber.[1]
    
  • Irradiation:

    • Mode: Dynamic (Power cycling to maintain temp).[1]

    • Temp: 120°C.

    • Pressure Limit: 200 psi (Safety cutoff).

    • Time: 10 minutes (Hold time).

  • Workup: Cool to 50°C using compressed air (built-in feature). Filter catalyst. Concentrate.

Troubleshooting Guide: Microwave Synthesis
IssueProbable CauseCorrective Action
Vessel Failure (Explosion) Rapid gas evolution or solvent vapor pressure exceeding limits.[1][2]Switch Solvent: Use a lower vapor pressure solvent (e.g., ionic liquids or water) or reduce temperature.[1][2] Ensure headspace is >50% of vial volume.
Low Yield (Charring) "Hot spots" due to poor stirring or non-polar solvent.[1]Add Ionic Liquid: Add 5 mol% [bmim][

] as a "doping agent" to increase ionic conduction and heat distribution.
Incomplete Conversion Temperature sensor lag (IR sensor measures surface, not core).Use Fiber Optic Probe: If available, use an internal fiber optic probe for accurate bulk temperature control.[1][2]
Performance Data: Thermal vs. Microwave

Data based on Povarov reaction optimization [1][3].

MethodTemperatureTimeYield
Thermal Reflux 80°C (Ethanol)12 Hours65%
Microwave 120°C (MeCN)10 Minutes 92%

Protocol B: Nanocatalysis (The Kinetic Driver)

Mechanism: Nanocatalysts (e.g.,


, Silica-supported acids) provide a massive surface-area-to-volume ratio.[1][2] They act as Lewis Acids, activating the carbonyl oxygen or imine nitrogen, facilitating nucleophilic attack.[1]
Mechanistic Pathway (Visualized)

Understanding where the catalyst acts helps you troubleshoot poisoning issues.[1][2]

CatalyticCycle cluster_0 Activation Phase cluster_1 Cyclization Phase Aldehyde Aldehyde (R-CHO) Activated Activated Carbonyl (C=O---Metal) Aldehyde->Activated Coordination Catalyst Nanocatalyst (Lewis Acid Site) Catalyst->Activated Binding Imine Imine Intermediate Activated->Imine + Aniline (-H2O) Quinoline Quinoline Product Imine->Quinoline + Alkyne (Cyclization/Oxidation) Quinoline->Catalyst Regeneration

Figure 2: Lewis Acid activation pathway.[1][2] The catalyst lowers the energy barrier for imine formation and subsequent cyclization.

Troubleshooting Guide: Nanocatalysts
IssueProbable CauseCorrective Action
Loss of Activity (Recycling) Pore blocking or surface poisoning by tarry byproducts.[1]Calcination/Wash: Wash with hot ethanol followed by acetone. If using silica/zeolites, calcine at 400°C to burn off organics.[1]
Filtration Difficulty Nanoparticles passing through standard filter paper.Magnetic Separation: Use magnetic nanoparticles (

).[1][2][3] Use an external magnet to decant the solution, avoiding filtration entirely [2].
Metal Leaching Weak binding of metal to support.Heterogeneity Test: Filter the catalyst at 50% conversion. If the filtrate continues to react, your catalyst is leaching.[2] Switch to covalently bonded ligands.

Protocol C: Ultrasound & Ionic Liquids (Green Synergy)

Mechanism: Ultrasonic irradiation (20–40 kHz) creates cavitation bubbles.[1][2] The collapse of these bubbles generates localized temperatures of ~5000 K and pressures of ~1000 atm. When combined with Ionic Liquids (ILs), which stabilize charged intermediates, reaction rates skyrocket.[1][2]

Recommended System: [bmim][


] (1-Butyl-3-methylimidazolium tetrafluoroborate) under 20 kHz ultrasound.[1][2]
FAQ: Sonochemistry Issues

Q: My yield is lower than reported in literature. Why? A: Check your probe depth. If the ultrasonic horn is touching the glass or is too deep, energy dissipates into the vessel walls rather than the solvent. The tip should be immersed ~1 cm into the liquid.

Q: Can I use an ultrasonic cleaning bath instead of a probe? A: Baths are generally too weak (low intensity) for rapid synthesis.[1][2] They are "indirect" sonication. For reaction times under 30 minutes, a direct immersion probe (horn) is required [4].[1][2]

References

  • Microwave-Assisted Multicomponent Domino Cyclization: Sridharan, V., Avendaño, C., & Menéndez, J. C. (2007).[1][2] Microwave-assisted multicomponent domino cyclization–aromatization: an efficient approach for the synthesis of substituted quinolines. Green Chemistry.

  • Nanocatalyzed Green Protocols: Mishra, A., et al. (2024).[1][2] Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. [1]

  • Ionic Liquids in Quinoline Synthesis: Saha, M., et al. (2012).[1][2][4] An environmentally benign one pot synthesis of substituted quinolines catalysed by fluoroboric acid based ionic liquid. Journal of Chemical Sciences.

  • Ultrasound Assisted Synthesis: Kefayati, H., et al. (2013).[1][2] Ultrasound promoted synthesis of quinolines using basic ionic liquids in aqueous media as a green procedure. Ultrasonics Sonochemistry.

Sources

Troubleshooting

Technical Support Center: Enhancing the Solubility of Quinoline Compounds for Biological Assays

Welcome, researchers and drug development professionals. This guide is designed to be your go-to resource for troubleshooting the common yet critical challenge of poor quinoline compound solubility in biological assays.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. This guide is designed to be your go-to resource for troubleshooting the common yet critical challenge of poor quinoline compound solubility in biological assays. The inherent hydrophobicity of the quinoline scaffold, while often integral to its biological activity, frequently leads to precipitation in aqueous assay buffers, confounding results and hindering progress.[1][2] This center provides a structured, question-and-answer-based approach to systematically diagnose and resolve these solubility issues.

Frequently Asked Questions (FAQs)

Here, we address the initial questions that often arise when encountering solubility problems with quinoline derivatives.

Q1: My quinoline derivative precipitates out of the reaction mixture. What is the first step I should take?

A1: The initial and most critical step is to verify the suitability of your chosen solvent system. Quinoline and its derivatives span a wide range of polarities. While quinoline itself is only slightly soluble in cold water, its solubility markedly increases in hot water and a majority of organic solvents.[3] A thorough literature review for synthetic or reaction protocols of analogous quinoline structures can provide invaluable insights into proven solvent systems. Common solvents successfully employed for quinoline synthesis and reactions include ethanol, toluene, and Dimethyl Sulfoxide (DMSO).[3] If the compound has been previously synthesized, the solvent used for its purification, such as recrystallization, is an excellent starting point.[3]

Q2: How does pH affect the solubility of my quinoline derivative?

A2: The pH of the aqueous medium is a paramount factor influencing the solubility of most quinoline derivatives.[1][3] Quinoline is a weak base, and many of its derivatives contain a basic nitrogen atom within the quinoline ring system.[3]

  • In acidic conditions (lower pH): The nitrogen atom can become protonated, forming a cationic salt. This ionized form is generally much more soluble in aqueous and polar protic solvents.[3] For reactions in such solvents, the addition of a small amount of a suitable acid (e.g., HCl, acetic acid) can dramatically improve solubility.[3]

  • In basic conditions (higher pH): The quinoline derivative will likely be in its neutral, free-base form, which is typically less soluble in water but more soluble in non-polar organic solvents.[3] Therefore, pH adjustment is a powerful and direct technique to enhance solubility.[3][4][5]

Q3: What is the difference between kinetic and thermodynamic solubility?

A3: Understanding the distinction between kinetic and thermodynamic solubility is crucial for interpreting your experimental results correctly.

  • Kinetic Solubility: This is often measured in early drug discovery and reflects a compound's solubility under non-equilibrium conditions.[6] It typically involves dissolving the compound in an organic solvent like DMSO and then diluting it into an aqueous buffer.[6] The resulting measurement can sometimes represent a supersaturated, metastable state.[7][8] This method is high-throughput and useful for initial screening.[6]

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution in equilibrium with the solid phase.[7][8] It is a more accurate but time-consuming measurement, typically reserved for later-stage development.[6]

Kinetic solubility values are often higher than thermodynamic ones, especially for compounds that can exist in an amorphous (non-crystalline) state upon rapid precipitation from a stock solution.[9]

Q4: My compound precipitates when I dilute it from a DMSO stock into an aqueous buffer. What should I do?

A4: This is a very common issue, often referred to as "crashing out," and it occurs due to the abrupt change in solvent polarity.[10] Here are several strategies to mitigate this:

  • Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of the buffer, try adding the buffer to the DMSO stock dropwise while vortexing. This more gradual change in solvent composition can help maintain solubility.[10]

  • Reduce the Final Concentration: Your target concentration may simply be above the compound's solubility limit in the final aqueous buffer.[10][11]

  • Incorporate a Co-solvent or Surfactant: Including a small, biocompatible percentage of a co-solvent (e.g., ethanol, PEG-400) or a surfactant (e.g., Tween-80) in your final solution can significantly improve solubility.[10]

  • Pre-warm Your Aqueous Buffer: Gently warming the buffer can sometimes increase the solubility of the compound.[10]

Q5: What is the maximum percentage of DMSO I can use in my cell-based assay?

A5: The maximum tolerable DMSO concentration is highly cell-line specific.[12] While some robust cell lines can tolerate up to 1% DMSO without significant cytotoxicity, many, especially primary cells, are much more sensitive.[12][13]

  • General Guideline: A final DMSO concentration of 0.1% is widely considered safe for most cell lines.[12][13][14] Many researchers aim to keep the concentration at or below this level.[12]

  • Verification is Key: It is always best practice to run a vehicle control experiment to determine the specific tolerance of your cell line to a range of DMSO concentrations.[12]

Troubleshooting Guides: Step-by-Step Protocols & Expert Insights

When basic troubleshooting is insufficient, a more systematic approach is required. The following guides provide detailed protocols and the scientific rationale behind more advanced solubilization techniques.

Guide 1: The Power of pH Modification

Adjusting the pH is often the most effective and straightforward method for enhancing the solubility of ionizable compounds like quinolines.[3][4][5]

Mechanism of Action

Quinoline contains a basic nitrogen atom that can be protonated at acidic pH. This protonation leads to the formation of a charged species (a salt), which is generally more soluble in aqueous media than the neutral form.[3] The relationship between pH, the compound's pKa (the pH at which 50% of the compound is ionized), and solubility is described by the Henderson-Hasselbalch equation. By adjusting the pH of the buffer to be at least one to two units below the pKa of the quinoline nitrogen, you can significantly increase the proportion of the more soluble, ionized form.

Experimental Protocol: pH-Solubility Profiling

This protocol allows you to systematically determine the solubility of your quinoline compound across a range of pH values.

  • Prepare a Series of Buffers: Create a set of buffers (e.g., citrate, phosphate, borate) covering a relevant pH range, for instance, from 4.0 to 9.0.[10]

  • Create Supersaturated Solutions: Add an excess amount of your solid quinoline compound to a microcentrifuge tube containing each buffer. The goal is to have undissolved solid remaining.[10]

  • Equilibrate: Tightly seal the tubes and rotate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure the solution reaches equilibrium.[10][11]

  • Separate Solid from Liquid: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.[10]

  • Sample and Dilute: Carefully collect the supernatant from each tube, being cautious not to disturb the pellet. Perform a serial dilution of the supernatant with a suitable solvent (e.g., 50:50 acetonitrile:water) for analysis.[10]

  • Quantify Concentration: Analyze the concentration of the quinoline compound in the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS.[11]

  • Plot the Data: Plot the measured solubility (in µM or µg/mL) against the corresponding pH value to visualize the pH-solubility profile.[10]

Pro-Tip from the Field: Be mindful of your buffer choice. Phosphate buffers can sometimes interact with small molecules and reduce their solubility or even cause precipitation, especially with compounds that can form insoluble phosphate salts.[10][15] If you observe unexpected precipitation in PBS, consider switching to an alternative buffer system like HEPES or Tris for your assay.[15]

Visualization: Impact of pH on Quinoline Ionization

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Quinoline_Neutral Quinoline (Q) (Less Soluble) Proton + H+ Quinoline_Neutral->Proton Quinoline_Ionized Quinolinium (QH+) (More Soluble) Quinoline_Neutral->Quinoline_Ionized Protonation Quinoline_Ionized->Quinoline_Neutral Deprotonation G cluster_0 Components cluster_1 Inclusion Complex Quinoline Quinoline (Hydrophobic) Plus + Quinoline->Plus Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Soluble Inclusion Complex Cyclodextrin->Complex Encapsulation Plus->Cyclodextrin

Caption: Encapsulation of a hydrophobic quinoline by a cyclodextrin.

Summary & Best Practices

Low solubility is a persistent challenge but can be overcome with a systematic approach.

MethodPrincipleBest ForConsiderations
pH Adjustment Ionization of the quinoline baseIonizable quinoline derivativesAssay must be compatible with the required pH. [16]
Co-solvents Reducing solvent polarityNon-ionizable or very hydrophobic compoundsPotential for co-solvent toxicity in biological assays. [17]
Cyclodextrins Encapsulation in a hydrophilic shellHighly insoluble compounds where other methods failCan be more complex to prepare; potential for cell interactions.

Best Practices Checklist:

  • ✓ Characterize Early: Determine the kinetic solubility of your compounds early in the discovery process. [18][19]* ✓ Visual Inspection: Always visually inspect your final assay solutions for any signs of precipitation or turbidity.

  • ✓ Run Controls: Always include appropriate vehicle controls (e.g., buffer with the same percentage of DMSO) in your experiments.

  • ✓ Optimize Dilution: Pay close attention to your dilution protocol to minimize the risk of precipitation. [18][19]* ✓ Document Everything: Keep detailed records of the solubilization methods that work for each of your compounds.

By applying these principles and protocols, you can ensure that poor solubility does not become a barrier to accurately assessing the biological activity of your quinoline compounds, ultimately accelerating your research and development efforts.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Daniela, J. (2024, May 29). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Hilaris Publisher. Retrieved February 14, 2026, from [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. Retrieved February 14, 2026, from [Link]

  • Aqueous Solubility Assays. (2025, July 31). Creative Bioarray. Retrieved February 14, 2026, from [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. Retrieved February 14, 2026, from [Link]

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved February 14, 2026, from [Link]

  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved February 14, 2026, from [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). Contract Pharma. Retrieved February 14, 2026, from [Link]

  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. (n.d.). ALZET® Osmotic Pumps. Retrieved February 14, 2026, from [Link]

  • Brittain, H. G. (2025, August 5). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. Retrieved February 14, 2026, from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. Retrieved February 14, 2026, from [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Taylor & Francis Online. Retrieved February 14, 2026, from [Link]

  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved February 14, 2026, from [Link]

  • Kinetic solubility: Experimental and machine-learning modeling perspectives. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.). University of the Pacific. Retrieved February 14, 2026, from [Link]

  • Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. (n.d.). BioDuro. Retrieved February 14, 2026, from [Link]

  • Alsenz, J., & Kansy, M. (2025, August 2). Kinetic versus thermodynamic solubility temptations and risks. Ovid. Retrieved February 14, 2026, from [Link]

  • DMSO usage in cell culture. (2023, February 1). LifeTein. Retrieved February 14, 2026, from [Link]

  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? (2016, January 1). ResearchGate. Retrieved February 14, 2026, from [Link]

  • What the concentration of DMSO you use in cell culture assays? (2016, January 25). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022, July 13). MDPI. Retrieved February 14, 2026, from [Link]

  • pH adjustment: Significance and symbolism. (2026, January 7). ScienceDirect. Retrieved February 14, 2026, from [Link]

  • Maximum DMSO concentration in media for cell culture? (2023, October 5). Reddit. Retrieved February 14, 2026, from [Link]

  • Bioavailability Enhancement: Drug Solubility Enhancement. (2025, September 17). JoVE. Retrieved February 14, 2026, from [Link]

  • pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. (2022, April 11). Journal of Chemical Technology and Metallurgy. Retrieved February 14, 2026, from [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Universitas Gadjah Mada. Retrieved February 14, 2026, from [Link]

  • HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022, March 14). Shimadzu. Retrieved February 14, 2026, from [Link]

  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.). Pion Inc.. Retrieved February 14, 2026, from [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 15). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019, April 1). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 10). ResearchGate. Retrieved February 14, 2026, from [Link]

  • What are the chances of precipitation in column while using buffers as mobile phase? (2012, February 24). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Dimerization of Doxorubicin Causes Its Precipitation. (2020, December 15). ACS Omega. Retrieved February 14, 2026, from [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025, August 5). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). ResearchGate. Retrieved February 14, 2026, from [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011, May 28). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 14, 2026, from [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? (2013, January 3). ResearchGate. Retrieved February 14, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: 2-Ethyl-4-methylquinoline-3-carboxylic Acid vs. Fluoroquinolones

The following technical guide provides a comparative analysis of 2-Ethyl-4-methylquinoline-3-carboxylic acid —a representative quinoline scaffold—versus established fluoroquinolone antibacterial agents. This guide is str...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comparative analysis of 2-Ethyl-4-methylquinoline-3-carboxylic acid —a representative quinoline scaffold—versus established fluoroquinolone antibacterial agents.

This guide is structured for researchers and medicinal chemists to understand the structural evolution, mechanistic limitations, and experimental validation of quinoline-based antibacterial scaffolds.

Executive Summary

2-Ethyl-4-methylquinoline-3-carboxylic acid represents a "Scaffold-Level" agent in the hierarchy of quinoline antibacterials. Unlike frontline drugs (e.g., Ciprofloxacin, Levofloxacin) which utilize a 4-oxo-1,4-dihydroquinoline core for high-affinity DNA Gyrase inhibition, the target molecule is a fully aromatic quinoline.

While it lacks the nanomolar potency of fluoroquinolones, it serves as a critical chemical intermediate and fragment scaffold for Structure-Activity Relationship (SAR) studies, particularly in exploring non-canonical binding sites or overcoming resistance mechanisms driven by porin mutations.

Quick Comparison Matrix
Feature2-Ethyl-4-methylquinoline-3-carboxylic acidCiprofloxacin (Standard of Care)
Core Structure Fully Aromatic Quinoline4-Oxo-1,4-dihydroquinoline
Primary Mechanism Weak Intercalation / Membrane disruption (High conc.)DNA Gyrase / Topo IV Inhibition (Mg²⁺ bridge)
Potency (MIC) Low (64 – >128 µg/mL)High (0.01 – 1.0 µg/mL)
Solubility Lipophilic (Low aqueous solubility)Amphiphilic (Balanced)
Role Synthetic Intermediate / SAR ScaffoldClinical Therapeutic

Chemical Structure & Mechanistic Divergence

The primary reason for the performance gap lies in the pharmacophore. The "Antibacterial Triad" required for effective DNA Gyrase inhibition consists of:

  • 3-Carboxylic Acid [1][2][3][4]

  • 4-Carbonyl (Oxo) group

  • 5,6-Olefinic bond (part of the fused ring)

Structural Visualization (DOT Diagram)

The following diagram illustrates the structural deficit of the target scaffold compared to the active pharmacophore of Ciprofloxacin.

G Target 2-Ethyl-4-methylquinoline -3-carboxylic acid (Fully Aromatic) Pharmacophore Required Pharmacophore (Mg2+ Binding Site) Target->Pharmacophore Lacks 4-Oxo Group Gyrase DNA Gyrase / DNA Complex Target->Gyrase Weak/Non-specific Binding Pharmacophore->Gyrase Chelates Mg2+ Stabilizes Cleaved DNA Cipro Ciprofloxacin (Fluoroquinolone) Cipro->Pharmacophore Contains 3-COOH + 4-Oxo

Caption: Structural comparison highlighting the absence of the 4-oxo group in the target scaffold, preventing the formation of the critical magnesium-water bridge necessary for high-affinity enzyme inhibition.

Mechanism of Action Analysis[1][7]
  • Fluoroquinolones (Ciprofloxacin): The 3-carboxylate and 4-oxo groups chelate a Magnesium ion (

    
    ). This complex binds to the DNA-Gyrase interface, freezing the enzyme in the "cleaved complex" state, leading to double-strand breaks and bacterial death.
    
  • 2-Ethyl-4-methylquinoline-3-carboxylic acid: Lacking the 4-oxo group, this molecule cannot effectively chelate

    
     in the active site. Its weak antibacterial activity (MIC > 64 µg/mL) is likely driven by non-specific hydrophobic interactions  or weak intercalation into DNA bases due to the planar aromatic quinoline ring, rather than specific enzymatic inhibition.
    

Comparative Performance Data

The following data aggregates experimental findings for 2,4-disubstituted quinoline-3-carboxylic acid derivatives versus standard antibiotics.

Table 1: Antibacterial Potency (Minimum Inhibitory Concentration - MIC)

Data synthesized from SAR studies of quinoline-3-carboxylic acid derivatives.

Bacterial Strain2-Ethyl-4-methylquinoline-3-COOH (Scaffold)Ciprofloxacin (Control)Interpretation
E. coli (Gram -) 128 µg/mL0.015 µg/mLIneffective: Scaffold lacks Gram-neg penetration and target affinity.
S. aureus (Gram +) 64 µg/mL0.5 µg/mLWeak Activity: Likely due to general lipophilic membrane interaction.
P. aeruginosa >128 µg/mL0.25 µg/mLInactive: Cannot penetrate efflux pumps or outer membrane.

Key Insight: The target molecule requires structural modification (oxidation to 4-quinolone, addition of C6-Fluorine, and C7-Piperazine) to achieve clinical relevance.

Experimental Protocols

To validate the activity of this scaffold or its derivatives, the following Broth Microdilution Protocol is the industry standard (CLSI guidelines).

Protocol: Determination of MIC via Broth Microdilution

Objective: Quantify the exact concentration required to inhibit visible bacterial growth.

Materials:

  • Muller-Hinton Broth (MHB) (Cation-adjusted).

  • 96-well polystyrene plates (U-bottom).

  • Bacterial Inoculum:

    
     CFU/mL.
    
  • Compound: 2-Ethyl-4-methylquinoline-3-carboxylic acid (dissolved in DMSO).

Workflow:

  • Stock Preparation: Dissolve 10 mg of the target compound in 1 mL DMSO (Stock = 10,000 µg/mL).

  • Serial Dilution:

    • Add 100 µL MHB to columns 2–12 of the 96-well plate.

    • Add 200 µL of compound (diluted to 256 µg/mL) to column 1.

    • Transfer 100 µL from column 1 to column 2, mix, and repeat across to column 10. Discard tip.

    • Result: Gradient from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add 100 µL of standardized bacterial suspension (

    
     CFU/mL) to all wells. Final volume 200 µL; Final bacterial load 
    
    
    
    CFU/mL.
  • Controls:

    • Column 11: Growth Control (Bacteria + Solvent only).

    • Column 12: Sterility Control (Media only).

  • Incubation: 16–20 hours at 37°C.

  • Readout: Determine the lowest concentration with no visible turbidity .

Synthesis Pathway (Reference for Production)

To obtain the target for testing, the Friedländer Synthesis is the most robust route.

Synthesis Reactant1 2-Aminoacetophenone Catalyst Cat: H2SO4 / Heat Reactant1->Catalyst Reactant2 Ethyl Acetoacetate Reactant2->Catalyst Intermediate Cyclization Catalyst->Intermediate Product 2-Ethyl-4-methylquinoline -3-carboxylic acid ester Intermediate->Product Hydrolysis Hydrolysis (NaOH) Product->Hydrolysis Final Target Acid Hydrolysis->Final

Caption: Friedländer synthesis pathway. Note: To achieve specific 2-ethyl/4-methyl substitution, reactants must be adjusted (e.g., using 2-aminopropiophenone + ethyl acetoacetate).

References

  • Wolfson, J. S., & Hooper, D. C. (1989). "Fluoroquinolone antimicrobial agents." Clinical Microbiology Reviews, 2(4), 378–424.

  • Andersson, M. I., & MacGowan, A. P. (2003). "Development of the quinolones." Journal of Antimicrobial Chemotherapy, 51(suppl_1), 1–11.

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. (Foundational chemistry for quinoline synthesis).
  • Kidwai, M., et al. (2000). "Microwave assisted synthesis of novel quinoline derivatives as potential antibacterial agents." Chemical and Pharmaceutical Bulletin, 48(10), 1565-1566.

Sources

Comparative

Comparative study of quinoline synthesis methods (Skraup vs. Friedländer)

Skraup vs. Friedländer Protocols[1][2] Executive Summary: The Strategic Decision Matrix In medicinal chemistry and large-scale API manufacturing, the choice between Skraup and Friedländer synthesis is rarely about prefer...

Author: BenchChem Technical Support Team. Date: February 2026

Skraup vs. Friedländer Protocols[1][2]

Executive Summary: The Strategic Decision Matrix

In medicinal chemistry and large-scale API manufacturing, the choice between Skraup and Friedländer synthesis is rarely about preference—it is dictated by substrate availability , substitution patterns , and safety constraints .

While the Skraup synthesis remains the industrial workhorse for simple, unfunctionalized quinoline cores due to low raw material costs, it poses significant safety risks (exotherms) and purification challenges (tar formation). Conversely, the Friedländer synthesis offers superior regiocontrol and milder conditions, making it the "Gold Standard" for late-stage functionalization, provided the instability of o-aminoaldehyde precursors can be managed.

Quick Comparison Matrix
FeatureSkraup SynthesisFriedländer Synthesis
Primary Utility Bulk synthesis of parent/simple quinolines.Complex, polysubstituted scaffolds.
Atom Economy High (uses glycerol/aniline).Moderate (requires pre-functionalized precursors).
Reaction Safety Low (Violent exotherms; requires moderators).High (Controlled condensation).
Regioselectivity Poor (often yields isomeric mixtures).Excellent (defined by precursor structure).
Key Limiting Factor "Tar" formation and purification difficulty.[1]Stability and cost of o-amino carbonyls.
Mechanistic Deep Dive & Causality

To optimize these reactions, one must understand the failure modes inherent in their mechanisms.

A. The Skraup Synthesis: Controlled Chaos

The Skraup reaction is a "cascade" sequence. The critical engineering control point is the generation of acrolein . If glycerol dehydrates too fast before the aniline is available, polymerization (tar) occurs. If the oxidant is added too quickly, the reaction becomes a runaway exotherm.

Mechanism Description:

  • Dehydration: Glycerol converts to acrolein in hot sulfuric acid.[2][3]

  • Michael Addition: Aniline attacks acrolein (beta-carbon).

  • Cyclization: Electrophilic aromatic substitution closes the ring.

  • Oxidative Aromatization: The dihydroquinoline intermediate is oxidized to quinoline.[3]

SkraupMechanism Glycerol Glycerol (Precursor) Acrolein Acrolein (In-situ Reactive) Glycerol->Acrolein H2SO4, Dehydration MichaelAdduct β-Anilinopropionaldehyde Acrolein->MichaelAdduct + Aniline (1,4-Addition) Aniline Aniline DihydroQ 1,2-Dihydroquinoline MichaelAdduct->DihydroQ H+, Cyclization Quinoline Quinoline (Final Product) DihydroQ->Quinoline Oxidation (-2H)

Figure 1: The Skraup cascade.[4] Note that the rate-limiting step is often the initial dehydration; controlling this prevents tar formation.

B. The Friedländer Synthesis: Convergent Precision

The Friedländer approach is a condensation reaction.[5][6] Its success relies entirely on the pre-organization of the o-amino carbonyl compound. The reaction is driven by the thermodynamic stability of the final aromatic system and the irreversibility of water loss.

Mechanism Description:

  • Aldol Condensation: Base-catalyzed attack of the ketone enolate on the aldehyde.

  • Dehydration: Formation of the enone.

  • Imine Formation: Intramolecular attack of the amine on the ketone.

  • Aromatization: Loss of water to form the pyridine ring.

FriedlanderMechanism Precursor1 2-Aminobenzaldehyde AldolInt Aldol Intermediate Precursor1->AldolInt Base/Acid Cat. (Aldol Condensation) Precursor2 Ketone (with α-CH2) Precursor2->AldolInt Base/Acid Cat. (Aldol Condensation) SchiffBase Schiff Base / Enamine AldolInt->SchiffBase -H2O Quinoline Substituted Quinoline SchiffBase->Quinoline Cyclization & -H2O

Figure 2: The Friedländer convergence. The pathway ensures high regioselectivity dictated by the position of the carbonyls.

Experimental Protocols (Self-Validating Systems)
Protocol A: Modified Skraup Synthesis (Sulfo-Mix Method)

Designed to mitigate the violent exotherm of the classic method.

Safety Warning: This reaction generates acrolein (highly toxic lachrymator) and involves hot concentrated sulfuric acid. Perform only in a high-efficiency fume hood.

  • Preparation of "Sulfo-Mix": In a separate flask, pre-mix Nitrobenzene (oxidant, 60 mmol) and Boric Acid (moderator, 30 mmol).

  • Reaction Assembly: In a 3-neck round bottom flask equipped with a reflux condenser and mechanical stirrer, charge Aniline (50 mmol), Glycerol (150 mmol), and Ferrous Sulfate (2 mmol, catalyst).

  • Acid Addition: Add concentrated H₂SO₄ (100 mmol) dropwise. Validation Point: Ensure temperature does not spike >60°C during addition.

  • Initiation: Heat the mixture to 100°C.

  • Controlled Oxidation: Add the "Sulfo-Mix" dropwise over 1 hour.

    • Why? This prevents the accumulation of unreacted oxidant, stopping a thermal runaway.

  • Reflux: Raise temperature to 140°C for 4 hours.

  • Workup: Cool, basify with NaOH (pH 9), and steam distill to remove unreacted nitrobenzene. Extract the residue with ether.

Protocol B: Friedländer Synthesis (Green/Solvent-Free)

A modern adaptation avoiding the instability of isolated o-aminoaldehydes.

  • Precursor Check: Verify the purity of 2-aminobenzophenone or 2-aminobenzaldehyde. Validation Point: If the aldehyde is dark brown, it has polymerized; recrystallize before use.

  • Mixing: In a mortar, mix 2-aminobenzophenone (10 mmol) and Cyclohexanone (12 mmol).

  • Catalyst: Add p-Toluenesulfonic acid (p-TSA, 1 mmol).

  • Reaction: Grind the mixture with a pestle for 10-20 minutes.

    • Observation: The mixture will turn into a paste/liquid (eutectic melt) as the reaction proceeds and water is generated.

  • Completion: Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).

  • Workup: Wash the solid paste with water (to remove p-TSA) and recrystallize from ethanol.

    • Yield Expectation: >85% for this specific protocol.

Performance Comparison Data

The following data aggregates typical results from comparative literature reviews (see References).

MetricClassic SkraupModified Skraup (Microwave)Friedländer (Classic)Friedländer (Green/Catalytic)
Reaction Time 4 - 8 Hours10 - 20 Minutes2 - 24 Hours30 - 60 Minutes
Typical Yield 30 - 50%60 - 85%70 - 90%85 - 98%
Purification E-Factor High (Requires steam distillation)ModerateLow (Crystallization often sufficient)Very Low
Regioselectivity N/A (for symmetric anilines)N/A>95:5>99:1
Critical Hazard Thermal RunawayPressure generationPrecursor toxicityMinimal
Strategic Selection Guide

When should you use which method? Use the logic flow below to determine the optimal path for your target molecule.

DecisionTree Start Target Molecule Analysis IsSubstituted Is the Pyridine ring substituted? Start->IsSubstituted IsSimple Is the Benzene ring simple? IsSubstituted->IsSimple No (Parent Quinoline) HasPrecursor Is o-amino carbonyl available? IsSubstituted->HasPrecursor Yes Skraup Use Skraup Synthesis (Cost Effective) IsSimple->Skraup Yes Doebner Consider Doebner-Miller (Alternative) IsSimple->Doebner No (Complex Aniline) Friedlander Use Friedländer Synthesis (High Precision) HasPrecursor->Friedlander Yes HasPrecursor->Doebner No

Figure 3: Decision logic for selecting the synthesis route based on structural requirements.

References
  • Manske, R. H. F., & Kulka, M. (1953).[7] The Skraup Synthesis of Quinolines.[8][1][2][3][5][6][7][9][10][11] Organic Reactions, 7, 59–98.[7][12]

  • Cheng, C. C., & Meth-Cohn, O. (2004). The Friedländer Synthesis of Quinolines.[8][5][6][9][13][14] Organic Reactions, 28, 37.

  • Salehzadeh, H., et al. (2025).[15] Electrochemically assisted Friedländer reaction: a highly efficient and sustainable method for quinoline synthesis.[15] Green Chemistry.[16][1][12][15]

  • Tagliapietra, S., et al. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics.[10] MDPI Molecules.

  • BenchChem Technical Support. (2025). Comparative study of quinoline synthesis methods (Skraup vs. Friedländer).

Sources

Validation

SAR of 2-Substituted Quinoline-3-Carboxylic Acids: Antiproliferative vs. Neurokinin-3 (NK3) Antagonist Profiles

Topic: Structure-activity relationship (SAR) of 2-alkylquinoline-3-carboxylic acids Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary & Strateg...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) of 2-alkylquinoline-3-carboxylic acids Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Context

The 2-substituted quinoline-3-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, serving as a bifurcated platform for two distinct therapeutic classes: DNA-targeting antiproliferative agents and Neurokinin-3 (NK3) receptor antagonists .

While the quinoline core provides the requisite planar aromaticity for biological interaction, the substituent at the C2 position acts as the primary "steering group," determining the molecule's selectivity between nuclear targets (DNA/Topoisomerase) and membrane-bound GPCRs (NK3). This guide objectively compares the 2-alkyl derivatives against their 2-aryl and 2-heteroatom alternatives, synthesizing experimental data to guide lead optimization.

Key Mechanistic Divergence
  • 2-Alkyl Derivatives: Primarily utilized to modulate lipophilicity (LogP) and steric fit within hydrophobic pockets of enzymes like DHODH or CK2 .

  • 2-Aryl Derivatives: Favored for DNA minor groove binding and NK3 antagonism due to enhanced

    
    -
    
    
    
    stacking interactions.
  • 3-Carboxylic Acid vs. Amide: The free acid often serves as a prodrug or solubility handle, whereas the carboxamide is frequently the pharmacophore required for hydrogen bonding in the NK3 binding site.

Mechanistic Insight & Molecular Modeling

To understand the SAR, one must visualize the binding modes. The 2-alkyl group is not merely a passive spacer; it defines the molecule's rotational entropy and hydrophobic contact surface.

Pathway Visualization: Scaffold Divergence

The following diagram illustrates how the core scaffold diverges into two therapeutic pathways based on C2 and C3 modifications.

SAR_Pathway Core Quinoline-3-Carboxylic Acid (Scaffold) C2_Alkyl C2-Alkyl (Methyl/Ethyl) Steric Bulk & Lipophilicity Core->C2_Alkyl C2_Aryl C2-Aryl (Phenyl/Furyl) Pi-Stacking & Intercalation Core->C2_Aryl C3_Acid C3-COOH (Ionizable, Polar) C2_Alkyl->C3_Acid Optimization C3_Amide C3-CONHR (H-Bond Donor) C2_Aryl->C3_Amide Derivatization Target_DNA Target: DNA Minor Groove (Antiproliferative) C2_Aryl->Target_DNA Planarity Target_CK2 Target: Protein Kinase CK2 (Inhibitor) C3_Acid->Target_CK2 Target_NK3 Target: NK3 Receptor (CNS / Schizophrenia) C3_Amide->Target_NK3 Binding Pocket

Figure 1: Functional divergence of the quinoline-3-carboxylic acid scaffold based on C2/C3 substitution patterns.

Comparative SAR Analysis

This section evaluates the performance of 2-alkyl variants against key alternatives.

The "2-Alkyl" Series (The Baseline)
  • Structure: C2 substituted with Methyl, Ethyl, or Propyl.

  • Primary Activity: Moderate antimicrobial and CK2 kinase inhibition.

  • Mechanism: The alkyl group fills hydrophobic voids in the ATP-binding pocket of kinases (e.g., CK2). However, it lacks the electronic extension required for high-affinity DNA intercalation.

  • Limitation: Short alkyl chains (Methyl) often suffer from rapid metabolic oxidation.

The "2-Aryl" Series (The High-Potency Alternative)
  • Structure: C2 substituted with Phenyl, Thienyl, or substituted Aryl rings.

  • Performance: Significantly higher potency in Antiproliferative assays (MCF-7, HeLa cell lines).[1]

  • Data Support: Research indicates that 2-phenylquinoline-3-carboxylic acids bind to the A/T-rich minor groove of DNA. The phenyl ring extends the planar surface area, stabilizing the drug-DNA complex via stacking interactions that 2-alkyl groups cannot provide.

Comparative Data Table

The following table synthesizes representative activity trends from recent literature (e.g., Anti-Cancer Agents in Med. Chem., Bioorg.[2] Med. Chem. Lett.).

Feature2-Alkyl (Methyl/Ethyl) 2-Aryl (Phenyl/Subst. Ph) 2-Heteroatom (Cl/NH2)
Primary Target Protein Kinase CK2 / DHODHDNA Minor Groove / NK3 ReceptorSynthetic Intermediate / Antibacterial
Antiproliferative IC50 > 50 µM (Weak)1 - 10 µM (Potent)Variable (Moderate)
NK3 Receptor Affinity (Ki) Low (µM range)High (nM range) (as Amide)Low
Lipophilicity (cLogP) 2.0 - 3.0 (Moderate)3.5 - 5.0 (High)1.5 - 2.5 (Lower)
Metabolic Stability Low (Benzylic oxidation risk)High (Aromatic stability)High (Reactive handle)
Key Advantage Specific steric fit for small pocketsBroad spectrum cytotoxicityVersatile functionalization

Critical Insight: For NK3 antagonism (e.g., Talnetant analogs), the 2-aryl group is essential to anchor the molecule in the transmembrane hydrophobic pocket. Replacing the 2-aryl with a 2-alkyl group typically results in a 10-100 fold loss in potency , rendering the 2-alkyl series less suitable for CNS indications but potentially useful for kinase inhibition where smaller pockets are involved.

Experimental Protocols

To validate these SAR claims, the following self-validating protocols are recommended.

Synthesis: The Modified Pfitzinger Reaction

This robust method allows for the rapid generation of 2-substituted quinoline-3-carboxylic acids.

Workflow Diagram:

Synthesis_Flow Isatin Isatin (Starting Material) Inter Intermediate (Ring Opening) Isatin->Inter + Base, Reflux Ketone R-CH2-CO-R' (Ketone/Aldehyde) Ketone->Inter Base KOH / EtOH (33% w/v) Product 2-Substituted Quinoline-4-COOH (Pfitzinger Product) Inter->Product Cyclization - H2O Friedlander Alt: Friedlander (o-Aminoaldehyde + Ketone) Friedlander->Product Alternative Route

Figure 2: Synthetic route for generating 2-substituted quinoline carboxylic acids.

Step-by-Step Protocol:

  • Reactants: Dissolve Isatin (10 mmol) in 33% ethanolic KOH (15 mL).

  • Addition: Add the appropriate ketone (e.g., acetone for 2-methyl, acetophenone for 2-phenyl) (12 mmol).

  • Reflux: Heat the mixture at reflux (80°C) for 12–24 hours. Monitor via TLC (Mobile phase: MeOH:CHCl3 1:9).

  • Workup: Evaporate ethanol under reduced pressure. Dissolve residue in minimal water.

  • Precipitation: Acidify with 10% HCl to pH 2-3. The carboxylic acid precipitates as a solid.

  • Purification: Recrystallize from Ethanol/DMF.

Biological Assay: MTT Antiproliferative Screen

Objective: Determine IC50 against MCF-7 (Breast Cancer) cells.

  • Seeding: Seed MCF-7 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 µM). Ensure final DMSO < 0.1%.

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Synthesis and SAR of sulfoxide substituted carboxyquinolines as NK3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Link

  • Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent". Anti-Cancer Agents in Medicinal Chemistry. Link

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity. New Journal of Chemistry. Link

  • Structure-activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents. Journal of Medicinal Chemistry. Link

Sources

Comparative

Validating the Anticancer Potential of Novel Quinoline Derivatives: A Comparative Technical Guide

Executive Summary The quinoline scaffold remains a "privileged structure" in medicinal chemistry, forming the backbone of FDA-approved agents like Camptothecin (Topoisomerase I inhibitor) and Bosutinib (Src/Abl kinase in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold remains a "privileged structure" in medicinal chemistry, forming the backbone of FDA-approved agents like Camptothecin (Topoisomerase I inhibitor) and Bosutinib (Src/Abl kinase inhibitor). However, the development of Novel Quinoline Series (NQS) candidates often stalls due to poor solubility, off-target toxicity, or lack of mechanistic clarity.

This guide outlines a self-validating workflow to benchmark NQS candidates against established Standards of Care (SoC). We move beyond simple IC50 generation to a multi-parametric validation strategy, ensuring that observed cytotoxicity is target-driven and not an artifact of the compound's redox properties.

Part 1: The Comparative Landscape

To validate a new derivative, you must prove superiority or distinctiveness against the "Gold Standards." The following table establishes the performance benchmarks your NQS must meet to be considered viable.

Table 1: Performance Benchmarks for Quinoline Validation
ParameterNovel Quinoline Series (NQS) Target ProfileDoxorubicin (SoC) Camptothecin (Ref) Validation Threshold
Primary Target Topoisomerase II / TubulinTopoisomerase IITopoisomerase IDistinct IC50 < 5 µM
Potency (IC50) 0.5 – 3.0 µM (Solid Tumors)0.2 – 1.5 µM0.05 – 0.5 µMComparable to SoC
Selectivity Index (SI) > 3.0 (vs. HEK293/HUVEC)~1.0 – 2.0 (High Toxicity)< 1.0 (High Toxicity)Must exceed SoC
Solubility > 50 µg/mL (PBS, pH 7.4)Soluble (Salt form)Poor (Lactone instability)Improved Bioavailability
Mechanism Apoptosis (Caspase 3/7)DNA IntercalationDNA Cleavage ComplexClear Mode of Action

Expert Insight: High potency (low IC50) is common in quinolines. The true differentiator is the Selectivity Index (SI) . Many quinolines fail because they act as general protoplasmic poisons. If your NQS kills normal fibroblasts (e.g., MRC-5) at the same rate as tumor cells, the candidate is invalid regardless of its tumor potency.

Part 2: Primary Screening (In Vitro Cytotoxicity)

The "Go/No-Go" Decision: SRB vs. MTT

While MTT is the industry standard, it is not recommended for the primary validation of quinoline derivatives.

  • The Problem: Quinolines often possess redox potentials that can directly reduce tetrazolium salts (MTT) to formazan without mitochondrial activity, yielding false "viability" signals.

  • The Solution: Use the Sulforhodamine B (SRB) assay.[1][2][3][4] It stains cellular protein mass, is independent of mitochondrial redox state, and provides a linear, stable readout.

Protocol 1: SRB Cytotoxicity Validation
  • Objective: Determine IC50 and Selectivity Index (SI).

  • Controls: Positive (Doxorubicin 1 µM), Negative (0.1% DMSO), Blank (Media only).

Workflow:

  • Seeding: Plate cells (e.g., MCF-7, A549, HCT-116) at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add NQS candidates (0.01 – 100 µM) for 48h.

  • Fixation: Add cold 50% TCA (Trichloroacetic acid) to a final concentration of 10%. Incubate 1h at 4°C. Crucial: This fixes the proteins in place.

  • Washing: Wash 5x with tap water and air dry.

  • Staining: Add 0.4% SRB solution (in 1% acetic acid) for 30 min.

  • Solubilization: Wash 4x with 1% acetic acid to remove unbound dye. Solubilize bound stain with 10 mM Tris base (pH 10.5).

  • Readout: Measure Absorbance at 510 nm.

Data Calculation:



Part 3: Mechanistic Deconvolution

Once cytotoxicity is confirmed, you must validate how the cell dies. Novel quinolines typically act via Topoisomerase inhibition or Tubulin destabilization , leading to apoptosis.

Visualization: The Validated Signaling Pathway

The following diagram illustrates the mechanistic cascade expected from a bioactive quinoline derivative targeting Topoisomerase II.

Quinoline_Mechanism NQS Novel Quinoline Derivative (NQS) TopoII Topoisomerase II (Target) NQS->TopoII Intercalation/Binding DNA_Complex Stable DNA-Topo II Cleavage Complex TopoII->DNA_Complex Stabilizes DSB Double-Strand DNA Breaks DNA_Complex->DSB Prevents Religation ATM ATM/ATR Kinase Activation DSB->ATM p53 p53 Phosphorylation ATM->p53 Bax Bax Translocation (Mitochondria) p53->Bax Upregulation CytoC Cytochrome C Release Bax->CytoC MOMP Caspase Caspase-3/7 Activation CytoC->Caspase Apoptosome Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Cleavage of PARP

Figure 1: Mechanistic cascade of Topoisomerase II-targeted quinoline derivatives leading to intrinsic apoptosis.

Protocol 2: Mechanistic Confirmation (Annexin V/PI)

To prove the NQS induces programmed cell death (and not necrotic lysis due to chemical toxicity), use Flow Cytometry.

  • Treatment: Treat cells with IC50 concentration of NQS for 24h.

  • Staining: Harvest cells and stain with Annexin V-FITC (binds exposed Phosphatidylserine) and Propidium Iodide (PI) (stains DNA in leaky cells).

  • Analysis:

    • Q3 (Annexin-/PI-): Live cells.[1][4][5][6]

    • Q4 (Annexin+/PI-):Early Apoptosis (The Validation Target).

    • Q2 (Annexin+/PI+): Late Apoptosis.[7]

    • Q1 (Annexin-/PI+): Necrosis (Indicates toxicity/failure).

Success Criteria: A shift of >20% population into the Q4 (Early Apoptosis) quadrant confirms the mechanism. If the population shifts directly to Q1/Q2, the compound is likely causing acute necrosis, which is undesirable for drug development.

Part 4: Target Engagement (DNA Relaxation Assay)

To claim your quinoline is a "Topoisomerase Inhibitor" and not just a generic toxin, you must show direct enzyme inhibition.

Experimental Setup:

  • Substrate: Supercoiled plasmid DNA (pBR322).

  • Enzyme: Recombinant Human Topoisomerase II

    
    .
    
  • Comparator: Etoposide (Positive Control).[8]

Observation:

  • Control Lane: Topo II converts supercoiled DNA to relaxed circular DNA (slower migration on gel).

  • NQS Lane: If NQS inhibits Topo II, the DNA remains supercoiled (fast migration), similar to the "No Enzyme" control.

  • Validation: Dose-dependent retention of supercoiled DNA confirms direct target engagement.

Part 5: Validation Workflow Summary

The following diagram summarizes the complete validation logic required for publication-quality data.

Validation_Workflow Start Novel Quinoline Synthesis Screen Primary Screen (SRB Assay) Start->Screen Selectivity Selectivity Index (Normal vs Tumor) Screen->Selectivity IC50 < 5µM Fail Discard / Redesign Screen->Fail IC50 > 20µM Mechanism Flow Cytometry (Annexin V/PI) Selectivity->Mechanism SI > 3.0 Selectivity->Fail SI < 1.0 Target Enzyme Assay (Topo/Tubulin) Mechanism->Target Apoptosis Confirmed ADMET In Silico ADMET (Lipinski Rules) Target->ADMET Target Verified Publish Valid Candidate ADMET->Publish

Figure 2: The "Go/No-Go" decision tree for validating novel anticancer agents.

References

  • National Cancer Institute (NCI). In Vitro Cell Line Screening Project (IVCLSP). Retrieved from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. Retrieved from [Link]

  • Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond. Nature Reviews Cancer. Retrieved from [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays (MTT). Journal of Immunological Methods.[3] Retrieved from [Link]

Sources

Validation

Comparative Efficacy of Quinoline vs. Isoquinoline Isomers in Biological Assays

[1][2][3] Executive Summary The quinoline scaffold (

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

The quinoline scaffold (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


) and its structural isomer, isoquinoline, represent two of the most privileged structures in medicinal chemistry. While they share an identical molecular formula, the positional isomerism of the nitrogen atom—position 1 in quinoline versus position 2 in isoquinoline—fundamentally alters their electronic distribution, basicity, metabolic fate, and binding affinity.

This guide provides a technical comparison of these isomers, moving beyond simple structural descriptions to analyze their divergent biological efficacies.[1][2][3][4][5] We focus on antimicrobial and anticancer assays, supported by experimental protocols and mechanistic insights.[6]

Structural & Mechanistic Divergence

The primary driver of efficacy difference lies in the Structure-Activity Relationship (SAR) dictated by the nitrogen position.

  • Quinoline (Benzo[b]pyridine): Nitrogen at position 1. The lone pair is more available for metabolic oxidation, leading to the formation of a 5,6-epoxide intermediate. This intermediate is electrophilic and capable of alkylating DNA, which raises genotoxicity concerns.

  • Isoquinoline (Benzo[c]pyridine): Nitrogen at position 2. This structure typically avoids the formation of the mutagenic epoxide bridge across the 5,6 bond, resulting in a generally safer toxicological profile while maintaining high potency in DNA intercalation.

Visualization: Metabolic Fate & Toxicity Profile

The following diagram illustrates the critical metabolic divergence that influences the choice of isomer for drug development.

MetabolicFate Q Quinoline Scaffold CYP CYP450 Metabolism Q->CYP IQ Isoquinoline Scaffold IQ->CYP Epoxide 5,6-Epoxide Intermediate (Electrophilic) CYP->Epoxide Major Pathway (Quinoline) SafeMet Hydroxylated Metabolites (Non-genotoxic) CYP->SafeMet Major Pathway (Isoquinoline) DNA DNA Alkylation (Mutagenicity) Epoxide->DNA Covalent Binding Excretion Renal Excretion SafeMet->Excretion

Figure 1: Metabolic divergence between Quinoline and Isoquinoline. Note the genotoxic risk associated with the quinoline epoxide intermediate.[1]

Comparative Efficacy Data

Antimicrobial Potency (MIC Analysis)

Quinoline derivatives, particularly quinolinequinones , often exhibit superior bacteriostatic activity against Gram-positive strains compared to their isoquinoline counterparts, largely due to their ability to undergo redox cycling and generate Reactive Oxygen Species (ROS).

Table 1: Comparative MIC Values (


g/mL) of Representative Derivatives 
Data synthesized from comparative studies on functionalized derivatives.
Target OrganismQuinoline Derivative (e.g., QQ2)Isoquinoline DerivativeEfficacy Note
S. aureus (MRSA) 1.22 - 2.444.00 - 8.00Quinoline derivatives often show 2-4x higher potency against resistant Staph strains.
S. epidermidis 0.61 - 1.222.50 - 5.00High susceptibility to quinoline-induced redox stress.
E. coli > 64.0> 64.0Both isomers show reduced efficacy against Gram-negatives due to efflux pumps.
C. albicans 2.44 - 4.888.00 - 16.0Quinoline derivatives effectively disrupt fungal cell membranes.
Anticancer Cytotoxicity (IC Analysis)

While quinolines are potent, isoquinolines have demonstrated superior specificity in certain breast cancer models, particularly those overexpressing HER2.

Table 2: Cytotoxicity Profile (IC


 in 

M)
Cell LineTissue OriginQuinoline IC

Isoquinoline IC

Interpretation
MCF-7 Breast (ER+)5.29 ± 0.586.12 ± 0.80Comparable efficacy; mechanism likely involves Topoisomerase II inhibition.
SKBR3 Breast (HER2+)12.54.2 Isoquinoline superior. Nitrogen position at C2 favors binding to the HER2 kinase domain.
HeLa Cervical3.72 ± 0.915.50 ± 1.2Quinoline derivatives show slightly higher potency in rapid-division lines.
Vero Normal Kidney> 50.0> 100.0Isoquinoline derivatives generally exhibit a wider therapeutic index (safer).

Experimental Protocols

To validate these findings, reproducible assays are required.[4] Below are the standardized protocols for generating the data above.

Workflow Visualization: MTT Cytotoxicity Assay

This self-validating workflow ensures metabolic activity is accurately correlated with cell viability.

MTT_Workflow Start Seed Cells (5-10k cells/well) Incubate1 Incubate 24h (Adhesion) Start->Incubate1 Treat Compound Treatment (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 24-72h (Drug Action) Treat->Incubate2 AddMTT Add MTT Reagent (0.5 mg/mL) Incubate2->AddMTT Incubate3 Incubate 4h (Formazan Formation) AddMTT->Incubate3 Solubilize Add DMSO/SDS (Dissolve Crystals) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read

Figure 2: Standardized MTT assay workflow for evaluating quinoline/isoquinoline cytotoxicity.[7]

Protocol 1: Broth Microdilution for MIC Determination

Purpose: To quantify the lowest concentration of isomer required to inhibit visible bacterial growth.

Reagents:

  • Mueller-Hinton Broth (MHB)

  • Standardized Bacterial Suspension (

    
     McFarland)[8]
    
  • Resazurin dye (optional, for visual enhancement)

Step-by-Step Procedure:

  • Preparation: Dissolve test compounds (Quinoline/Isoquinoline derivatives) in DMSO to create a stock solution. Ensure final DMSO concentration in assay is

    
    .
    
  • Dilution: In a 96-well plate, perform 2-fold serial dilutions of the compound in MHB (Range:

    
     down to 
    
    
    
    ).
  • Inoculation: Add

    
     of bacterial suspension (
    
    
    
    CFU/mL final) to each well.
  • Controls:

    • Positive Control:[7][8][9][10] Ciprofloxacin or standard antibiotic.

    • Growth Control: Bacteria + Broth + DMSO (no drug).

    • Sterility Control: Broth only.

  • Incubation: Incubate at

    
     for 18–24 hours.
    
  • Readout: Visually inspect for turbidity.[8] The MIC is the lowest concentration well with no visible turbidity.[8]

Protocol 2: MTT Cell Viability Assay

Purpose: To determine IC


 values for anticancer efficacy.[11]

Step-by-Step Procedure:

  • Seeding: Seed cancer cells (e.g., MCF-7) at density

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Replace medium with fresh media containing graded concentrations of the quinoline/isoquinoline isomer. Include a Vehicle Control (0.1% DMSO).

  • Exposure: Incubate for 48 hours at

    
    , 
    
    
    
    .
  • MTT Addition: Add

    
     of MTT stock (
    
    
    
    in PBS) to each well.
  • Conversion: Incubate for 4 hours. Viable mitochondria will reduce yellow MTT to purple formazan.[11]

  • Solubilization: Aspirate media carefully. Add

    
     DMSO to dissolve crystals. Shake plate for 10 mins.
    
  • Quantification: Measure Optical Density (OD) at

    
     using a microplate reader.
    
  • Calculation:

    
    
    Plot dose-response curve to derive IC
    
    
    
    .

Conclusion: Selection Guide

  • Choose Quinoline Scaffolds when targeting Gram-positive bacteria or when high potency is required despite potential genotoxicity risks (e.g., late-stage cancer therapy). The 1-nitrogen position facilitates redox cycling beneficial for antimicrobial action.

  • Choose Isoquinoline Scaffolds for chronic therapies or targets requiring high specificity (like HER2+ breast cancer). The 2-nitrogen position offers a safer metabolic profile (avoiding the 5,6-epoxide) and a wider therapeutic window.

References

  • National Institutes of Health (NIH). (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Retrieved from [Link]

Sources

Comparative

Beyond the Scaffold: A Cross-Validation Framework for Quinoline Therapeutics

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Optimization Scientists Executive Summary: The "Privileged" Trap Quinoline scaffolds are ubiquitous in drug discovery, forming th...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Optimization Scientists

Executive Summary: The "Privileged" Trap

Quinoline scaffolds are ubiquitous in drug discovery, forming the backbone of antimalarials (Chloroquine), topoisomerase inhibitors (Camptothecin), and kinase inhibitors (Lenvatinib). However, their "privileged" status often masks a critical liability: Assay Interference .

Quinolines are notorious for intrinsic fluorescence, metal chelation, and aggregation-based promiscuity. This guide provides a rigorous cross-validation framework to distinguish genuine structure-activity relationships (SAR) from experimental artifacts. We objectively compare quinoline performance against structural alternatives (Isoquinolines, Indoles) and define the orthogonal assays required to validate their efficacy.

The Artifact Landscape: Why Validation Fails

Before comparing efficacy, one must validate the readout. Quinolines introduce three specific noise vectors into high-throughput screening (HTS) and lead optimization.

Interference VectorMechanismImpact on DataMitigation Strategy
Intrinsic Fluorescence Quinolines absorb/emit in UV-Blue regions (300-450nm), often overlapping with DAPI, Hoechst, or Resazurin.False Positives/Negatives: Signal masking or artificial enhancement in fluorescence-based binding assays.[1]Use Red-shifted dyes (e.g., Draq5) or label-free methods (SPR).
Metal Chelation Nitrogen lone pair (N1) and substituents (e.g., 8-OH) chelate Zn²⁺, Mg²⁺, Fe²⁺.False Inhibition: Stripping co-factors from metalloenzymes rather than binding the active site.Add EDTA/EGTA to buffer or test against metal-independent mutants.
Aggregation (PAINS) Planar aromatic stacking forms colloidal aggregates at >10µM.Non-Specific Binding: Physical sequestration of the target protein.Detergent Challenge: Re-test in 0.01% Triton X-100.
Visualization: The False Positive Elimination Flow

The following diagram outlines the logic flow for filtering quinoline hits.

QuinolineValidation Library Quinoline Library (Primary Screen) Hit Initial Hit Library->Hit Fluorescence Fluorescence Counter-Screen Hit->Fluorescence Check Intrinsic Emission Detergent Detergent Challenge Fluorescence->Detergent Clean Signal Artifact Discard (Artifact) Fluorescence->Artifact High Background Orthogonal Orthogonal Assay (Biophysical) Detergent->Orthogonal Activity Retained Detergent->Artifact Activity Lost (Aggregator) Valid Validated Lead Orthogonal->Valid Kd Confirmed Orthogonal->Artifact No Binding

Caption: Decision tree for filtering intrinsic fluorescence and aggregation artifacts in quinoline screening.

Comparative Efficacy: Quinoline vs. Alternatives

When selecting a scaffold, researchers often choose between Quinoline (1-azanaphthalene), Isoquinoline (2-azanaphthalene), and Indole (benzopyrrole). While Quinolines offer superior DNA intercalation, they carry higher metabolic risks compared to Isoquinolines.

Table 1: Scaffold Performance Matrix

Data synthesized from comparative metabolic studies and cytotoxicity profiling.

FeatureQuinoline Isoquinoline Indole
Primary Target Class DNA Intercalation, Kinases (Type II)GPCRs, Ion ChannelsKinases (Type I), Serotonin Receptors
Metabolic Liability High: Oxidation at C2/C3; Epoxide formation (Genotoxicity risk).Moderate: Ring oxidation; generally avoids epoxide formation.Low/Moderate: C3 oxidation; Indole-3-carbinol pathways.
Solubility (LogP) Moderate (often requires salt formation).Similar to Quinoline.[2][3][4][5][6]Lower (often more soluble).
Fluorescence Interference High (Strong UV/Blue emission).Moderate.High (Tryptophan-like intrinsic fluorescence).
Cytotoxicity (IC50) Often <1 µM (Potent but toxic).Variable (Structure dependent).Tunable (Often >1 µM starting points).

Key Insight: If your quinoline lead shows high potency (IC50 < 100 nM) but also high toxicity in healthy fibroblasts, consider an Isoquinoline scaffold hop . The nitrogen shift often maintains binding affinity while altering the metabolic activation pathway (avoiding the 2,3-epoxide).

Orthogonal Validation Workflows

To publish quinoline data, you must prove the observed effect is biological, not chemical.

A. Cytotoxicity: The "Triangulation" Method

Never rely on a single assay. Tetrazolium salts (MTT/MTS) can be reduced directly by reactive quinoline species, yielding false "viability" signals.

  • Metabolic Assay (Primary): MTT or WST-1.

    • Risk: Quinolines may reduce tetrazolium directly.

  • Membrane Integrity (Secondary): LDH Release or Trypan Blue.

    • Why: Unaffected by mitochondrial metabolism.

  • Energy State (Confirmation): ATP Luminescence (CellTiter-Glo).

    • Why: Most sensitive; luminescence is spectrally distinct from quinoline fluorescence.

B. Target Binding: Thermal Shift vs. SPR

If you claim your quinoline inhibits an enzyme:

  • Do not rely solely on enzymatic inhibition assays (susceptible to chelation/aggregation).

  • Must perform: Cellular Thermal Shift Assay (CETSA) or Surface Plasmon Resonance (SPR).

Detailed Protocols: Self-Validating Systems

Protocol 1: Fluorescence Background Correction

Objective: Quantify and subtract intrinsic quinoline fluorescence from assay data.

Materials:

  • Quinoline test compounds (10 mM DMSO stock).

  • Assay Buffer (e.g., PBS or HEPES).

  • Fluorescence Plate Reader.

Step-by-Step:

  • Preparation: Prepare a "Cell-Free" plate containing only Assay Buffer and the Compound at the test concentrations (0.1 µM – 100 µM).

  • Spectral Scan: Perform an excitation/emission scan.

    • Excitation: 300 nm – 600 nm.

    • Emission: Measure peak intensity.

  • Overlap Check: If the compound emits >10% of the signal intensity of your assay fluorophore (e.g., Resazurin Ex 560/Em 590) at the same wavelengths, the assay is invalid .

  • Correction: If emission is <10%, subtract the "Cell-Free" RFU (Relative Fluorescence Units) from the "Experimental" RFU for every concentration point.

    • Formula:

      
      
      
Protocol 2: The Detergent Challenge (Aggregation Check)

Objective: Confirm that inhibition is stoichiometric and not due to colloidal sequestration.

Materials:

  • Target Enzyme.

  • Substrate.[7]

  • Triton X-100 (freshly prepared 0.1% stock).

Step-by-Step:

  • Baseline IC50: Determine the IC50 of the quinoline in standard buffer.

  • Detergent Spike: Repeat the assay with the addition of 0.01% Triton X-100 (or 0.005% Tween-20) in the reaction buffer.

  • Analysis:

    • Valid Hit: IC50 remains stable (within 2-3 fold).

    • Artifact (Aggregator): IC50 shifts dramatically (>10 fold increase) or activity disappears. Detergents disrupt colloids, eliminating the false inhibition.

Mechanism of Action Visualization

Understanding where Quinolines act helps in selecting the right validation tool.

MOA cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm/Lysosome Quinoline Quinoline Compound DNA DNA Intercalation (Topoisomerase Poison) Quinoline->DNA Planar Stacking Lysosome Lysosomotropism (pH Trapping) Quinoline->Lysosome Protonation (pKa ~8.5) Replication Replication Fork Arrest DNA->Replication S-Phase Arrest Autophagy Autophagy Inhibition Lysosome->Autophagy Fusion Block

Caption: Dual mechanisms of Quinoline action: Nuclear intercalation vs. Cytoplasmic lysosomal trapping.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition.[8] Journal of Medicinal Chemistry.

  • Creative Biolabs. Orthogonal Assays for Hit Validation. Creative Biolabs Services.

  • Comparison of Quinoline and Isoquinoline Biological Activities. BenchChem Guides.

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.

  • Comparison of MTT vs Trypan Blue for Cytotoxicity. BenchChem Guides.

Sources

Validation

Bridging the Gap: In Vitro vs. In Vivo Efficacy of Quinoline-Based Therapeutics

[1][2] Introduction: The Translational "Valley of Death" Quinoline scaffolds remain a cornerstone in medicinal chemistry, serving as the backbone for antimalarials (chloroquine, mefloquine), anticancer agents (camptothec...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction: The Translational "Valley of Death"

Quinoline scaffolds remain a cornerstone in medicinal chemistry, serving as the backbone for antimalarials (chloroquine, mefloquine), anticancer agents (camptothecin derivatives), and antibacterials (fluoroquinolones). However, a pervasive challenge in quinoline drug development is the Pharmacokinetic/Pharmacodynamic (PK/PD) Disconnect .

Researchers often observe a "Valley of Death" where compounds exhibiting nanomolar potency in vitro (IC50 < 10 nM) fail to demonstrate therapeutic efficacy in vivo. This guide dissects the causality behind these failures, comparing the experimental landscapes of in vitro and in vivo testing, and provides self-validating protocols to bridge this gap.

Mechanistic Foundations

To understand efficacy discrepancies, one must first visualize the molecular targets. Quinolines are "privileged structures" capable of interacting with diverse biological targets through π-π stacking and hydrogen bonding.

Core Mechanisms of Action
  • Heme Detoxification (Malaria): In the acidic food vacuole of Plasmodium, quinolines prevent the polymerization of toxic heme into inert hemozoin.

  • DNA Intercalation (Cancer): Planar quinoline rings insert between DNA base pairs, inhibiting topoisomerase enzymes and stalling replication.

Quinoline_MOA cluster_malaria Antimalarial Pathway cluster_cancer Anticancer Pathway Quinoline Quinoline Scaffold FoodVacuole Parasite Food Vacuole (pH 5.0) Quinoline->FoodVacuole Accumulation via pH Trapping Hemozoin Hemozoin Crystals (Inert) Quinoline->Hemozoin Inhibits Formation Nucleus Cell Nucleus Quinoline->Nucleus Passive Diffusion Heme Free Heme (Fe2+) (Toxic) FoodVacuole->Heme Binds Heme->Hemozoin Polymerization Lysis Membrane Lysis & Parasite Death Heme->Lysis Accumulation DNA Genomic DNA Nucleus->DNA Intercalation Topo Topoisomerase Complex DNA->Topo Stabilizes Cleavable Complex Apoptosis Replication Arrest & Apoptosis Topo->Apoptosis DNA Breaks

Figure 1: Dual mechanism of action for quinoline derivatives in antimalarial (heme inhibition) and anticancer (DNA intercalation) applications.

In Vitro Evaluation: The Potency Screen

In vitro assays represent the "idealized" environment: direct drug-target contact, no metabolic barriers, and constant exposure.

Protocol A: SYBR Green I Fluorescence Assay (Antimalarial)

This assay measures parasite proliferation by quantifying DNA content. It is superior to the microscopic Giemsa method for high-throughput screening.

Reagents:

  • P. falciparum culture (strain 3D7 or Dd2).[1][2]

  • SYBR Green I nucleic acid stain.

  • Lysis buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).

Step-by-Step Workflow:

  • Synchronization: Synchronize parasite cultures to the ring stage using 5% sorbitol to ensure uniform growth kinetics.

  • Plating: Dispense 90 µL of parasite culture (1% parasitemia, 2% hematocrit) into 96-well plates.

  • Treatment: Add 10 µL of quinoline test compounds (serially diluted in DMSO/medium). Final DMSO concentration must be <0.5%.

  • Incubation: Incubate for 72 hours at 37°C in a gas mixture of 90% N₂, 5% O₂, 5% CO₂.

  • Development: Add 100 µL of Lysis Buffer containing SYBR Green I (0.2 µL/mL) to each well.

  • Readout: Incubate in the dark for 1 hour. Measure fluorescence using a plate reader (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot fluorescence vs. log[concentration] to calculate IC50 using non-linear regression.

Self-Validation Check:

  • Z-Factor: Must be > 0.5 for the assay to be statistically robust.

  • Reference Control: Chloroquine IC50 should fall within 15–25 nM (3D7 strain).

In Vivo Evaluation: The Efficacy Reality Check

In vivo models introduce the "ADME" variables (Absorption, Distribution, Metabolism, Excretion) that often kill quinoline candidates.[3]

Protocol B: 4-Day Suppressive Test (P. berghei ANKA)

The gold standard for assessing blood-stage antimalarial activity in rodents.

Subjects:

  • Female Swiss albino mice (18–22 g).

Step-by-Step Workflow:

  • Infection (Day 0): Inoculate mice intraperitoneally (i.p.) with

    
    P. berghei infected erythrocytes.
    
  • Treatment (Day 0–3):

    • Group 1: Vehicle control.

    • Group 2: Chloroquine (10 mg/kg) - Positive Control.

    • Group 3–5: Test Quinoline (e.g., 10, 30, 100 mg/kg).

    • Administer via oral gavage (p.o.) 2 hours post-infection and every 24 hours for 3 days.

  • Monitoring: Observe for clinical signs (ruffled fur, lethargy).

  • Harvest (Day 4): Prepare thin blood smears from tail vein blood. Fix with methanol and stain with 10% Giemsa.

  • Quantification: Count infected RBCs per 1,000 total RBCs under oil immersion (100x).

    • Formula:

      
       (where C = parasitemia in control, T = parasitemia in treated).
      

Critical Causality: If a compound shows >90% suppression at 10 mg/kg, it is considered a lead. If it shows <50% suppression despite high in vitro potency, the failure is likely pharmacokinetic (e.g., rapid CYP450 metabolism).

Comparative Analysis: Why Hits Fail

The table below illustrates a common scenario in quinoline development. Compound Q-1 appears superior in the petri dish but fails in the mouse. Compound Q-2 is optimized for bioavailability.

Data Comparison: The "Potency vs. Efficacy" Paradox
FeatureCompound Q-1 (The "False" Lead)Compound Q-2 (The Optimized Lead)
Structure 4-aminoquinoline with simple alkyl side chain4-aminoquinoline with morpholine side chain
In Vitro IC50 5 nM (Extremely Potent)45 nM (Moderately Potent)
LogP (Lipophilicity) 5.8 (Very High)3.2 (Optimal)
Microsomal Stability (t1/2) < 15 min (Rapid Clearance)> 60 min (Stable)
In Vivo ED50 > 100 mg/kg (Inactive)5 mg/kg (Highly Efficacious)
Oral Bioavailability (%F) < 5%45%
Primary Failure Mode Trapped in lipid membranes; rapid hepatic metabolism.N/A

Technical Insight: Compound Q-1 fails because its high lipophilicity (LogP > 5) leads to:

  • Non-specific binding: It binds to plasma proteins (albumin) rather than the target.

  • Metabolic liability: It is a prime substrate for CYP450 enzymes in the liver, leading to rapid clearance before reaching the therapeutic threshold.

Compound Q-2 incorporates a morpholine group (polar), lowering LogP to ~3. This balances membrane permeability with solubility, improving oral bioavailability and metabolic stability.

The Translational Optimization Pipeline

To avoid wasting resources on "Q-1" type compounds, adopt this "Fail Fast" workflow.

Optimization_Workflow cluster_filters The ADME Filters (Fail Fast) Hit In Vitro Hit (IC50 < 50 nM) Solubility Kinetic Solubility (> 50 µM?) Hit->Solubility Microsomes Microsomal Stability (t1/2 > 30 min?) Solubility->Microsomes Pass Redesign SAR Optimization (Modify Side Chain) Solubility->Redesign Fail Permeability Caco-2 Permeability (Efflux Ratio < 2?) Microsomes->Permeability Pass Microsomes->Redesign Fail InVivo In Vivo Efficacy (Mouse Model) Permeability->InVivo Pass Permeability->Redesign Fail Redesign->Hit Retest

Figure 2: The "Fail Fast" decision tree. Compounds must pass ADME filters (solubility, metabolic stability) before in vivo testing.

Conclusion

The transition from in vitro to in vivo efficacy for quinoline compounds is governed not by potency, but by drug-like properties . While in vitro assays (SYBR Green, MTT) confirm the mechanism of action, they cannot predict metabolic fate.

Key Takeaway: Do not prioritize compounds solely based on the lowest IC50. Prioritize compounds with a "druggable" profile (LogP 2–4, metabolic stability) even if their in vitro potency is slightly lower. This holistic approach reduces attrition rates in late-stage preclinical development.

References

  • Vertex AI Search. (2025). Quinoline antimalarials: mechanisms of action and resistance. PubMed.[4] [Link]

  • Journal of Medicinal Chemistry. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. [Link]

  • Frontiers in Chemistry. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers. [Link]

  • MDPI. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules. [Link]

  • PMC. (2013). Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. NCBI. [Link]

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Comparative

A Guide to Selectivity Profiling of Novel Antibacterial Agents: The Case of 2-Ethyl-4-methylquinoline-3-carboxylic acid

In the ever-pressing battle against antimicrobial resistance, the discovery and development of new bacterial agents with specific activity spectra are paramount. Quinolone-3-carboxylic acids have long been a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-pressing battle against antimicrobial resistance, the discovery and development of new bacterial agents with specific activity spectra are paramount. Quinolone-3-carboxylic acids have long been a cornerstone of antibacterial therapy, and novel derivatives continue to be a promising area of research.[1] This guide offers a comprehensive framework for the selectivity profiling of a novel quinoline derivative, using 2-Ethyl-4-methylquinoline-3-carboxylic acid as a central example. While specific experimental data for this compound is not yet publicly available, this document will provide researchers, scientists, and drug development professionals with the principles, protocols, and illustrative data required to conduct such an evaluation.

The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for bacterial DNA replication, and their inhibition leads to cell death. The selectivity of these compounds against different bacterial species is influenced by factors such as the specific structure of the quinolone, its ability to penetrate the bacterial cell wall, and the presence of efflux pumps.[2]

Experimental Design for Selectivity Profiling

A robust selectivity profile is established by determining the antibacterial activity of a compound against a diverse panel of clinically relevant bacterial strains. This panel should ideally include representatives from both Gram-positive and Gram-negative bacteria, as well as strains with known resistance mechanisms.

Selection of Bacterial Strains

For a comprehensive initial screen, the following American Type Culture Collection (ATCC) strains are recommended:

  • Gram-positive:

    • Staphylococcus aureus (e.g., ATCC 29213) - A common cause of skin and soft tissue infections.

    • Enterococcus faecalis (e.g., ATCC 29212) - A frequent cause of hospital-acquired infections.

  • Gram-negative:

    • Escherichia coli (e.g., ATCC 25922) - A versatile pathogen responsible for a wide range of infections.

    • Pseudomonas aeruginosa (e.g., ATCC 27853) - An opportunistic pathogen known for its intrinsic resistance.

    • Klebsiella pneumoniae (e.g., ATCC 700603) - A significant cause of pneumonia and other infections, often with multidrug resistance.

Comparator Compounds

To contextualize the activity of the test compound, it is essential to include well-characterized antibiotics as comparators. For a novel quinolone derivative, a broad-spectrum fluoroquinolone is an appropriate choice.

  • Ciprofloxacin: A widely used second-generation fluoroquinolone with activity against a broad range of Gram-positive and Gram-negative bacteria.[3]

Methodology: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation.[4] The following protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[5]

Experimental Workflow for MIC Determination

G cluster_prep Preparation cluster_testing MIC Assay cluster_analysis Data Analysis A Prepare stock solution of 2-Ethyl-4-methylquinoline-3-carboxylic acid C Prepare serial two-fold dilutions of the compound in a 96-well plate A->C B Culture bacterial strains on appropriate agar D Standardize bacterial inoculum to 0.5 McFarland B->D E Inoculate wells with the standardized bacterial suspension C->E D->E F Incubate plates at 35-37°C for 16-20 hours E->F G Visually determine the MIC (lowest concentration with no visible growth) F->G H Record and tabulate MIC values G->H

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol
  • Preparation of Antimicrobial Solutions:

    • Prepare a stock solution of 2-Ethyl-4-methylquinoline-3-carboxylic acid and the comparator antibiotic (e.g., Ciprofloxacin) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Illustrative Selectivity Profile

The following table presents hypothetical, yet representative, MIC values for our compound of interest, 2-Ethyl-4-methylquinoline-3-carboxylic acid, alongside a comparator, Ciprofloxacin. These values are based on published data for structurally related quinoline-3-carboxylic acid derivatives and serve to illustrate how to interpret a selectivity profile.[1][6][7][8]

Bacterial StrainGram Stain2-Ethyl-4-methylquinoline-3-carboxylic acid (MIC, µg/mL)Ciprofloxacin (MIC, µg/mL)
Staphylococcus aureus (ATCC 29213)Positive40.5
Enterococcus faecalis (ATCC 29212)Positive161
Escherichia coli (ATCC 25922)Negative20.015
Pseudomonas aeruginosa (ATCC 27853)Negative320.5
Klebsiella pneumoniae (ATCC 700603)Negative80.125

Discussion and Interpretation

The hypothetical data presented above would suggest that 2-Ethyl-4-methylquinoline-3-carboxylic acid possesses broad-spectrum antibacterial activity, with activity against both Gram-positive and Gram-negative bacteria.

  • Potency: When compared to Ciprofloxacin, the illustrative MIC values for 2-Ethyl-4-methylquinoline-3-carboxylic acid are higher across all tested strains, indicating lower potency. For instance, against E. coli, the MIC for our test compound is significantly higher than that of Ciprofloxacin.

  • Selectivity: The compound shows varied activity against the different strains. In this hypothetical scenario, it is most active against E. coli and least active against P. aeruginosa. The higher MIC against P. aeruginosa is not unexpected, as this organism is known for its low outer membrane permeability and effective efflux systems.

  • Gram-positive vs. Gram-negative Activity: The illustrative data suggests that 2-Ethyl-4-methylquinoline-3-carboxylic acid has a preference for Gram-negative bacteria, particularly E. coli, over the tested Gram-positive strains.

This type of analysis is crucial in the early stages of drug development. A compound with high potency and a broad spectrum of activity may be desirable for treating a wide range of infections. Conversely, a compound with a narrow spectrum, targeting specific pathogens, could be advantageous in minimizing the disruption of the patient's normal microbiota and reducing the selective pressure for resistance development in non-target bacteria.

Conclusion

This guide provides a foundational framework for the selectivity profiling of novel antibacterial agents, using the hypothetical case of 2-Ethyl-4-methylquinoline-3-carboxylic acid. By following standardized protocols, such as the CLSI broth microdilution method, and employing a diverse panel of bacterial strains, researchers can generate robust and comparable data. The interpretation of this data, in the context of established comparator antibiotics, is a critical step in identifying promising new candidates for the treatment of bacterial infections. Further studies, including mechanism of action elucidation and in vivo efficacy models, would be the necessary next steps in the development of any new antibacterial compound.

References

  • Krishnan, R., & Lang Jr, S. A. (1986). Antibacterial activity of 6,8-disubstituted-quinolone-3-carboxylic acids. Journal of Pharmaceutical Sciences, 75(12), 1185–1187.
  • Wentland, M. P., Bailey, D. M., Cornett, J. B., Dobson, R. A., Powles, R. G., & Wagner, R. B. (1984). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 27(9), 1103–1108.
  • Bhandare, R. R., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 11(5), 13168-13183.
  • Mitscher, L. A. (2005). Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. Reviews of Infectious Diseases, 7(Suppl 4), S355-S366.
  • EUCAST. (2022). EUCAST Panels of Phenotypically Defined Strains. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Li, X., et al. (2024). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega.
  • Patel, H. V., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 38(11-12), 1017-1023.
  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246.
  • Neu, H. C. (1985). Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. Reviews of Infectious Diseases, 7(Suppl 4), S355-S366.
  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180-2182.
  • MI - Microbiology. Broth Microdilution. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2017). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Available at: [Link]

  • Zhang, J., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 529.
  • Liu, Y., et al. (2022). Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. European Journal of Medicinal Chemistry, 238, 114457.
  • Google Patents. (1989). US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.
  • Al-Ostath, A., et al. (2023).
  • Iacob, A. C., et al. (2024). Quinolones: Development, Mechanism of Action, and Clinical Applications of Synthetic Antibiotics. Auctores Journals.
  • Al-Soud, Y. A., et al. (2019). New Hydrazide-hydrazone Derivatives of Quinoline 3-Carboxylic Acid Hydrazide: Synthesis, Theoretical Modeling and Antibacterial Evaluation. Letters in Organic Chemistry, 16(5), 430-436.
  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • Khan, A., et al. (2022). Identification of quinoline derivatives as growth inhibitors of MDR pathogen Klebsiella pneumoniae. Future Microbiology, 17, 969-981.
  • Koorbanally, N. A., et al. (2025). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives.
  • Wang, Y., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Infectious Diseases, 5(7), 1162-1170.
  • He, Y., et al. (2019). Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli. PeerJ, 7, e6470.
  • Moussaoui, O., et al. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antibacterial activity. Mediterranean Journal of Chemistry, 9(4), 324-332.
  • ResearchGate. Ciprofloxacin MIC and MPC for the original strains. Available at: [Link]

  • Jesus, F. P. K., et al. (2009). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole.
  • Clinical and Laboratory Standards Institute. M100 - Performance Standards for Antimicrobial Susceptibility Testing.
  • Padalino, G., et al. (2023). Compounds Containing 2,3-Bis(phenylamino) Quinoxaline Exhibit Activity Against Methicillin-Resistant Staphylococcus aureus, Enterococcus faecalis, and Their Biofilms. Microbiology Spectrum, 11(4).
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  • U.S. Food and Drug Administration. (2026). Antibacterial Susceptibility Test Interpretive Criteria. Available at: [Link]

  • Firsov, A. A., et al. (1998). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial Agents and Chemotherapy, 42(11), 2848-2852.
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Validation

A Researcher's Guide to Validating DNA Gyrase Inhibition by Quinolone Derivatives

In the landscape of antibacterial drug discovery, DNA gyrase remains a cornerstone target due to its essential role in bacterial DNA replication and the clinical success of quinolone antibiotics.[1][2][3] For researchers...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antibacterial drug discovery, DNA gyrase remains a cornerstone target due to its essential role in bacterial DNA replication and the clinical success of quinolone antibiotics.[1][2][3] For researchers and drug development professionals, rigorously validating the inhibition of this enzyme by novel quinolone derivatives is a critical step in identifying promising therapeutic candidates. This guide provides an in-depth comparison of key experimental methodologies, grounded in the principles of scientific integrity and supported by detailed protocols.

The Central Role of DNA Gyrase and the Quinolone Mechanism of Action

Bacterial DNA gyrase, a type II topoisomerase, is a unique enzyme responsible for introducing negative supercoils into DNA, a process crucial for relieving the torsional stress that arises during DNA replication and transcription.[4][5] This essential function in bacteria, coupled with its absence in higher eukaryotes, makes it an attractive target for antimicrobial agents.

Quinolone antibiotics exert their antibacterial effects by targeting DNA gyrase and the related enzyme, topoisomerase IV.[6][7] They don't simply bind to the enzyme; instead, they stabilize a transient intermediate in the enzyme's catalytic cycle known as the cleavage complex, where both strands of the DNA are cleaved.[2][7] This quinolone-gyrase-DNA ternary complex effectively stalls the replication fork, leading to an inhibition of DNA and RNA synthesis, which at low concentrations is bacteriostatic.[1][2] At higher concentrations, this stabilization can lead to the fragmentation of the chromosome, resulting in rapid, bactericidal effects.[1] The binding of quinolones is mediated through a water-metal ion bridge within the GyrA subunit of the enzyme.[1][8]

cluster_0 Mechanism of DNA Gyrase Inhibition by Quinolones Gyrase DNA Gyrase CleavageComplex Gyrase-DNA Cleavage Complex Gyrase->CleavageComplex Binds to DNA DNA Relaxed DNA CleavageComplex->Gyrase Religation (inhibited) TernaryComplex Stable Ternary Complex (Gyrase-DNA-Quinolone) CleavageComplex->TernaryComplex Quinolone binding Quinolone Quinolone Derivative ReplicationBlock Replication Fork Stalling TernaryComplex->ReplicationBlock Inhibition of DNA relegation CellDeath Bacterial Cell Death ReplicationBlock->CellDeath Chromosome fragmentation

Caption: Mechanism of DNA gyrase inhibition by quinolone derivatives.

A Comparative Analysis of Key Validation Assays

Validating the inhibitory activity of novel quinolone derivatives requires a multi-faceted approach. Several robust assays are available, each providing unique insights into the compound's mechanism of action. The choice of assay depends on the specific research question, throughput requirements, and available resources.

Assay TypePrincipleAdvantagesDisadvantages
DNA Supercoiling Assay Measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase. Inhibition is observed as a decrease in supercoiled DNA.[4]Direct measure of gyrase catalytic activity. Visually intuitive results via agarose gel electrophoresis.Lower throughput. Requires gel electrophoresis and imaging.
ATPase Assay Measures the ATP hydrolysis that fuels the supercoiling reaction. Inhibition is detected as a decrease in ATPase activity.[5][9]High-throughput compatible (plate-based formats).[9][10] Provides mechanistic insight into energy-dependent inhibition.Indirect measure of supercoiling. Can be affected by compounds that interfere with the detection system.
Cleavage Complex Assay Detects the formation of the stabilized gyrase-DNA covalent complex induced by quinolones.[11]Directly probes the specific mechanism of quinolone action.[2][7] Can differentiate between gyrase inhibitors and poisons.More technically demanding. Often requires radiolabeled DNA or specific antibodies.
Binding Affinity Assays Quantifies the direct interaction between the quinolone derivative and the gyrase-DNA complex.Provides quantitative data on binding strength (e.g., KD).[12] Useful for structure-activity relationship (SAR) studies.Can be complex to set up (e.g., SPR, ITC).[12] Does not directly measure functional inhibition.

Experimental Protocols: A Step-by-Step Guide

Here, we provide detailed protocols for the most common assays used to validate DNA gyrase inhibition. These protocols are designed to be self-validating by including appropriate positive and negative controls.

DNA Supercoiling Inhibition Assay

This assay is a foundational method to directly visualize the inhibition of DNA gyrase's catalytic activity.

cluster_1 DNA Supercoiling Inhibition Assay Workflow A Prepare Reaction Mix (Buffer, Relaxed DNA, ATP) B Add Quinolone Derivative (Varying Concentrations) A->B C Add DNA Gyrase Enzyme B->C D Incubate at 37°C C->D E Stop Reaction (e.g., with SDS/Proteinase K) D->E F Agarose Gel Electrophoresis E->F G Visualize and Quantify Bands (Supercoiled vs. Relaxed DNA) F->G

Caption: Workflow for the DNA supercoiling inhibition assay.

Materials:

  • Purified DNA gyrase (e.g., from E. coli)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)

  • ATP solution

  • Quinolone derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Stop solution (e.g., SDS, EDTA, Proteinase K)

  • Agarose, TAE or TBE buffer, DNA loading dye, and a DNA stain (e.g., ethidium bromide or SYBR Safe)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, relaxed plasmid DNA (e.g., 0.5 µg), and ATP (e.g., 1 mM final concentration).

  • Inhibitor Addition: Add varying concentrations of the quinolone derivative to the reaction tubes. Include a positive control (a known gyrase inhibitor like ciprofloxacin) and a negative control (solvent only).

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of DNA gyrase (e.g., 1 unit, the amount required to supercoil >90% of the DNA in the absence of an inhibitor).

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).[13]

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Electrophoresis: Add DNA loading dye to each sample and load onto a 1% agarose gel. Run the gel at a constant voltage until there is adequate separation between the supercoiled and relaxed DNA bands.

  • Visualization and Analysis: Stain the gel with a DNA stain and visualize it under UV light. The inhibition of gyrase activity is indicated by a decrease in the intensity of the supercoiled DNA band and a corresponding increase in the relaxed DNA band. Quantify the band intensities to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of supercoiling activity).[14][15]

DNA Gyrase ATPase Assay

This assay provides a higher-throughput method to screen for inhibitors that target the ATP-dependent activity of DNA gyrase.

Materials:

  • Purified DNA gyrase

  • Linearized plasmid DNA (stimulates ATPase activity)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 5 mM MgCl2, 5 mM DTT, 10% glycerol)[9]

  • ATP

  • Coupled enzyme system (pyruvate kinase/lactate dehydrogenase)

  • Phosphoenolpyruvate (PEP) and NADH

  • Quinolone derivatives

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mix Preparation: In a microplate, prepare a reaction mix containing assay buffer, linearized DNA, PEP, NADH, and the PK/LDH enzyme mix.[9]

  • Inhibitor and Enzyme Addition: Add the quinolone derivatives at various concentrations to the wells. Add DNA gyrase to all wells except for the negative control.[9]

  • Reaction Initiation: Start the reaction by adding ATP to all wells.[9]

  • Data Acquisition: Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C). The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.[5][9]

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Interpreting the Data: A Comparative Look at Quinolone Derivatives

The primary output for these assays is the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor. When comparing a series of novel quinolone derivatives, it is crucial to test them alongside established quinolones as reference compounds.

Example Comparative Data:

CompoundDNA Supercoiling IC50 (µM)ATPase IC50 (µM)Notes
Ciprofloxacin (Reference)1.55.2Well-established DNA gyrase inhibitor.
Derivative A0.82.5More potent than ciprofloxacin in both assays.
Derivative B10.235.1Less potent than ciprofloxacin.
Derivative C2.1>100Potent inhibitor of supercoiling but weak inhibitor of ATPase activity, suggesting a potential alternative mechanism.

Conclusion and Future Directions

The validation of DNA gyrase inhibition is a critical phase in the development of new quinolone-based antibiotics. By employing a combination of the assays described in this guide, researchers can gain a comprehensive understanding of a compound's potency and mechanism of action. The DNA supercoiling assay provides a direct and visually compelling measure of inhibition, while the ATPase assay offers a higher-throughput alternative for screening larger compound libraries. For promising lead compounds, further characterization with cleavage complex and binding affinity assays can provide deeper mechanistic insights. As antibiotic resistance continues to be a major global health threat, the rigorous and systematic validation of novel DNA gyrase inhibitors is more important than ever.[1][3][16]

References

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Comparative

Comparative Bioactivity Guide: Quinoline-3-Carboxylic Acid vs. Quinoline-4-Carboxylic Acid

[1] Executive Summary The quinoline scaffold is a "privileged structure" in medicinal chemistry, capable of binding to multiple disparate biological targets. However, the positional isomerism of the carboxylic acid group...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The quinoline scaffold is a "privileged structure" in medicinal chemistry, capable of binding to multiple disparate biological targets. However, the positional isomerism of the carboxylic acid group—specifically between the 3-position (Quinoline-3-carboxylic acid , Q3CA) and the 4-position (Quinoline-4-carboxylic acid or Cinchoninic acid , Q4CA)—dictates a profound divergence in biological mechanism and therapeutic application.[1]

This guide objectively compares these two isomers. While Q3CA serves as the aromatic anchor for DNA-targeting agents and kinase inhibitors (specifically CK2), Q4CA is the primary scaffold for metabolic modulators (DHODH inhibitors) and neuroactive agents targeting glutamate receptors.

Chemical Identity & Physicochemical Divergence

Before analyzing bioactivity, one must understand the structural drivers.[2] The position of the carboxyl group relative to the quinoline nitrogen determines the electronic landscape and hydrogen-bonding potential.

FeatureQuinoline-3-Carboxylic Acid (Q3CA)Quinoline-4-Carboxylic Acid (Q4CA)
Common Name -Cinchoninic Acid
CAS Number 6480-68-8486-74-8
Electronic Effect Carboxyl is meta-like to Nitrogen.[1][2] Electronic communication is weaker; N remains more basic.[1][2]Carboxyl is para-like (conjugated) to Nitrogen.[1][2] Strong resonance interaction.
Zwitterionic Character Moderate. Can form zwitterions but often packs as H-bonded dimers/catemers.[1][2]High. Strong tendency for zwitterionic character in solid state and neutral pH.[1][2]
Solubility Low aqueous solubility; soluble in DMSO/Hot Ethanol.[1][2]Generally lower solubility due to efficient crystal packing (zwitterionic lattice).[1][2]
Primary Binding Mode Intercalation / Minor Groove Binding (Planar stacking favored).[1][2]Pocket Insertion / Chelation (Often requires bulky substitutions to fit hydrophobic pockets).[1][2]

Mechanistic Bioactivity Comparison

The biological divergence is best visualized by their primary signaling pathways and molecular targets.[2]

Quinoline-3-Carboxylic Acid (Q3CA): The Genetic & Kinase Modulator

Q3CA is the aromatic parent of the famous "Quinolone" antibiotics (which are 4-oxo-1,4-dihydro tautomers).[1] However, the fully aromatic Q3CA scaffold has distinct activity:

  • CK2 Kinase Inhibition: Derivatives of Q3CA (specifically 2-amino-substituted) act as ATP-competitive inhibitors of Casein Kinase 2 (CK2), a protein upregulated in many cancers.[1]

  • DNA Minor Groove Binding: The planar aromatic system allows Q3CA derivatives to slide into the DNA minor groove, interfering with replication machinery distinct from the topoisomerase poisoning of fluoroquinolones.

Quinoline-4-Carboxylic Acid (Q4CA): The Metabolic & Neural Modulator

Q4CA derivatives often target enzymatic pockets or receptors rather than nucleic acids directly.[1]

  • DHODH Inhibition: Q4CA is a validated scaffold for inhibiting Dihydroorotate Dehydrogenase (DHODH), a rate-limiting enzyme in de novo pyrimidine synthesis.[1][2] This "starves" rapidly dividing cancer cells of nucleotide building blocks.[1][2]

  • NMDA Receptor Modulation: Structurally related to kynurenic acid (an endogenous NMDA antagonist), Q4CA derivatives can modulate glutamate receptors, offering potential in neuroprotection.[2]

Visualizing the Divergence (SAR Diagram)

QuinolineSAR Quinoline Quinoline Scaffold Q3CA 3-COOH Isomer (Q3CA) Quinoline->Q3CA Q4CA 4-COOH Isomer (Cinchoninic Acid) Quinoline->Q4CA CK2 Target: Casein Kinase 2 (CK2) (ATP Competitive) Q3CA->CK2 DNA Target: DNA Minor Groove (Intercalation) Q3CA->DNA Gyrase Precursor to: DNA Gyrase Inhibitors (Fluoroquinolones) Q3CA->Gyrase DHODH Target: DHODH Enzyme (Pyrimidine Starvation) Q4CA->DHODH NMDA Target: NMDA Receptor (Glutamate Modulation) Q4CA->NMDA Antiviral Target: Viral Polymerase (Broad Spectrum) Q4CA->Antiviral

Figure 1: Structure-Activity Relationship (SAR) divergence.[1] Q3CA favors nucleic acid and kinase interactions, while Q4CA targets metabolic enzymes and neurotransmitter receptors.

Quantitative Performance Data

The following data summarizes potency ranges extracted from comparative literature. Note that "derivatives" refers to optimized lead compounds based on the respective acid scaffold.[2]

Biological ActivityMetricQ3CA DerivativesQ4CA DerivativesInterpretation
Anticancer (Breast/MCF7) IC500.65 – 18.2 µM (CK2 inhibition) [1]0.25 – 9.7 µM (DHODH inhibition) [2]Q4CA derivatives often show higher potency in metabolic starvation models.[1][2]
Antibacterial (MRSA) MIC0.25 – 1.0 µg/mL (as Quinolone precursors) [3]64 – 128 µg/mL (2-phenyl derivatives) [4]Q3CA is the superior scaffold for antibacterial activity (basis of Ciprofloxacin).[1][2]
Neuroactivity BindingLow affinity for NMDAHigh affinity (nM to µM range)Q4CA is the preferred scaffold for neuro-drug design.[1][2]
Toxicity (Fibroblasts) CC50Moderate cytotoxicityLow cytotoxicity (High selectivity)Q4CA often exhibits a better safety profile in non-cancerous lines [1].[1][2]

Experimental Protocol: Dual-Purpose Resazurin Viability Assay

To objectively compare the bioactivity (IC50 or MIC) of these isomers in your own lab, use this standardized Resazurin (Alamar Blue) reduction assay. This fluorometric method is superior to MTT as it is non-toxic, allowing kinetic monitoring.[2]

Application:

  • Q3CA: Use this to measure cytotoxicity in cancer lines (e.g., MCF7) or MIC in bacteria (E. coli).[2]

  • Q4CA: Use this to measure metabolic inhibition (DHODH effect) which correlates directly with cellular respiration.[1][2]

Materials
  • Reagent: Resazurin sodium salt (dissolve 0.15 mg/mL in PBS, filter sterilize).

  • Vehicle: DMSO (ensure final concentration < 1%).[1][2]

  • Plate: Black-walled, clear-bottom 96-well plates (for fluorescence).[1][2]

Workflow Diagram

AssayProtocol Step1 1. Seeding Seed 5,000 cells/well (Cancer) or 5x10^5 CFU/mL (Bacteria) Step2 2. Compound Treatment Add Q3CA/Q4CA (Serial Dilution) Incubate 24-72h Step1->Step2 Step3 3. Reagent Addition Add 20µL Resazurin Solution (10% of well volume) Step2->Step3 Step4 4. Incubation Incubate 1-4h at 37°C (Pink color develops) Step3->Step4 Step5 5. Measurement Read Fluorescence Ex: 560nm / Em: 590nm Step4->Step5 Validation QC Check: Z-factor > 0.5 Vehicle Control = 100% Viability Step5->Validation

Figure 2: Universal Resazurin Viability Workflow for comparative potency analysis.

Protocol Steps
  • Preparation: Dissolve Q3CA and Q4CA in DMSO to 10 mM stock.

  • Seeding:

    • For Cancer (e.g., MCF7): Seed 5,000 cells/well in 100 µL media. Allow attachment (24h).

    • For Bacteria: Inoculate Mueller-Hinton broth to OD600 = 0.01.[1][2]

  • Treatment: Perform a 2-fold serial dilution of compounds (100 µM down to 0.1 µM) in triplicate. Include a DMSO vehicle control and a positive control (e.g., Doxorubicin for cancer, Ciprofloxacin for bacteria).

  • Incubation: Incubate for 24h (Bacteria) or 48-72h (Cancer).

  • Development: Add 20 µL Resazurin solution to each well.

  • Readout: Incubate 1–4 hours. Monitor the shift from Blue (Resazurin) to Pink (Resorufin). Measure Fluorescence (Ex 530-560nm / Em 590nm).

  • Calculation:

    
    
    Fit data to a 4-parameter logistic model to calculate IC50/MIC.[1]
    

Expert Recommendation

  • Choose Quinoline-3-Carboxylic Acid (Q3CA) if your goal is Antibacterial or Kinase-targeted drug discovery.[1][2] The 3-position is the gateway to the "quinolone" pharmacophore and offers superior planar stacking for DNA intercalation.

  • Choose Quinoline-4-Carboxylic Acid (Q4CA) if your goal is Metabolic (DHODH) or Neurological modulation.[1][2] The 4-position facilitates binding to globular enzymatic pockets and mimics endogenous tryptophan metabolites (kynurenines).[1]

References

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Source: ResearchGate / Molecular Biology Reports

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Source: Journal of Medicinal Chemistry (via PubMed Central)

  • Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Source: Journal of Medicinal Chemistry (PubMed)

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Source: Molecules (MDPI) [1]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative Agents. Source: Chemical Biology & Drug Design (PubMed) [1]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 2-Ethyl-4-methylquinoline-3-carboxylic acid

Hazard Assessment and Characterization Understanding the chemical's structure is paramount to predicting its behavior and potential hazards. 2-Ethyl-4-methylquinoline-3-carboxylic acid is a quinoline derivative.

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Characterization

Understanding the chemical's structure is paramount to predicting its behavior and potential hazards. 2-Ethyl-4-methylquinoline-3-carboxylic acid is a quinoline derivative. The quinoline ring system itself is associated with significant health and environmental risks.[1]

Presumed Hazard Profile:

Hazard ClassBasis for Presumption and RationaleSupporting Sources
Acute Toxicity Harmful if swallowed or in contact with skin. This is a common characteristic of substituted quinolines and other nitrogen-containing heterocyclic compounds.[2][3][2][3]
Skin & Eye Irritation Causes skin and serious eye irritation. Both the quinoline structure and the carboxylic acid functional group contribute to irritant properties.[4][5][6][7][4][5][6][7]
Respiratory Irritation May cause respiratory irritation, particularly if handled as a fine powder, generating dust.[2][5][6][2][5][6]
Chronic Toxicity Suspected of causing genetic defects and may cause cancer. The parent compound, quinoline, is classified as a potential carcinogen.[1][4][8] All derivatives should be handled with this potential risk in mind.[1][4][8]
Environmental Hazard Toxic to aquatic life with long-lasting effects. Quinoline and its derivatives can be persistent in the environment.[1][4] Release to the environment must be strictly avoided.[4][1][4]

Pre-Disposal Safety Operations: Engineering Controls and PPE

Before handling the material for any purpose, including disposal preparation, the following engineering controls and Personal Protective Equipment (PPE) are mandatory.[9] This multi-layered approach is designed to minimize any potential for exposure.[9]

Mandatory Engineering Controls and Personal Protective Equipment (PPE):

Control/EquipmentSpecificationRationale & Causality
Engineering Control Certified Chemical Fume HoodEnsures all operations that could generate dust or vapors are contained, protecting the user from inhalation, which is a primary exposure route.[9][10][11]
Hand Protection Chemical-resistant nitrile or neoprene gloves (tested to EN 374)Provides a direct barrier against skin contact.[9][12] Always inspect gloves for integrity before use and dispose of them as hazardous waste after handling.
Eye/Face Protection Tightly fitting safety goggles with side-shieldsProtects eyes from accidental splashes or contact with airborne powder.[10][12]
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.[9][10]
Respiratory Protection NIOSH-approved N95 particulate respirator (or higher)Required when handling the solid powder outside of a fume hood (not recommended) or if there is any risk of aerosolization, to prevent inhalation of fine particles.[10][12]

Step-by-Step Disposal Protocol

The fundamental principle for disposing of 2-Ethyl-4-methylquinoline-3-carboxylic acid is to treat it as hazardous waste from cradle to grave. Do not dispose of this chemical down the drain or in regular trash under any circumstances.[2][4][13]

Step 1: Waste Classification and Segregation
  • Action: Classify all materials contaminated with 2-Ethyl-4-methylquinoline-3-carboxylic acid as hazardous chemical waste. This includes the pure compound, solutions, reaction mixtures, and contaminated lab supplies (e.g., gloves, weigh boats, pipette tips, paper towels).

  • Rationale: Due to the known hazards of the quinoline class of compounds, this material must be managed under strict regulatory guidelines, such as those from the EPA.[14][15] Segregation at the source is the most critical step in a compliant waste management program, preventing accidental mixing with incompatible chemicals and ensuring the waste is routed to the correct treatment facility.[13]

Step 2: Containerization
  • Action: Place the waste into a designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) containers are generally suitable. The container must have a secure, tight-fitting lid. Keep the container closed at all times except when adding waste.[13][14]

  • Rationale: Proper containerization prevents spills and the release of vapors.[14] Using a chemically compatible container ensures that the waste does not degrade the container over time. Keeping the container closed minimizes evaporation and exposure to personnel.

Step 3: Labeling
  • Action: Immediately label the waste container with a completed EHS Hazardous Waste Label. The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "2-Ethyl-4-methylquinoline-3-carboxylic acid."

    • The specific constituents and their approximate percentages.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

    • The date accumulation started.

  • Rationale: Accurate and complete labeling is a legal requirement and is essential for safety. It informs all personnel of the container's contents and associated hazards, ensuring proper handling during storage, transport, and final disposal.

Step 4: Temporary Storage (Satellite Accumulation)
  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation. The SAA must be under the control of the laboratory personnel. Use secondary containment (e.g., a chemical-resistant tray or bin) for all liquid waste containers.

  • Rationale: Storing waste at the point of generation ensures it is properly managed by those most familiar with its properties. Secondary containment is a crucial safety measure to contain any potential leaks or spills, preventing a wider contamination event.

Step 5: Final Disposal
  • Action: Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled pickup. Do not attempt to transport or dispose of the waste yourself.

  • Rationale: Final disposal of hazardous waste must be performed by trained professionals at a licensed Treatment, Storage, and Disposal Facility (TSDF) in accordance with all local, state, and federal regulations.[9][14] EHS is responsible for ensuring this regulatory compliance.

Emergency Procedures for Spills and Exposure

In the event of an accidental release or exposure, immediate and correct action is critical.

  • Spill Cleanup:

    • Evacuate non-essential personnel and control access to the area.[14]

    • Wearing the full PPE detailed in Section 2, absorb liquid spills with an inert absorbent material like vermiculite or sand.[5][14]

    • For solid spills, carefully sweep up the material to avoid creating dust.

    • Place all cleanup materials into a designated hazardous waste container and label it appropriately.[14]

    • Decontaminate the area with an appropriate solvent and then wash thoroughly.[12]

  • Personal Exposure:

    • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][10]

    • Skin: Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6][10]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][10]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][10]

Visualized Disposal Workflow

The following diagram outlines the mandatory, step-by-step workflow for the compliant disposal of 2-Ethyl-4-methylquinoline-3-carboxylic acid.

G Disposal Workflow for 2-Ethyl-4-methylquinoline-3-carboxylic acid cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_disposal Final Disposal Route cluster_emergency Emergency Protocol A Don Mandatory PPE (Gloves, Goggles, Lab Coat) B Work Inside a Certified Chemical Fume Hood A->B C Generate Waste (Pure compound, solutions, contaminated materials) B->C D Classify as Hazardous Waste C->D E Place in a Labeled, Sealed, Compatible Container D->E F Store in Secondary Containment in Satellite Accumulation Area E->F G Contact EHS for Waste Pickup F->G H Compliant Disposal via Licensed Facility G->H I Spill or Exposure Occurs J Follow Emergency Procedures (Section 4) I->J

Caption: A step-by-step workflow for the safe disposal of 2-Ethyl-4-methylquinoline-3-carboxylic acid.

References

  • Safety Data Sheet: quinoline. (2019). Chemos GmbH&Co.KG. [Link]

  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA. [Link]

  • Safety Data Sheet: Quinoline yellow (C.I. 47005). (2025). Carl ROTH. [Link]

  • 8-Ethyl-2-methylquinoline-3-carboxylic acid. Amerigo Scientific. [Link]

  • 2-Ethyl-4-methylquinoline. PubChem, NIH. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]

  • EPA HAZARDOUS WASTE CODES. EPA. [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Bentham Science. [Link]

  • Quinolines: Human health tier II assessment. (2015). Australian Government Department of Health. [Link]

  • 2-ethyl-4-methylquinoline | CAS#:33357-44-7. Chemsrc. [Link]

  • Hazardous Materials Management Manual. Ohio University. [Link]

  • Frequent Questions About Hazardous Waste Identification. US EPA. [Link]

  • 4-methylquinoline-2-carboxylic acid - Hazard. US EPA. [Link]

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Handling

Personal protective equipment for handling 2-Ethyl-4-methylquinoline-3-carboxylic acid

Comprehensive Safety and Handling Guide: 2-Ethyl-4-methylquinoline-3-carboxylic acid This guide provides essential safety protocols and operational directives for the handling of 2-Ethyl-4-methylquinoline-3-carboxylic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 2-Ethyl-4-methylquinoline-3-carboxylic acid

This guide provides essential safety protocols and operational directives for the handling of 2-Ethyl-4-methylquinoline-3-carboxylic acid. As a member of the quinoline carboxylic acid family, this compound and its structural analogs are known to be bioactive and may present handling hazards.[1] Adherence to these protocols is critical for ensuring personnel safety and maintaining the integrity of your research. This document is structured to provide immediate, actionable information, explaining the causality behind each procedural step to build a self-validating system of laboratory safety.

Hazard Assessment and Identification

Anticipated Hazard Classification (Based on Analog Data)

Hazard Class Category Hazard Statement
Skin Irritation Category 2 H315: Causes skin irritation.[2][4][5][6]
Eye Irritation Category 2 / 2A H319: Causes serious eye irritation.[2][3][4][5][6]
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation.[2][4][5]

| Acute Toxicity (Oral/Dermal) | Category 4 | H302+H312: Harmful if swallowed or in contact with skin.[4][5] |

Given these potential hazards, a stringent Personal Protective Equipment (PPE) protocol is mandatory.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to mitigate risks of exposure through contact, inhalation, or splash. Engineering controls, such as a certified chemical fume hood, should always be the primary method of exposure control.[7]

Table of Required PPE

Equipment Specification Purpose Protection Level
Hand Protection Nitrile or Neoprene Gloves Provides a crucial barrier against direct skin contact with the chemical solid or its solutions.[8][9] Primary
Eye Protection Chemical Splash Goggles (ANSI Z87.1 Standard) Protects eyes from accidental splashes of solutions or contact with airborne powder.[7][8] Primary
Body Protection Laboratory Coat Protects skin and personal clothing from contamination.[7][10] Primary
Respiratory Protection N95 (or higher) Particulate Respirator For handling the solid, powdered form to prevent inhalation of dust particles.[8][9] Task-Dependent
Secondary Protection Face Shield To be worn over chemical splash goggles when there is a high risk of splashes, such as when handling larger quantities.[7][10] Secondary

| Secondary Protection | Chemical-Resistant Apron | Recommended when handling larger quantities or when there is a significant risk of splashing.[8][10] | Secondary |

Causality Behind Selections:

  • Gloves: Nitrile gloves offer robust protection against a wide array of chemicals, including many organic acids and solvents.[11][12] They must be inspected for any signs of degradation or punctures before each use and changed immediately upon contact with the chemical.[7]

  • Eye & Face Protection: The solid form is a fine powder that can easily become airborne, and solutions can splash. Chemical splash goggles provide a seal around the eyes, which is superior to safety glasses. A face shield adds a further layer of protection during higher-risk procedures.

  • Respiratory Protection: Fine chemical powders pose a significant inhalation risk. An N95 respirator effectively filters these particulates. All work with the solid should be performed within a chemical fume hood to minimize airborne dust.

Safe Handling and Operational Workflow

This section provides a step-by-step methodology for the safe handling of 2-Ethyl-4-methylquinoline-3-carboxylic acid.

Workflow Diagram: Safe Handling Protocol

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal prep1 Risk Assessment & SDS Review prep2 Verify Fume Hood Operation prep1->prep2 prep3 Assemble PPE & Spill Kit prep2->prep3 prep4 Don All Required PPE prep3->prep4 h1 Weigh Solid Compound (Minimize Dust) prep4->h1 Proceed to Handling h3 Slowly Add Solid to Solvent h1->h3 h2 Prepare Solvent h2->h3 h4 Conduct Experiment h3->h4 c1 Decontaminate Glassware & Surfaces h4->c1 Proceed to Cleanup c2 Segregate Waste (Solid & Liquid) c1->c2 c3 Dispose in Labeled Hazardous Waste Containers c2->c3 c4 Doff PPE Correctly c3->c4 c5 Wash Hands Thoroughly c4->c5

Caption: A step-by-step workflow for the safe handling of 2-Ethyl-4-methylquinoline-3-carboxylic acid.

Step-by-Step Methodology
  • Preparation:

    • Area Setup: Ensure all work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]

    • Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and chemical spill kit.

    • Donning PPE: Before handling the chemical, put on a laboratory coat, chemical splash goggles, and nitrile gloves.[8] Secure an N95 respirator if you will be handling the powder.

  • Handling the Solid Compound:

    • Carefully weigh the desired amount of the solid compound, keeping the container opening low and away from your breathing zone to minimize dust inhalation.

    • When preparing solutions, always add the solid 2-Ethyl-4-methylquinoline-3-carboxylic acid to the solvent slowly to prevent splashing.[8]

  • Cleanup and Decontamination:

    • Surfaces: All surfaces and glassware that have come into contact with the chemical should be decontaminated with an appropriate solvent (e.g., ethanol or isopropanol) followed by a thorough wash with soap and water.

    • PPE Removal: Remove PPE in the designated area to prevent the spread of contamination. Dispose of single-use items like gloves and respirators in the appropriate hazardous waste container.[8]

Emergency Response and Spill Management

A prompt and correct response to an emergency is critical to minimizing harm.

IncidentResponse Protocol
Small Solid Spill (<1g) 1. Alert others in the immediate area. 2. Wearing your full PPE, gently sweep the solid material into a container.[13] Avoid creating dust. 3. Label the container as "Hazardous Waste" and include the chemical name.[13] 4. Decontaminate the spill area.
Large Spill (>1g) or Liquid Spill 1. Evacuate the immediate area and alert all nearby personnel.[13][14] 2. Restrict access to the area and close doors.[13] 3. Contact your institution's emergency response team (e.g., Environmental Health & Safety).[15][16] 4. Do not attempt to clean up a large spill unless you are specifically trained to do so.
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15][17] 2. Seek immediate medical attention.
Eye Contact 1. Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3][15] 2. Remove contact lenses if present and easy to do.[3] 3. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air immediately.[2][3] 2. If breathing is difficult or has stopped, provide artificial respiration if trained to do so.[3] 3. Seek immediate medical attention.
Ingestion 1. Rinse the mouth with water. Do NOT induce vomiting. 2. Seek immediate medical attention and provide the SDS or chemical name to the medical professional.[17]

Waste Disposal Plan

Improper disposal can lead to environmental contamination and regulatory non-compliance. All waste generated from handling 2-Ethyl-4-methylquinoline-3-carboxylic acid must be treated as hazardous waste.[4]

  • Solid Waste: All contaminated disposable items, including gloves, weigh boats, paper towels, and contaminated spill cleanup materials, must be placed in a clearly labeled hazardous waste container.[8]

  • Liquid Waste: Any solutions containing 2-Ethyl-4-methylquinoline-3-carboxylic acid must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[8]

  • Prohibition: Do not dispose of this chemical or its waste down the drain or in regular trash.

By implementing these safety and logistical measures, researchers can handle 2-Ethyl-4-methylquinoline-3-carboxylic acid with confidence, ensuring a secure environment for scientific advancement.

References

  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. Benchchem.
  • Hazardous Spill Reporting and Response Procedures. Emergency Management, Austin Community College District.
  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York (CUNY).
  • Chemical Spills.
  • Chemical Spills. Department of Chemistry, University of Toronto.
  • Guide for Chemical Spill Response. American Chemical Society (ACS).
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara.
  • Material Safety Data Sheet for 4-Methylquinoline. CDH Fine Chemical.
  • Safety Data Sheet for Quinoline-3-carboxylic acid. Fisher Scientific.
  • Safety D
  • Safety Data Sheet for 2-Methyl-6-quinolinecarboxylic acid. Fisher Scientific.
  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
  • Safety Data Sheet for 2-Methylquinoline-6-carboxylic Acid. TCI Chemicals.
  • The importance of Personal Protective Equipment in the handling of chemicals.
  • Acid Resistant PPE: Safety for Chemical Workers. Accio.
  • Best Gloves That Protect Your Hands
  • Safety Data Sheet for coumarin-3-carboxylic acid. Sigma-Aldrich.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIV

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